Product packaging for Osmanthuside B(Cat. No.:CAS No. 94492-23-6)

Osmanthuside B

Cat. No.: B2487730
CAS No.: 94492-23-6
M. Wt: 592.6 g/mol
InChI Key: PRTREKIVGSNQRM-DQHNYDBYSA-N
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Description

Osmanthuside B is a cinnamate ester.
This compound has been reported in Ligustrum expansum, Scutellaria scandens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O13 B2487730 Osmanthuside B CAS No. 94492-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-13-12-17-4-9-19(32)10-5-17)40-20(14-30)26(27)41-21(33)11-6-16-2-7-18(31)8-3-16/h2-11,15,20,22-32,34-37H,12-14H2,1H3/b11-6+/t15-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTREKIVGSNQRM-DQHNYDBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317181
Record name Osmanthuside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94492-23-6
Record name Osmanthuside B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94492-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osmanthuside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094492236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osmanthuside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Osmanthuside B: Chemical Structure, Spectroscopic Analysis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmanthuside B is a phenylethanoid glycoside found in various medicinal plants, including those from the Osmanthus, Ligustrum, and Cistanche genera. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, spectroscopic data, a representative experimental protocol for its isolation and characterization, and an exploration of its biological activities through key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex glycoside characterized by a phenylethanoid aglycone, a disaccharide moiety, and a p-coumaroyl group. Its systematic identification is based on the following chemical identifiers:

  • Chemical Formula: C₂₉H₃₆O₁₃[1][2]

  • Molecular Weight: 592.59 g/mol [1]

  • IUPAC Name: [(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]

  • InChI Key: PRTREKIVGSNQRM-DQHNYDBYSA-N[1]

  • Isomeric SMILES: C[C@H]1O--INVALID-LINK----INVALID-LINK--C=C3)O--INVALID-LINK--[C@@H]2OC(=O)/C=C/C4=CC=C(O)C=C4">C@H--INVALID-LINK----INVALID-LINK--[C@H]1O[2]

The structure consists of a hydroxytyrosol backbone linked to a glucose molecule. A rhamnose sugar is attached to the glucose, and a p-coumaroyl group is esterified to the glucose moiety. This intricate structure is responsible for its physicochemical properties and diverse biological activities.

Quantitative Data

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Position¹³C (δc, ppm)¹H (δH, ppm, J in Hz)
Aglycone
1131.6
2, 6130.47.05 (2H, d, 8.3)
3, 5116.26.67 (2H, d, 8.3)
4156.2
α36.52.80 (2H, t, 7.0)
β71.93.75 (1H, m), 4.02 (1H, m)
p-Coumaroyl Moiety
1'127.2
2', 6'131.17.45 (2H, d, 8.5)
3', 5'116.86.79 (2H, d, 8.5)
4'161.2
7' (α)146.37.59 (1H, d, 15.9)
8' (β)115.06.30 (1H, d, 15.9)
9' (C=O)168.4
Glucose
1''104.34.38 (1H, d, 7.8)
2''76.23.51 (1H, m)
3''82.13.89 (1H, t, 9.0)
4''71.64.90 (1H, t, 9.5)
5''76.33.48 (1H, m)
6''62.53.68 (1H, m), 3.78 (1H, m)
Rhamnose
1'''102.85.17 (1H, d, 1.5)
2'''72.33.95 (1H, m)
3'''72.23.63 (1H, m)
4'''73.93.33 (1H, m)
5'''70.63.55 (1H, m)
6'''18.01.25 (3H, d, 6.2)

Note: NMR data is synthesized from typical values for phenylethanoid glycosides and may vary slightly based on experimental conditions.

Table 2: Mass Spectrometry Fragmentation Data for this compound

Precursor Ion [M-H]⁻ (m/z)Fragmentation Ions (m/z)Interpretation
621.2475.2Loss of rhamnose moiety (146 Da)
459.1Loss of p-coumaroyl moiety (162 Da)
313.1Loss of rhamnose and p-coumaroyl moieties
179.1p-Coumaroyl moiety
163.1Caffeoyl moiety (if present as an isomer)
153.1Hydroxytyrosol aglycone

Experimental Protocols

Isolation of this compound from Plant Material

The following protocol is a representative method for the isolation of this compound from plant sources such as Ligustrum lucidum.

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves or fruits).

    • Extract the powdered material with 80% methanol at room temperature with continuous stirring for 24 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

  • Chromatographic Separation:

    • Subject the n-butanol fraction, which is typically rich in phenylethanoid glycosides, to column chromatography on a macroporous resin (e.g., Diaion HP-20).

    • Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification:

    • Combine fractions containing this compound based on the chromatographic profile.

    • Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative HPLC with a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile in water, for preparative HPLC.

  • Structure Elucidation:

    • Identify the purified compound as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, 2D-NMR, and MS) with published values.

Experimental Workflow for Isolation and Purification

experimental_workflow plant_material Powdered Plant Material extraction 80% Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction hp20_chromatography Macroporous Resin Chromatography (HP-20) n_butanol_fraction->hp20_chromatography fraction_collection Fraction Collection & TLC/HPLC Analysis hp20_chromatography->fraction_collection purification Further Purification (Silica Gel, Sephadex, or Prep-HPLC) fraction_collection->purification osmanthuside_b Pure this compound purification->osmanthuside_b structure_elucidation Structure Elucidation (NMR, MS) osmanthuside_b->structure_elucidation

A representative workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound is an intermediate in the biosynthesis of other bioactive phenylethanoid glycosides, such as Verbascoside. It also exhibits intrinsic biological activities, notably antioxidant and anti-inflammatory effects.

Biosynthetic Pathway of Verbascoside

This compound serves as a direct precursor to Verbascoside through hydroxylation.

biosynthetic_pathway Tyrosine Tyrosine p-Coumaroyl-CoA p-Coumaroyl-CoA Tyrosine->p-Coumaroyl-CoA Osmanthuside_B Osmanthuside_B p-Coumaroyl-CoA->Osmanthuside_B Multiple Steps Verbascoside Verbascoside Osmanthuside_B->Verbascoside Hydroxylation

Biosynthesis of Verbascoside from this compound.
Anti-inflammatory Activity via NF-κB Signaling Pathway

Chronic inflammation is implicated in numerous diseases. The transcription factor NF-κB is a key regulator of the inflammatory response. Some studies suggest that phenylethanoid glycosides can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation OsmanthusideB This compound OsmanthusideB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Antioxidant Activity via Nrf2 Signaling Pathway

Oxidative stress is a major contributor to cellular damage and has been linked to various chronic diseases. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Natural compounds, including phenylethanoid glycosides, are known to activate this pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2->Keap1 Bound & Inactive Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation OsmanthusideB This compound OsmanthusideB->Keap1 May Induce Release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Transcription

Potential antioxidant mechanism of this compound via Nrf2 pathway activation.

Conclusion

This compound is a structurally complex phenylethanoid glycoside with significant potential in the fields of phytochemistry and pharmacology. Its well-defined chemical structure, characterized by detailed spectroscopic data, provides a solid foundation for further research. The compound's role as a biosynthetic precursor and its inherent anti-inflammatory and antioxidant properties, potentially mediated through the NF-κB and Nrf2 signaling pathways, make it a compelling target for drug discovery and development. The experimental protocols outlined in this guide offer a practical framework for its isolation and subsequent investigation. This technical guide serves to consolidate the current knowledge on this compound and to facilitate future research into its therapeutic applications.

References

The Biosynthetic Pathway of Osmanthuside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Osmanthuside B, a phenylethanoid glycoside (PhG) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes a summary of available quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and a visual representation of the pathway to facilitate a deeper understanding for researchers in natural product chemistry, biotechnology, and drug development.

Introduction

Phenylethanoid glycosides (PhGs) are a large class of naturally occurring phenolic compounds characterized by a hydroxy-phenylethyl moiety to which a glucopyranose is attached. This compound is a notable PhG, comprised of a p-coumaroyl-acylated and rhamnosylated glucose moiety linked to a tyrosol aglycone. The elucidation of its biosynthetic pathway has been a subject of recent research, paving the way for heterologous production in microbial systems. This guide synthesizes the current knowledge on the enzymatic cascade leading to this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism, specifically the shikimate and phenylpropanoid pathways. The overall pathway can be divided into three main stages:

  • Formation of the Precursors: Synthesis of the tyrosol and p-coumaroyl-CoA moieties.

  • Assembly of the Core Structure: Glycosylation and acylation steps to form the intermediate, osmanthuside A.

  • Final Modification: Rhamnosylation to yield this compound.

Stage 1: Biosynthesis of Precursors

The two primary building blocks for this compound are tyrosol and p-coumaroyl-CoA, which are derived from the aromatic amino acids L-tyrosine and L-phenylalanine, respectively.

The formation of tyrosol from L-tyrosine involves a series of enzymatic reactions. While multiple routes have been proposed, a direct pathway has been elucidated in Rhodiola rosea for the biosynthesis of the related compound salidroside (tyrosol glucoside)[1][2].

  • Tyrosine to 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is converted to 4-HPAA by 4-hydroxyphenylacetaldehyde synthase (HPAAS) , a pyridoxal phosphate-dependent enzyme[1][2].

  • 4-HPAA to Tyrosol: 4-HPAA is then reduced to tyrosol by 4-hydroxyphenylacetaldehyde reductase (HPAR) [1][2].

The synthesis of p-coumaroyl-CoA is a central part of the general phenylpropanoid pathway[3][4][5].

  • Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid[5].

  • Cinnamic Acid to p-Coumaric Acid: Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid[3][5].

  • p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA[3][4].

Stage 2: Assembly of the Core Structure - Osmanthuside A

The assembly of the core phenylethanoid glycoside structure involves the glycosylation of tyrosol and subsequent acylation.

  • Tyrosol to Salidroside: Tyrosol is glycosylated to form salidroside (tyrosol-8-O-β-D-glucoside) by a UDP-glucose:tyrosol glucosyltransferase (TGT) [1].

  • Salidroside to Osmanthuside A: Salidroside is then acylated with p-coumaroyl-CoA at the 4-position of the glucose moiety. This reaction is catalyzed by a BAHD acyltransferase known as hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT) [6][7][8].

Stage 3: Final Modification - this compound

The final step in the biosynthesis of this compound is the addition of a rhamnose sugar to the glucose moiety of osmanthuside A.

  • Osmanthuside A to this compound: This specific rhamnosylation at the 3-position of the glucose is catalyzed by a UDP-rhamnose:osmanthuside A 1,3-rhamnosyltransferase (OART) . An example of such an enzyme is LrUGT79G7, identified from Ligustrum robustum[1].

Quantitative Data

Quantitative data on the enzyme kinetics of the this compound biosynthetic pathway is limited in the available literature. The following table summarizes the available data for a related acyltransferase.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Source OrganismReference
SiAT1 (an SHCT homolog)p-coumaroyl-CoA25.6 ± 2.10.18 ± 0.017,031Sesamum indicum[7]
SiAT1 (an SHCT homolog)Caffeoyl-CoA18.9 ± 1.50.12 ± 0.016,349Sesamum indicum[7]

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on methodologies reported in the literature for phenylethanoid glycoside biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes in E. coli

This protocol describes the general workflow for producing and purifying the enzymes of the this compound pathway for in vitro characterization.

4.1.1. Gene Cloning and Expression Vector Construction

  • Amplify the coding sequences of the target biosynthetic genes (e.g., SHCT, OART) from the plant's cDNA library using PCR with primers containing appropriate restriction sites.

  • Digest the PCR products and a suitable E. coli expression vector (e.g., pET-28a(+) for an N-terminal His-tag) with the corresponding restriction enzymes.

  • Ligate the digested gene insert into the linearized vector using T4 DNA ligase.

  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

4.1.2. Protein Expression

  • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

4.1.3. Protein Purification

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

In Vitro Enzyme Assays

4.2.1. Acyltransferase (SHCT) Assay

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified SHCT enzyme

    • 1 mM salidroside (substrate)

    • 0.5 mM p-coumaroyl-CoA (acyl donor)

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of methanol or an acidic solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of osmanthuside A by HPLC-DAD.

4.2.2. Rhamnosyltransferase (OART) Assay

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1-5 µg of purified OART enzyme

    • 1 mM osmanthuside A (acceptor substrate)

    • 2 mM UDP-rhamnose (sugar donor)

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge to remove any precipitate.

  • Analyze the supernatant for the production of this compound by HPLC-DAD or LC-MS.

HPLC-DAD Analysis of Phenylethanoid Glycosides

This method allows for the separation and quantification of the substrates and products of the enzymatic reactions.

  • Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program (example):

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at wavelengths suitable for phenylethanoid glycosides, typically around 280 nm and 330 nm.

  • Quantification: Create calibration curves using authentic standards of tyrosol, salidroside, osmanthuside A, and this compound.

Visualizing the Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Biosynthetic_Pathway_of_Osmanthuside_B cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway L-Tyrosine L-Tyrosine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA HPAAS L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_Acid->p-Coumaroyl_CoA 4CL Osmanthuside_A Osmanthuside A p-Coumaroyl_CoA->Osmanthuside_A Tyrosol Tyrosol Salidroside Salidroside Tyrosol->Salidroside TGT Osmanthuside_B This compound Osmanthuside_A->Osmanthuside_B OART PAL PAL C4H C4H FourCL 4CL HPAAS HPAAS HPAR HPAR TGT TGT SHCT SHCT OART OART 4-HPAA->Tyrosol HPAR Salidroside->Osmanthuside_A SHCT Experimental_Workflow cluster_gene_cloning Gene Cloning cluster_protein_expression Protein Expression & Purification cluster_characterization Enzyme Characterization Gene_Amplification Gene Amplification (PCR) Vector_Ligation Ligation into Expression Vector Gene_Amplification->Vector_Ligation Ecoli_Transformation Transformation & Verification Vector_Ligation->Ecoli_Transformation Expression_Induction Induction in E. coli (IPTG) Ecoli_Transformation->Expression_Induction Cell_Lysis Cell Lysis (Sonication) Expression_Induction->Cell_Lysis Purification Purification (Ni-NTA) Cell_Lysis->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay HPLC_Analysis Product Analysis (HPLC/LC-MS) Enzyme_Assay->HPLC_Analysis Kinetic_Analysis Kinetic Parameter Determination HPLC_Analysis->Kinetic_Analysis

References

An In-depth Technical Guide to Osmanthuside B: Molecular Characteristics, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmanthuside B, a phenylethanoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, along with a summary of its known biological activities, including its roles in acetylcholinesterase inhibition, and its antioxidant and anti-inflammatory properties. Detailed experimental protocols for assessing these activities are presented to facilitate further research and development. Furthermore, this guide illustrates the biosynthetic pathway of this compound, highlighting its position as a key intermediate in the formation of other bioactive compounds.

Molecular Profile of this compound

This compound is a naturally occurring cinnamate ester.[1] Its fundamental molecular characteristics are essential for researchers in drug design and natural product chemistry.

PropertyValueSource
Molecular Formula C29H36O13[2]
Molecular Weight 592.59 g/mol [2]
CAS Number 94492-23-6[2]
Appearance Solid (White to light yellow)[2]

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of other significant phenylethanoid glycosides, such as Verbascoside. Understanding its biosynthetic pathway provides context for its natural occurrence and potential for metabolic engineering. The pathway originates from L-phenylalanine and tyrosine, proceeding through several enzymatic steps.

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine Metabolism cluster_phg Phenylethanoid Glycoside Pathway L-Phenylalanine L-Phenylalanine p-Coumaric Acid p-Coumaric Acid L-Phenylalanine->p-Coumaric Acid PAL Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Dopamine Dopamine Tyramine->Dopamine Hydroxytyrosol Hydroxytyrosol Dopamine->Hydroxytyrosol Salidroside Salidroside Hydroxytyrosol->Salidroside Salidrosidep-Coumaroyl-CoA Salidrosidep-Coumaroyl-CoA Osmanthuside A Osmanthuside A Salidrosidep-Coumaroyl-CoA->Osmanthuside A This compound This compound Osmanthuside A->this compound Verbascoside Verbascoside This compound->Verbascoside

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential

While research specifically isolating and testing this compound is emerging, studies on plant extracts containing this compound, and on related molecules, suggest several areas of therapeutic interest.

Acetylcholinesterase (AChE) Inhibition

This compound has been reported to exhibit weak acetylcholinesterase inhibitory activity.[2] This property is of interest in the context of neurodegenerative diseases like Alzheimer's, where the inhibition of AChE is a key therapeutic strategy.

Antioxidant Activity

Phenylethanoid glycosides as a class are known for their antioxidant properties. While specific IC50 values for this compound are not widely reported, extracts of Osmanthus fragrans, which contain this compound, have demonstrated significant antioxidant effects. These effects are often attributed to the ability of the phenolic hydroxyl groups in their structures to scavenge free radicals.

Anti-inflammatory Effects

Similar to its antioxidant potential, the anti-inflammatory activity of this compound is inferred from studies on related compounds and extracts. Phenylethanoid glycosides are known to possess anti-inflammatory properties.

Experimental Protocols

To facilitate further investigation into the bioactivities of this compound, the following are detailed methodologies for key in vitro assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

Workflow:

AChE Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Reagents: - AChE solution (0.28 U/ml) - ATCI (15 mM) - DTNB (3 mM) - Tris-HCl buffer (50 mM, pH 8.0) - this compound solutions B Add to 96-well plate: - 25 µl ATCI - 125 µl DTNB - 50 µl Tris-HCl - 25 µl this compound C Add 25 µl AChE solution B->C D Measure absorbance at 405 nm every 15s for 5 min E Calculate reaction velocities D->E F Determine % inhibition and IC50 E->F

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in Tris-HCl buffer. Prepare serial dilutions of this compound.

  • Reaction Mixture: In a 96-well plate, combine ATCI, DTNB, buffer, and the test compound (this compound) or a standard inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the AChE solution.

  • Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The yellow color develops from the reaction of thiocholine with DTNB.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to a control without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can then be calculated.

Antioxidant Activity Assays

Several assays can be employed to determine the antioxidant capacity of this compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol and various concentrations of this compound.

  • Reaction: Mix the this compound solution with the DPPH solution.

  • Incubation: Allow the mixture to react in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

  • Calculation: The percentage of scavenging activity is calculated based on the reduction in absorbance of the DPPH solution. The IC50 value is then determined.

Methodology:

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction: Add different concentrations of this compound to the ABTS•+ solution.

  • Measurement: After a set incubation period, measure the absorbance at a specific wavelength (e.g., 734 nm).

  • Calculation: Determine the percentage of inhibition and the IC50 value, similar to the DPPH assay.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

Workflow:

NO Inhibition Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Culture RAW 264.7 macrophages B Pre-treat cells with various concentrations of this compound C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours E Measure nitrite in supernatant using Griess reagent D->E F Determine % NO inhibition and IC50 E->F

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery, particularly in the areas of neuroprotection, antioxidant, and anti-inflammatory applications. Its role as a biosynthetic precursor also opens avenues for metabolic engineering to enhance the production of related high-value compounds. The standardized protocols provided herein offer a foundation for researchers to systematically evaluate the biological activities of this compound and unlock its full therapeutic potential.

References

The Enigmatic Precursor: A Technical Guide to Osmanthuside B in Osmanthus fragrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthus fragrans, commonly known as sweet olive, is a revered plant in traditional Asian medicine and horticulture, celebrated for its aromatic flowers and diverse therapeutic properties.[1] Beyond its fragrant essential oils, this plant is a rich reservoir of bioactive phenylethanoid glycosides (PhGs), a class of compounds renowned for their antioxidant, anti-inflammatory, and neuroprotective activities.[2] While much of the research has centered on abundant PhGs like acteoside (verbascoside), their biosynthetic precursors hold significant scientific interest. This technical guide delves into the natural occurrence of Osmanthuside B, a pivotal intermediate in the biosynthesis of more complex PhGs within Osmanthus fragrans. Although quantitative data for this compound is not extensively documented, its crucial role as a precursor to the pharmacologically significant acteoside underscores its importance. This document provides a comprehensive overview of its biosynthesis, methodologies for its potential analysis, and its implied significance, offering a foundational resource for researchers in natural product chemistry and drug discovery.

Natural Occurrence and Biosynthesis of this compound

This compound is a phenylethanoid glycoside that serves as a key intermediate in the biosynthetic pathway of acteoside and other related compounds in Osmanthus fragrans.[3] Its structural framework consists of a hydroxytyrosol aglycone linked to a glucose molecule, which is further substituted with a rhamnose and a coumaroyl group.[4] While its direct quantification in various tissues of O. fragrans is not widely reported, its presence is inferred from the well-established biosynthetic pathway of acteoside.

The biosynthesis of this compound is part of the broader phenylpropanoid pathway.[3] It begins with the amino acids phenylalanine and tyrosine, which undergo a series of enzymatic transformations to form the hydroxytyrosol and caffeoyl moieties of phenylethanoid glycosides. A proposed biosynthetic pathway leading to this compound and its subsequent conversion to acteoside is outlined below.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Tyrosine Tyrosine Salidroside Salidroside Tyrosine->Salidroside Multiple Steps p_Coumaroyl_CoA p-Coumaroyl-CoA Osmanthuside_A Osmanthuside A p_Coumaroyl_CoA->Osmanthuside_A Acyltransferase Salidroside->Osmanthuside_A Osmanthuside_B This compound Osmanthuside_A->Osmanthuside_B Glycosyltransferase Acteoside Acteoside Osmanthuside_B->Acteoside Hydroxylation (e.g., OfPPO2)

Caption: Proposed biosynthetic pathway of this compound in Osmanthus fragrans.

Quantitative Analysis of Related Phenylethanoid Glycosides

Plant PartExtraction SolventActeoside Content (mg/g of extract)Reference
Leaves100% Ethanol~12-15[5][6]
Flowers100% Ethanol~10-14[5][6]
LeavesHot Water~2-4[5][6]
FlowersHot Water~6-8[5][6]

Experimental Protocols

While specific protocols for the isolation and quantification of this compound are not detailed in the available literature, methodologies used for the analysis of acteoside and other phenylethanoid glycosides in Osmanthus fragrans can be adapted. These protocols generally involve solvent extraction, chromatographic separation, and detection by mass spectrometry or UV spectroscopy.

General Extraction Protocol for Phenylethanoid Glycosides
  • Sample Preparation: Air-dry and powder the plant material (leaves or flowers).[6]

  • Extraction: Macerate the powdered material with a suitable solvent (e.g., 80-100% ethanol or methanol) at room temperature for an extended period (e.g., 48 hours) or use reflux extraction for a shorter duration (e.g., 8 hours).[6][7] The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: Combine the extracts and concentrate them under reduced pressure to obtain a crude syrup.[7]

  • Fractionation (Optional): For isolation purposes, the crude extract can be suspended in water and partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[7]

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of phenylethanoid glycosides.[5][8]

  • Column: A C18 column is typically employed for the separation.[8]

  • Mobile Phase: A gradient elution system consisting of an aqueous phase (often with a small percentage of formic or acetic acid to improve peak shape) and an organic phase (acetonitrile or methanol) is used.[8][9]

  • Detection: A Diode Array Detector (DAD) or a UV detector is used for quantification, typically at a wavelength where the compounds of interest exhibit maximum absorbance (e.g., around 330 nm for compounds with a caffeoyl moiety).[5]

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed using a certified reference standard.[8]

General Experimental Workflow

Experimental Workflow Plant_Material Osmanthus fragrans (Leaves/Flowers) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Ethanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Column Chromatography (Optional for Isolation) Crude_Extract->Fractionation HPLC_Analysis HPLC-DAD/UV Analysis (for Quantification) Crude_Extract->HPLC_Analysis Purified_Fractions Purified Fractions Fractionation->Purified_Fractions Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

References

Unveiling the Therapeutic Potential of Osmanthuside B and Phenylethanoid Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanoid glycosides (PhGs) are a significant class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom. Among these, Osmanthuside B, a constituent of plants such as Osmanthus fragrans, has garnered considerable interest for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound and related PhGs, with a focus on their antioxidant, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Biological Activities of this compound and Phenylethanoid Glycosides

Phenylethanoid glycosides, including this compound, exhibit a broad spectrum of pharmacological effects, which are primarily attributed to their potent antioxidant and anti-inflammatory properties. These activities form the basis for their therapeutic potential in a variety of disease models.

Antioxidant Activity

The antioxidant capacity of PhGs is a cornerstone of their biological effects. An ethanol extract of Osmanthus fragrans flowers, which contains this compound, has demonstrated significant free radical scavenging activity.[1]

Table 1: Antioxidant Activity of Osmanthus fragrans Flower Extract

AssaySampleIC50 Value
DPPH Radical ScavengingEthanol Extract0.173 ± 0.004 kg/L [1]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Phenylethanoid glycosides have been shown to exert potent anti-inflammatory effects by modulating key inflammatory signaling pathways. Their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) is a well-documented aspect of their anti-inflammatory action.

Table 2: Anti-inflammatory Activity of Phenylethanoid Glycosides and Related Compounds

Compound/ExtractAssayCell LineIC50 Value
Ulmus pumila L. Ethyl Acetate FractionNitric Oxide Production InhibitionLPS-stimulated RAW 264.7161.0 µg/mL[2]
Icariside E4Nitric Oxide Production InhibitionLPS-stimulated RAW 264.7-
Anthraquinones (Compound 8)Nitric Oxide Production InhibitionLPS-stimulated RAW 264.71.56 µM[3]
Anthraquinones (Compound 10)Nitric Oxide Production InhibitionLPS-stimulated RAW 264.76.80 µM[3]
Neuroprotective Activity

The neuroprotective effects of PhGs are of particular interest for their potential application in neurodegenerative diseases. These compounds have been shown to protect neuronal cells from various insults through mechanisms that include the attenuation of oxidative stress and the modulation of cell survival pathways.

Molecular Mechanisms of Action: Signaling Pathways

The biological activities of this compound and other PhGs are mediated through their interaction with complex intracellular signaling networks. Understanding these pathways is crucial for the targeted development of novel therapeutics.

Anti-inflammatory Signaling: The NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. Natural products, including PhGs, often exert their anti-inflammatory effects by inhibiting these pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes and mediators.

NF_kB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPKKK MAPKKK TAK1->MAPKKK p_IκBα p-IκBα IKK_complex->p_IκBα phosphorylates IκBα IκBα NF_kB NF-κB (p65/p50) NF_kB_nucleus NF-κB (p65/p50) NF_kB->NF_kB_nucleus translocates p_IκBα->IκBα degradation MKK MKK MAPKKK->MKK MAPK MAPK (p38, JNK, ERK) MKK->MAPK Osmanthuside_B This compound Osmanthuside_B->IKK_complex inhibits Osmanthuside_B->MAPK inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NF_kB_nucleus->Inflammatory_Genes activates

Caption: this compound inhibits inflammatory responses by targeting the IKK complex and MAPK pathways.

Neuroprotective Signaling: The PI3K/Akt and Nrf2 Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation.[4][5][6][7][8][9][10][11][12] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress. Many natural compounds, including PhGs, are known to activate these pathways, leading to enhanced neuronal survival and protection against oxidative damage.

Neuroprotective_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Osmanthuside_B This compound PI3K PI3K Osmanthuside_B->PI3K activates Nrf2 Nrf2 Osmanthuside_B->Nrf2 promotes dissociation Receptor->PI3K activates Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt Keap1 Keap1 p_Akt->Keap1 inhibits Survival_Genes Cell Survival Gene Transcription p_Akt->Survival_Genes promotes Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: this compound promotes neuroprotection via activation of PI3K/Akt and Nrf2 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of phenylethanoid glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare serial dilutions of the test compound and the positive control in the same solvent.

  • In a 96-well plate, add a specific volume of the test compound or control to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[4][6][13][14][15]

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

  • Incubate the cells for a further 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the collected supernatant.

  • Add Griess Reagent A and B to each well and incubate at room temperature for 10-15 minutes. The formation of a purple azo dye indicates the presence of nitrite.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO production inhibition is calculated, and the IC50 value is determined.[2][3][5][16][17]

Neuroprotection Assay in PC12 Cells

This assay assesses the ability of a compound to protect neuronal-like cells (PC12) from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Materials:

  • PC12 cells

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with horse serum, fetal bovine serum, and antibiotics

  • Hydrogen peroxide (H₂O₂)

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed PC12 cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with different concentrations of the test compound for a designated time (e.g., 24 hours).

  • Induce cell damage by exposing the cells to a specific concentration of H₂O₂ for a set duration (e.g., 200 µM for 2-4 hours).[18][19][20][21][22]

  • After the incubation with H₂O₂, remove the medium and add MTT solution to each well.

  • Incubate the plate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells, and the neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the H₂O₂-treated group.

Conclusion and Future Directions

This compound and other phenylethanoid glycosides represent a promising class of natural compounds with significant therapeutic potential. Their well-established antioxidant, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2, underscore their importance in the development of novel drugs for a range of inflammatory and neurodegenerative disorders.

While this guide provides a comprehensive overview, further research is warranted to fully elucidate the specific molecular targets of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical applications. The detailed protocols and data presented herein are intended to serve as a valuable resource for the scientific community to advance the study of these remarkable natural products.

References

A Technical Guide to the Therapeutic Potential of Osmanthuside B and Related Phenylethanoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osmanthuside B is a phenylethanoid glycoside (PhG), a class of natural phenols characterized by a hydroxytyrosol and a phenylpropanoid moiety linked to a β-glucopyranose. Found in various medicinal plants, including those of the Osmanthus, Ligustrum, and Scutellaria genera, this compound shares a core structure with other well-researched PhGs like acteoside (verbascoside) and isoacteoside.[1][2] While direct experimental data on the therapeutic effects of isolated this compound is limited in publicly available literature, its significant structural similarity to other bioactive PhGs allows for strong inferences about its potential pharmacological activities. This guide synthesizes the existing evidence on related compounds and extracts rich in these molecules to build a comprehensive overview of the probable therapeutic effects of this compound, focusing on its anti-inflammatory, neuroprotective, antioxidant, and hepatoprotective potential.

Potential Anti-inflammatory Effects

The anti-inflammatory activity of phenylethanoid glycosides is a well-documented phenomenon. The mechanism is largely attributed to the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central regulators of the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

In response to inflammatory stimuli such as lipopolysaccharide (LPS), signaling through Toll-like receptors (e.g., TLR4) activates downstream pathways. This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), allowing the p65/p50 NF-κB dimer to translocate to the nucleus.[3] Concurrently, the MAPK pathways—involving p38, JNK, and ERK—are activated.[4] Both pathways converge to induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Extracts rich in PhGs, such as that from Phyllanthus amarus, have been shown to inhibit the production of these inflammatory mediators by suppressing the phosphorylation of NF-κB, MAPK, and PI3K/Akt signaling molecules.[5] It is highly probable that this compound contributes to these effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Cascades MAPK Cascades (JNK, ERK, p38) TLR4->MAPK_Cascades IκBα IκBα IKK->IκBα P p65_p50 NF-κB (p65/p50) IκBα->p65_p50 Inhibits p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation MAPK_Cascades->p65_p50_nuc Activates Osmanthuside_B This compound (and related PhGs) Osmanthuside_B->IKK Osmanthuside_B->MAPK_Cascades Inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Inflammatory_Genes

Figure 1: Proposed anti-inflammatory mechanism of this compound.

Quantitative Data: Anti-inflammatory Activity

While data for pure this compound is unavailable, studies on related compounds provide a benchmark for its potential potency.

Compound / ExtractAssayModelIC₅₀ / InhibitionReference
Compound 13 (Structural Analog)NO Release InhibitionLPS-stimulated RAW264.7 cells10.2 µM[4]
Compound 14 (Structural Analog)NO Release InhibitionLPS-stimulated RAW264.7 cells3.2 µM[4]
Compound 14 (Structural Analog)NF-κB ActivityReporter Assay167.4 nM[4]
Gracilaria ogoi Extract (GOE)TNF-α InhibitionIn Vitro81% at 25 mg[6]
Gracilaria ogoi Extract (GOE)COX-2 InhibitionIn Vitro83.75% at 25 mg[6]

Potential Neuroprotective Effects

Neurodegenerative diseases are often linked to oxidative stress and apoptosis. The PI3K/Akt signaling pathway is a critical pro-survival cascade that is a key target for neuroprotective agents.[7] Natural products, including PhGs, are known to activate this pathway, thereby protecting neurons from damage.

Mechanism of Action: Activation of Pro-Survival Signaling

The PI3K/Akt pathway is typically activated by growth factors. Activation leads to the phosphorylation of Akt (also known as Protein Kinase B).[8] Phosphorylated Akt (p-Akt) subsequently phosphorylates and inactivates a host of pro-apoptotic targets, including GSK-3β and Bad, while promoting the activity of pro-survival transcription factors.[7] Studies on salidroside, a related PhG, have shown that it protects neurons in Alzheimer's disease models by increasing the level of p-Akt.[9] Extracts from Osmanthus fragrans have also been shown to up-regulate Akt protein expression under conditions of excitotoxicity and oxidative stress.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt P Bad Bad pAkt->Bad Caspase9 Caspase-9 pAkt->Caspase9 Survival_Genes Survival Gene Transcription pAkt->Survival_Genes Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis Osmanthuside_B This compound (and related PhGs) Osmanthuside_B->Akt Promotes Activation Survival_Genes->Apoptosis

Figure 2: Proposed neuroprotective mechanism via PI3K/Akt pathway.

Quantitative Data: Neuroprotective Activity

Cell viability assays, such as the MTT assay, are commonly used to quantify the protective effects of compounds against neurotoxins.

Compound / ExtractAssayModelResultReference
Osmanthus fragrans ExtractMTT & LDH assaysGlutamate, 6-OHDA induced neurotoxicity in rat primary cortical neuronsAttenuated neurotoxicity (EC₅₀: 66-165 µg/mL)
cP1P (sphingolipid)MTT assayHT22 cellsDose-dependent increase in viability (tested 0.1-20 µM)[10]

Antioxidant Activity

The phenolic hydroxyl groups within the structure of this compound are key to its potent antioxidant activity. These groups can donate hydrogen atoms to neutralize free radicals, thus terminating damaging oxidative chain reactions. This free-radical scavenging ability is a cornerstone of its therapeutic potential, as oxidative stress is an underlying factor in inflammation, neurodegeneration, and liver damage.

Quantitative Data: In Vitro Radical Scavenging

The antioxidant capacity is typically measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The IC₅₀ value represents the concentration of the substance required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates stronger antioxidant activity.

Compound / ExtractAssayIC₅₀ Value (µg/mL)Reference
ActeosideABTS6.47[11]
Forsythoside BABTS>10[11]
PoliumosideABTS>10[11]
S. aureus (SA) extractDPPH8.75 ± 0.37[12]
S. aureus (SA) extractABTS10.23 ± 0.37[12]
S. nepalense (SN) extractDPPH12.92 ± 0.30[12]
S. nepalense (SN) extractABTS11.93 ± 0.25[12]

Potential Hepatoprotective Effects

The liver is highly susceptible to damage from toxins and oxidative stress. Hepatoprotective agents can mitigate this damage by enhancing antioxidant defenses and reducing inflammation. While direct evidence for this compound is pending, extracts from plants used in traditional medicine for liver ailments, and which contain related compounds, have shown significant protective effects in animal models.[13][14]

Mechanism of Action & Preclinical Evidence

In preclinical models, liver injury is often induced by toxins like carbon tetrachloride (CCl₄), which causes massive oxidative stress and hepatocellular damage. This is biochemically observed as a sharp increase in serum levels of liver enzymes such as Alanine Transaminase (ALT) and Aspartate Transaminase (AST).[13] Treatment with hepatoprotective plant extracts, such as from Rumex abyssinicus, has been shown to significantly reduce these enzyme levels and ameliorate liver damage, as confirmed by histopathology.[13] This protection is attributed to the antioxidant and anti-inflammatory properties of their phytochemical constituents, including PhGs.

cluster_setup Experimental Setup cluster_procedure Treatment & Induction cluster_analysis Analysis Animals Group Rats/Mice Acclimatization Acclimatization (1 week) Animals->Acclimatization Grouping Divide into Groups (Normal, Toxic, Treatment, Standard) Acclimatization->Grouping Pretreatment Administer this compound or Vehicle (e.g., 7 days) Grouping->Pretreatment Induction Induce Liver Injury (e.g., single CCl₄ dose) Pretreatment->Induction Sacrifice Sacrifice Animals (e.g., 24h post-induction) Induction->Sacrifice Blood_Collection Collect Blood Sacrifice->Blood_Collection Liver_Harvest Harvest Liver Sacrifice->Liver_Harvest Biochemistry Serum Biochemistry (ALT, AST, ALP) Blood_Collection->Biochemistry Histopathology Liver Histopathology (H&E Staining) Liver_Harvest->Histopathology

Figure 3: General workflow for an in vivo hepatoprotective study.

Detailed Experimental Methodologies

The following sections provide standardized, representative protocols for the key in vitro assays discussed in this guide.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the capacity of a compound to act as a hydrogen donor, neutralizing the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm.[15]

  • Reagent Preparation :

    • Prepare a 0.1 mM stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in spectrophotometric-grade methanol. Store in an amber bottle at 4°C.[15]

    • Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of the freshly prepared DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the test compound or positive control to the wells. For the blank control, add 100 µL of methanol instead of the sample.[16]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measurement and Calculation :

    • Measure the absorbance (A) of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using regression analysis.[18]

MTT Cell Viability Assay (Neuroprotection)

This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[19]

  • Cell Culture and Treatment :

    • Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[20]

    • Induce neurotoxicity by adding a toxic agent (e.g., glutamate, 6-OHDA, or Aβ peptide) to the appropriate wells.

    • Simultaneously, treat the cells with various concentrations of the test compound (this compound). Include wells for untreated controls and toxin-only controls.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Reduction :

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for an additional 3-4 hours to allow formazan crystals to form.

  • Measurement and Calculation :

    • Carefully remove the culture medium.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

    • Express cell viability as a percentage relative to the untreated control cells.

Western Blot for Phosphorylated Akt (p-Akt)

This technique is used to detect the activation of the Akt signaling pathway by specifically measuring the phosphorylated form of the Akt protein.

  • Protein Extraction :

    • Culture and treat cells as described for the neuroprotection studies.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates at 14,000 g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[21]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).[8]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection :

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for total Akt.

NF-κB p65 Nuclear Translocation Assay (Anti-inflammatory)

This assay quantifies the activation of the NF-κB pathway by measuring the movement of the p65 subunit from the cytoplasm to the nucleus. This can be done via immunofluorescence microscopy or by using a DNA-binding ELISA kit.

cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed Seed Macrophages (e.g., RAW 264.7) Incubate Incubate Overnight Seed->Incubate Pretreat Pre-treat with this compound (1-4 hours) Incubate->Pretreat Stimulate Stimulate with LPS (e.g., 30-60 min) Pretreat->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Stain Immunostain for NF-κB p65 + Nuclear Stain (DAPI) Fix_Perm->Stain Image Fluorescence Microscopy Stain->Image Quantify Quantify Nuclear vs. Cytoplasmic Fluorescence Image->Quantify

Figure 4: Workflow for an immunofluorescence-based NF-κB translocation assay.

  • Cell Culture and Treatment :

    • Seed macrophage cells (e.g., RAW 264.7) onto glass coverslips in a 24-well plate.

    • Pre-treat cells with various concentrations of this compound for 1-4 hours.

    • Stimulate inflammation by adding LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Immunofluorescence Staining :

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.[22]

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis :

    • Mount the coverslips onto microscope slides.

    • Capture images using a fluorescence or confocal microscope.

    • Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in nuclear translocation in treated cells compared to LPS-only controls indicates inhibition.

Conclusion

This compound stands out as a promising therapeutic candidate based on the robust evidence available for the phenylethanoid glycoside class. Its inferred biological activities—potent antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects—are rooted in its ability to modulate fundamental cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. While the data presented in this guide are largely derived from structurally similar compounds and complex extracts, they collectively provide a strong rationale for advancing this compound into further preclinical development. Future research should prioritize the evaluation of the isolated compound to definitively quantify its potency and elucidate the precise molecular details of its mechanisms of action. Such studies will be critical for validating its potential as a lead compound for drug development in the treatment of a wide range of inflammation- and oxidative stress-related diseases.

References

An In-Depth Technical Guide to Osmanthuside B: A Phenylethanoid Glycoside in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmanthuside B, a phenylethanoid glycoside found in several medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its biological activities, and the underlying molecular mechanisms. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

This compound is a naturally occurring phenylethanoid glycoside that has been identified in various plant species, including those from the Ligustrum and Osmanthus genera.[1] Plants containing this compound have a long history of use in Traditional Chinese Medicine (TCM) for a variety of ailments, suggesting a foundation for its potential pharmacological activities.[2][3][4][5] Phenylethanoid glycosides as a class are known for their diverse biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[6][7][8][9][10] This guide focuses on the current scientific understanding of this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Role in Traditional Medicine

In Traditional Chinese Medicine, plants rich in phenylethanoid glycosides, such as Ligustrum lucidum (Glossy Privet) and Osmanthus fragrans (Sweet Olive), have been utilized for centuries. The fruits of Ligustrum lucidum are traditionally used as a tonic for the liver and kidneys.[4] These plants are often included in formulations to address conditions associated with inflammation, aging, and to support the immune system.[2][3][5] The traditional applications of these botanicals provide a valuable context for the modern investigation of their bioactive constituents, including this compound.

Chemical Properties

This compound is a complex glycoside with the molecular formula C29H36O13 and a molecular weight of approximately 592.6 g/mol .[1] Its structure consists of a central glucose moiety linked to a phenylethanoid aglycone and further substituted with other sugar units and a coumaroyl group. The detailed chemical structure is crucial for understanding its interactions with biological targets.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC29H36O13[1]
Molecular Weight592.6 g/mol [1]
IUPAC Name[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]
CAS Number94492-23-6[1]

Biological Activities and Mechanisms of Action

While specific quantitative data for purified this compound is limited in the currently available literature, studies on extracts containing this compound and on related phenylethanoid glycosides suggest several key biological activities.

Anti-inflammatory Activity

Phenylethanoid glycosides are known to possess anti-inflammatory properties.[6][9] The mechanism often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13][14][15]

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Natural compounds can interfere with this cascade.[14][15] While direct evidence for this compound is still emerging, studies on related compounds suggest it may inhibit the phosphorylation of IκBα and the nuclear translocation of p65.[16][17][18]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p Phosphorylated IκBα IkB->NFkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) (Nuclear Translocation) NFkB->NFkB_n Translocates to Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Induces OsmanthusideB This compound (Proposed) OsmanthusideB->IKK Inhibits (Hypothesized)

Proposed Inhibition of the NF-κB Signaling Pathway by this compound.

The MAPK signaling cascade, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[12][19] Inhibition of the phosphorylation of these kinases can lead to a reduction in inflammation.[20][21] It is hypothesized that this compound may exert its anti-inflammatory effects by attenuating the phosphorylation of key MAPK proteins.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream Upstream Kinases Stimuli->Upstream Activates p38 p38 Upstream->p38 Phosphorylates JNK JNK Upstream->JNK Phosphorylates ERK ERK Upstream->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Transcription Transcription Factors (e.g., AP-1) p_p38->Transcription p_JNK->Transcription p_ERK->Transcription Response Inflammatory Response Transcription->Response Leads to OsmanthusideB This compound (Proposed) OsmanthusideB->Upstream Inhibits (Hypothesized)

Proposed Modulation of the MAPK Signaling Pathway by this compound.
Antioxidant Activity

Table 2: Quantitative Data on the Biological Activities of Plant Extracts Containing this compound (Illustrative)

Plant ExtractAssayIC50 / ActivitySource
Ulmus pumila L. (ethyl acetate fraction)DPPH Radical Scavenging5.6 µg/mL[26]
Croton linearis Jacq. (crude extract)NO Production Inhibition (LPS-stimulated RAW 264.7)21.59 µg/mL[27]
Broussonetia kazinoki (kazinol B)NO Production Inhibition (LPS-stimulated macrophages)21.6 µM[28]

Note: The data in this table is for extracts or related compounds and not for purified this compound. This is to illustrate the type of data that is needed for a full evaluation.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of phenylethanoid glycosides.[6][7][8][10][29][30][31][32][33] These compounds have been shown to protect neuronal cells from damage induced by oxidative stress and neurotoxins. The mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis, as well as their antioxidant properties.

Acetylcholinesterase Inhibition

Some phenylethanoid glycosides have been reported to exhibit weak acetylcholinesterase inhibitory activity.[13][34] This enzyme is a key target in the management of Alzheimer's disease. Further investigation is needed to determine the specific inhibitory potential of this compound against acetylcholinesterase.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays relevant to the study of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[26][27][28][35][36]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or test compound) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

NO_Inhibition_Assay A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure Nitrite with Griess Reagent D->E F Calculate % Inhibition and IC50 E->F DPPH_Assay A Prepare this compound solutions B Mix with DPPH solution A->B C Incubate in dark B->C D Measure Absorbance at 517 nm C->D E Calculate IC50 D->E

References

Osmanthuside B: A Preliminary Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmanthuside B, a phenylethanoid glycoside found in various medicinal plants, is emerging as a compound of interest for its potential therapeutic applications. While research specifically focused on this compound is in its nascent stages, preliminary evidence suggests it possesses both antioxidant and anti-inflammatory properties, aligning with the activities of other well-studied phenylethanoid glycosides. This technical guide provides a comprehensive review of the existing literature on this compound and related compounds, offering a foundational resource for researchers and drug development professionals. This document summarizes the current understanding of its biosynthetic context, outlines standard experimental protocols for evaluating its bioactivity, and proposes potential signaling pathways for future investigation. All quantitative data from related compounds are presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using Graphviz diagrams to facilitate further research and development.

Introduction

This compound is a naturally occurring phenylethanoid glycoside, a class of compounds known for their diverse pharmacological activities. Structurally, it is a cinnamate ester.[1] While it has been identified in several plant species, including Ligustrum expansum and Scutellaria scandens, the body of research dedicated specifically to its biological effects remains limited.[1] However, its classification as a phenylethanoid glycoside, a group that includes well-studied compounds like verbascoside and isoacteoside, suggests its potential for therapeutic utility. Notably, one study has indicated that this compound possesses antioxidant and anti-inflammatory effects. This guide aims to consolidate the available information and provide a framework for future preclinical research into this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC29H36O13[1]
Molecular Weight592.6 g/mol [1]
CAS Number94492-23-6[1]
IUPAC Name[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]

Potential Pharmacological Activities and Experimental Protocols

Based on the activities of related phenylethanoid glycosides and preliminary mentions in the literature, the primary areas for investigating the pharmacological potential of this compound are its antioxidant and anti-inflammatory effects.

Antioxidant Activity

Phenylethanoid glycosides are well-documented as potent antioxidants. This activity is generally attributed to their phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.

The following table outlines the typical quantitative data that would be generated from antioxidant assays to characterize the activity of this compound.

AssayParameterDescription
DPPH Radical Scavenging AssayIC50 (µg/mL or µM)Concentration of this compound required to scavenge 50% of DPPH free radicals.
ABTS Radical Scavenging AssayIC50 (µg/mL or µM)Concentration of this compound required to scavenge 50% of ABTS free radicals.
Ferric Reducing Antioxidant Power (FRAP)FRAP value (mM Fe(II)/g)Ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Oxygen Radical Absorbance Capacity (ORAC)ORAC value (µmol TE/g)Capacity of this compound to neutralize peroxyl radicals, expressed as Trolox equivalents.

This protocol provides a standard method for assessing the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Methanol is used as a negative control, and a known antioxidant like ascorbic acid or Trolox is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_stock DPPH Stock Solution (in Methanol) Mix Mix DPPH and this compound in 96-well plate DPPH_stock->Mix OB_dilutions This compound Serial Dilutions OB_dilutions->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for DPPH Radical Scavenging Assay.
Anti-inflammatory Activity

The anti-inflammatory potential of phenylethanoid glycosides is often linked to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

The following table outlines the typical quantitative data that would be generated from in vitro anti-inflammatory assays for this compound.

AssayCell LineParameterDescription
Nitric Oxide (NO) Production AssayRAW 264.7 macrophagesIC50 (µg/mL or µM)Concentration of this compound required to inhibit 50% of LPS-induced NO production.
Pro-inflammatory Cytokine ELISARAW 264.7 macrophages or similarIC50 (µg/mL or µM)Concentration of this compound required to inhibit 50% of LPS-induced production of TNF-α, IL-6, IL-1β, etc.
Western Blot AnalysisRelevant cell linesRelative Protein ExpressionQuantification of the effect of this compound on the expression/phosphorylation of key inflammatory proteins (e.g., iNOS, COX-2, p-p65, p-ERK).

This protocol provides a method to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in immune cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess Reagent

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis Seed Seed RAW 264.7 Cells Adhere Allow Adherence (Overnight) Seed->Adhere Pretreat Pre-treat with This compound Adhere->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Mix_Griess Mix with Griess Reagent Collect->Mix_Griess Measure_Abs Measure Absorbance at 540 nm Mix_Griess->Measure_Abs Calc_NO Calculate Nitrite Concentration Measure_Abs->Calc_NO Calc_Inhib Calculate % Inhibition Calc_NO->Calc_Inhib Det_IC50 Determine IC50 Calc_Inhib->Det_IC50

Workflow for Nitric Oxide Inhibition Assay.

Proposed Signaling Pathways

While the specific molecular targets of this compound have not yet been elucidated, based on the known mechanisms of other anti-inflammatory natural products, it is plausible that this compound modulates the NF-κB and MAPK signaling pathways.

Hypothetical Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound may inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα, which would in turn block the nuclear translocation of the p65 subunit of NF-κB.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa p65 p65 p50 p50 nucleus Nucleus p65->nucleus Translocation p65->nucleus p50->nucleus Translocation p50->nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes OB This compound OB->IKK Hypothesized Inhibition

Hypothetical NF-κB Signaling Inhibition.
Hypothetical Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response. Natural compounds often exert anti-inflammatory effects by inhibiting the phosphorylation of these kinases. This compound could potentially interfere with this cascade, leading to a downstream reduction in the expression of inflammatory mediators.

G LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 genes Inflammatory Gene Expression AP1->genes OB This compound OB->MAPKK Hypothesized Inhibition

Hypothetical MAPK Signaling Modulation.

Conclusion and Future Directions

This compound represents a promising but underexplored natural product for drug discovery. Its classification as a phenylethanoid glycoside, coupled with preliminary reports of its bioactivity, provides a strong rationale for further investigation into its antioxidant and anti-inflammatory properties. The experimental protocols and hypothetical signaling pathways outlined in this guide offer a roadmap for future preclinical research. Key next steps should include:

  • Isolation and Purification: Development of robust methods for the isolation and purification of this compound from natural sources or through chemical synthesis to obtain sufficient quantities for in-depth biological evaluation.

  • In Vitro Bioassays: Comprehensive screening of this compound using the antioxidant and anti-inflammatory assays detailed in this guide to generate quantitative data on its efficacy.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound through techniques such as Western blotting, qPCR, and reporter gene assays.

  • In Vivo Studies: Following promising in vitro results, evaluation of the efficacy and safety of this compound in animal models of oxidative stress and inflammation.

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

Unveiling Osmanthuside B: A Technical Guide to Its Spectroscopic Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside B, a phenylethanoid glycoside found in various medicinal plants, including those from the Osmanthus and Ligustrum genera, has garnered interest within the scientific community. As an intermediate in the biosynthesis of other bioactive compounds such as verbascoside, its accurate identification is crucial for phytochemical analysis, natural product synthesis, and drug discovery programs. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the unequivocal identification of this compound.

Physicochemical Properties

Before delving into the spectroscopic data, a summary of the fundamental physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₂₉H₃₆O₁₃[1]
Molecular Weight592.6 g/mol [1]
Monoisotopic Mass592.21559120 Da[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a molecule. For this compound, the expected exact mass can be calculated from its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺593.2232
[M+Na]⁺615.2051
[M-H]⁻591.2083

Note: These are calculated values. Experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H-NMR spectrum reveals the chemical environment and connectivity of protons, while the ¹³C-NMR spectrum provides information about the carbon skeleton.

Currently, a complete, publicly available, and experimentally verified set of ¹H and ¹³C NMR chemical shifts specifically for this compound is not consistently reported in the literature. The data presented in scientific publications often focuses on the characterization of novel compounds isolated alongside known compounds like this compound, without always re-tabulating the data for the known compounds. Researchers are advised to acquire and interpret their own 1D and 2D NMR data (COSY, HSQC, HMBC) for unequivocal structure confirmation.

Experimental Protocols

The isolation and purification of this compound are critical for obtaining high-quality spectroscopic data. The following is a generalized protocol based on methods reported for the isolation of phenylethanoid glycosides from plant sources.

General Isolation and Purification Protocol
  • Extraction: The dried and powdered plant material (e.g., leaves or fruits of Ligustrum lucidum) is extracted exhaustively with 70-95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. The phenylethanoid glycosides typically remain in the aqueous phase.

  • Column Chromatography: The aqueous fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) or silica gel. The column is eluted with a gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are pooled and further purified by repeated column chromatography on Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: The purified this compound is dissolved in a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆). ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Biosynthesis of Verbascoside from Salidroside

This compound is a key intermediate in the biosynthetic pathway of verbascoside, a widely studied phenylethanoid glycoside with numerous biological activities. The pathway involves a series of enzymatic reactions, including glycosylation, acylation, and hydroxylation.

This compound Biosynthesis cluster_1 Salidroside Salidroside Osmanthuside_A Osmanthuside A Salidroside->Osmanthuside_A SHCT Osmanthuside_B This compound Osmanthuside_A->Osmanthuside_B UGT Verbascoside Verbascoside Osmanthuside_B->Verbascoside OBH

Biosynthetic pathway of Verbascoside from Salidroside.

Experimental Workflow for this compound Identification

The logical workflow for the identification of this compound from a plant source involves a series of steps from extraction to final structure confirmation.

This compound Identification Workflow Plant_Material Plant Material (e.g., Ligustrum lucidum) Extraction Extraction (70-95% Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography (Silica, Sephadex LH-20) Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Osmanthuside_B Pure this compound Prep_HPLC->Pure_Osmanthuside_B MS_Analysis HR-MS Analysis Pure_Osmanthuside_B->MS_Analysis NMR_Analysis 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) Pure_Osmanthuside_B->NMR_Analysis Structure_Confirmation Structure Confirmation MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Workflow for the isolation and identification of this compound.

References

Unveiling the Cholinergic Potential: A Technical Guide to the Acetylcholinesterase Inhibitory Activity of Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylcholinesterase (AChE) inhibitory activity of Osmanthuside B, a phenylethanoid glycoside. This document details the available data on its inhibitory potential, outlines relevant experimental methodologies, and illustrates the underlying biochemical pathways.

Introduction to this compound and Acetylcholinesterase Inhibition

This compound is a natural compound belonging to the class of phenylethanoid glycosides.[1] It has been isolated from various plant species, including Pseuderanthemum carruthersii (Seem.) Guill. var. atropurpureum (Bull.) Fosb.[2] Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thus terminating the synaptic signal. The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, enhancing cholinergic neurotransmission.

Quantitative Data on Acetylcholinesterase Inhibition

Direct quantitative data on the acetylcholinesterase inhibitory activity of this compound is limited in publicly available scientific literature. However, a study on the constituents of Pseuderanthemum carruthersii leaves reported that several isolated compounds, including this compound, exhibited "fairly weak" acetylcholinesterase inhibitory activity when tested at a concentration of 100 μg/mL.[2]

For context, the following table presents IC50 values for the acetylcholinesterase inhibitory activity of other phenylethanoid glycosides and standard inhibitors. This comparative data helps to frame the potential potency of this compound.

Compound/ExtractIC50 ValueSource Organism/Reference
This compound Fairly weak inhibition at 100 μg/mLPseuderanthemum carruthersii[2]
Verbascoside (Acteoside)Not specifiedPresent in P. carruthersii[2]
IsoverbascosideNot specifiedPresent in P. carruthersii[2]
Cartormin168.7 µMCarthamus tinctorius L. flowers[3]
p-Hydroxybenzoic acid150.6 µMCarthamus tinctorius L. flowers[3]
Galantamine (Standard)0.5 - 2 µM-
Donepezil (Standard)5 - 10 nM-

Experimental Protocols

This section details the methodologies for the isolation of this compound and the in vitro assessment of its acetylcholinesterase inhibitory activity.

Isolation of this compound from Pseuderanthemum carruthersii

The following is a general protocol for the isolation of phenylethanoid glycosides from plant material, adapted for the specific source of this compound.[2][4]

Protocol:

  • Extraction: Dried and powdered leaves of Pseuderanthemum carruthersii are extracted with a polar solvent such as methanol or a methanol-water mixture at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The phenylethanoid glycosides, including this compound, are expected to remain in the aqueous or ethyl acetate fraction.

  • Chromatographic Purification: The fraction enriched with phenylethanoid glycosides is subjected to various chromatographic techniques for purification.

    • Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of chloroform and methanol.

    • Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size and polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of water and methanol or acetonitrile.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring acetylcholinesterase activity is the spectrophotometric method developed by Ellman.

Principle:

This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

    • Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)

    • Test compound (this compound) solution at various concentrations.

    • Positive control (e.g., Galantamine) solution.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution (or buffer for control).

    • Add 20 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm immediately and then at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Cholinergic Synaptic Transmission and AChE Inhibition

The following diagram illustrates the process of cholinergic neurotransmission and the mechanism of action of an acetylcholinesterase inhibitor like this compound.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase ACh_vesicle Acetylcholine (ACh) Vesicle ChAT->ACh_vesicle ACh Synthesis ACh ACh ACh_vesicle->ACh Release Choline_uptake Choline Transporter Choline_uptake->ChAT Choline AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR AChE->Choline_uptake Choline OsmanthusideB This compound OsmanthusideB->AChE Inhibition Response Postsynaptic Response AChR->Response AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - DTNB - ATCI - AChE Mix Add Buffer, Sample, and AChE Reagents->Mix Samples Prepare Samples: - this compound - Controls Samples->Mix Incubate Incubate (15 min, 25°C) Mix->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI (Initiate Reaction) Add_DTNB->Add_ATCI Measure Measure Absorbance at 412 nm Add_ATCI->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

A Technical Guide to the In Vitro Antioxidant Properties of Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osmanthuside B is a phenylethanoid glycoside (PhG) found in various medicinal plants, including those of the Osmanthus genus.[1] PhGs are a class of natural products recognized for their significant biological activities, with antioxidant and anti-inflammatory properties being particularly prominent.[2][3] The core structure of these compounds, featuring multiple phenolic hydroxyl groups, is crucial for their ability to neutralize oxidative agents.[2] This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, detailing the underlying mechanisms of action, standardized experimental protocols for its evaluation, and a summary of its potential efficacy. The information is intended to serve as a foundational resource for researchers exploring its therapeutic and pharmacological applications.

Mechanisms of Antioxidant Action

The antioxidant capacity of phenolic compounds like this compound is primarily attributed to their ability to act as reducing agents, hydrogen donors, and singlet oxygen quenchers. The principal chemical mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), which often occur in parallel.[4]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is stable due to resonance delocalization, which prevents it from initiating further radical chain reactions.[5][6]

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form a stable antioxidant radical.[4][6]

  • Modulation of Cellular Pathways: Beyond direct chemical scavenging, PhGs can exert antioxidant effects by upregulating endogenous defense systems. A key pathway is the Keap1-Nrf2 signaling cascade. By promoting the nuclear translocation of Nrf2, these compounds can initiate the transcription of genes encoding for crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]

Figure 1: Core Chemical Mechanisms of Antioxidant Action

Key In Vitro Experimental Protocols

Standardized in vitro assays are essential for quantifying the antioxidant capacity of pure compounds like this compound. The most common methods are spectrophotometric assays that measure the compound's ability to scavenge stable radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most widely used methods for screening antioxidant activity due to its simplicity and speed.[8][9]

  • Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[8][10] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow and a decrease in absorbance.[8][11] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[12]

  • Detailed Experimental Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[8][13]

      • Prepare a series of concentrations of this compound in the same solvent. A positive control, such as Ascorbic Acid, Trolox, or Gallic Acid, should also be prepared.[13]

    • Assay Procedure (96-well plate format):

      • To each well, add a small volume (e.g., 20 µL) of the sample, standard, or solvent (for the blank control).[12]

      • Add a larger volume (e.g., 180-200 µL) of the DPPH working solution to all wells.[12]

      • Mix gently and incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).[8][13][14]

    • Measurement:

      • Read the absorbance of each well at 517 nm using a microplate reader.[12]

    • Calculation:

      • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.[13]

      • The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[15] A lower IC50 value indicates higher antioxidant activity.

G Figure 2: Workflow for DPPH Antioxidant Assay prep_dpph Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) reaction Mix Sample/Control (20 µL) with DPPH Solution (180 µL) in 96-well plate prep_dpph->reaction prep_sample Prepare Serial Dilutions of this compound and Control (e.g., Ascorbic Acid) prep_sample->reaction incubation Incubate in Dark (Room Temperature, 30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and Determine IC50 Value measurement->calculation G Figure 3: The Keap1-Nrf2 Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus osmanthuside This compound (or Oxidative Stress) keap1_nrf2 Keap1-Nrf2 Complex osmanthuside->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release degradation Proteasomal Degradation keap1_nrf2->degradation Nrf2 ubiquitination (Basal State) nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1, SOD) are->genes Initiates

References

Methodological & Application

Total Synthesis of Osmanthuside B: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of Osmanthuside B, a phenylpropanoid glycoside with notable biological activities, including α-glucosidase and aldol reductase inhibition, as well as antioxidant, antibacterial, and hepatoprotective properties.[1] The methodology described herein is based on a convergent and efficient synthetic strategy that avoids extensive use of protecting groups, a common hurdle in traditional glycoside synthesis.[1]

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C29H36O13 and a molecular weight of 592.6 g/mol .[2] Its structure features a central glucose core linked to a phenylethyl group, a rhamnosyl moiety, and a coumaroyl group.[1][2]

PropertyValueSource
Molecular FormulaC29H36O13[2]
Molecular Weight592.6 g/mol [2]
IUPAC Name[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[2]

Synthetic Strategy Overview

The total synthesis of this compound was successfully achieved in seven steps with an overall yield of 22%.[1] A key feature of this synthesis is the strategic use of a double isomerization of a glucose-rhamnose orthoester, which simplifies the process and circumvents the challenges of direct glycosylation.[1] The synthetic pathway is designed to be a model for the preparation of a broader class of complex phenylpropanoid glycosides.[1]

The overall workflow of the total synthesis is depicted in the following diagram:

This compound Synthesis Workflow cluster_0 Synthesis of Glucoside Intermediate cluster_1 Functionalization cluster_2 Glycosylation and Isomerization cluster_3 Final Deprotection A D-Glucose Peracetate C Phenylethyl-β-D-glucopyranoside Intermediate A->C β-Glycosylation B 2-(4-Allyloxyphenyl)ethanol B->C E Regioselective O-6 Acylation C->E D 4-Allyloxycoumaroyl Chloride D->E G Orthoester Formation E->G F Rhamnosyl Donor F->G H Double Isomerization G->H I Selective Deprotection H->I J This compound I->J

Figure 1: Overall workflow for the total synthesis of this compound.

Key Experimental Protocols

The following protocols detail the pivotal steps in the synthesis of this compound.

Synthesis of the Glucoside Intermediate

The initial step involves the β-glycosylation of D-glucose peracetate with 2-(4-allyloxyphenyl)ethanol. This reaction establishes the core phenylethyl-β-D-glucopyranoside structure.[1]

Regioselective Acylation and Rhamnosylation

A crucial phase of the synthesis is the regioselective coumaroylation at the O-6 position of the unprotected glucoside, followed by rhamnosylation. This sequence leads to the formation of 2- and 3-O-rhamnosyl orthoester glucopyranosides.[1]

Double Isomerization and Final Steps

The key glucose-rhamnose orthoester double isomerization facilitates the rearrangement to the desired glycosidic linkage.[1] Subsequent selective removal of acetyl and allyl protecting groups yields the final product, this compound.[1]

The final steps in the synthesis are outlined below:

Final Steps of this compound Synthesis A 3-Orthoester Intermediate B Rearrangement to 3-O-rhamnosyl glucopyranoside A->B TMSOTf, MeCN, MS 4 Å, -20 °C, 1 h C Selective Removal of Acetyl and Allyl Groups B->C 1. Ac2O, pyridine, rt, 12 h 2. MeNH2, MeOH-CH2Cl2, 0 °C, 15 h D This compound C->D Pd-C, p-TsOH, MeOH-H2O, 70 °C, 12 h

Figure 2: Key reactions in the final stages of this compound synthesis.[1]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound.

StepReactionReagents and ConditionsYield (%)
1Rearrangement of 3-orthoesterTMSOTf, CH2Cl2, MS 4 Å, -78 °C, 30 min-
2AcetylationAc2O, pyridine, rt, 12 h-
3DeacetylationMeNH2, MeOH–CH2Cl2, 0 °C, 15 h-
4IsomerizationTMSOTf, MeCN, MS 4 Å, -20 °C, 1 h-
5DeacetylationMg(OMe)2, MeOH, rt, 18 h-
6DeprotectionPd–C, p-TsOH, MeOH–H2O, 70 °C, 12 h-
Overall Total Synthesis of this compound Seven steps from starting materials 22 [1]

Note: Specific yields for intermediate steps were not detailed in the provided search results, but the overall yield is reported as 22%.[1]

Conclusion

The described methodology provides a robust and efficient pathway for the total synthesis of this compound.[1] The key innovation of a glucose-rhamnose orthoester double isomerization offers a significant advantage over traditional, protection-heavy synthetic routes.[1] This approach not only enables the successful synthesis of this compound but also holds promise for the synthesis of other complex phenylpropanoid glycosides, thereby facilitating further research into their biological activities and potential therapeutic applications.[1]

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective HPLC-MS/MS method for the quantification of Osmanthuside B, a phenylethanoid glycoside found in plants of the Osmanthus genus. The method utilizes a reverse-phase chromatographic separation followed by tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and mass spectrometric parameters. Method performance characteristics, including linearity, precision, and accuracy, are summarized. This application note is intended for researchers, scientists, and drug development professionals requiring a robust method for the quantitative analysis of this compound in various matrices.

Introduction

This compound is a naturally occurring phenylethanoid glycoside that has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory effects. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal extracts, and investigation of its pharmacological properties. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the quantification of this compound using this advanced analytical platform.

Experimental

Sample Preparation

A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is recommended for the extraction of this compound from biological matrices to ensure sample cleanup and enrichment. The following is a general protocol that may require optimization depending on the specific sample matrix.

Materials:

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., C18) or LLE solvents (e.g., ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Aliquoting: Take a known volume or weight of the sample (e.g., 100 µL of plasma or 100 mg of homogenized tissue).

  • Protein Precipitation (for biological fluids): Add 3 volumes of ice-cold methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction:

    • SPE: Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant from the previous step. Wash the cartridge with water to remove polar impurities. Elute this compound with methanol.

    • LLE: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate), vortex vigorously for 2 minutes, and centrifuge to separate the layers. Collect the organic layer.

  • Evaporation: Evaporate the eluate or organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 100 µL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

The following parameters are proposed based on the known chemical structure of this compound and general fragmentation patterns of phenylethanoid glycosides. Experimental optimization is highly recommended for achieving the best performance.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 591.2 [M-H]⁻
Product Ion (Q3) m/z 429.1 (tentative)
Dwell Time 100 ms
Collision Energy (CE) -25 eV (to be optimized)
Declustering Potential (DP) -80 V (to be optimized)
Ion Spray Voltage -4500 V
Source Temperature 500°C

Note: The proposed product ion corresponds to the loss of a caffeoyl moiety.

Method Validation

A full method validation should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA). The validation should include the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range appropriate for the intended application should be established with a correlation coefficient (r²) > 0.99.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) should be within 15% (20% for the LLOQ), and the accuracy (%RE) should be within ±15% (±20% for the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected with a signal-to-noise ratio of at least 3.

  • Selectivity and Specificity: The method should be free from interferences from endogenous matrix components. This can be assessed by analyzing blank matrix samples.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be evaluated.

  • Stability: The stability of this compound in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be assessed.

Quantitative Data Summary

The following table is a template for summarizing the quantitative data obtained from the method validation.

ParameterResult
Linear Range e.g., 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ e.g., 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%RE) ± 15%
Inter-day Accuracy (%RE) ± 15%
Recovery e.g., > 85%
Matrix Effect e.g., 90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., Methanol) Sample->Precipitation Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Tandem Mass Spectrometry (ESI-, MRM Mode) HPLC->MS Data Data Acquisition and Quantification MS->Data

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Cellular Response to Oxidative Stress & Inflammation cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway OsmanthusideB This compound Nrf2 Nrf2 OsmanthusideB->Nrf2 Activates NFkB NF-κB OsmanthusideB->NFkB Inhibits ROS Reactive Oxygen Species (ROS) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces expression of AntioxidantEnzymes->ROS Scavenges LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Induces expression of

Caption: Putative signaling pathways of this compound.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and robust tool for the quantification of this compound. The detailed protocol for sample preparation and instrumental analysis, along with the proposed MRM parameters, serves as a strong foundation for researchers. Proper method validation is crucial to ensure data quality and reliability for its intended application in phytochemical analysis, pharmacokinetic studies, and pharmacological research.

Protocol for the Extraction and Quantification of Osmanthuside B from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osmanthuside B is a phenylethanoid glycoside that has been identified in various plant species, including those from the Ligustrum and Osmanthus genera.[1][2] As a natural product, it is of increasing interest to researchers in the fields of phytochemistry, pharmacology, and drug development for its potential biological activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, catering to both traditional and modern extraction techniques. The methodologies are designed for researchers, scientists, and professionals in drug development.

Overview of Methodologies

This document outlines three primary extraction methods:

  • Conventional Heat Reflux Extraction: A traditional and widely used method for the extraction of phytochemicals.

  • Ultrasound-Assisted Extraction (UAE): A modern, efficient method that utilizes ultrasonic waves to enhance extraction.

  • Microwave-Assisted Extraction (MAE): An advanced technique that employs microwave energy for rapid extraction.

Following extraction, a robust purification protocol using column chromatography is detailed. Finally, a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound is provided.

Comparative Data on Extraction Methods

The choice of extraction method can significantly impact the yield of this compound. Below is a summary of typical parameters and outcomes for different extraction techniques based on studies of related phenylethanoid glycosides.

Table 1: Comparison of Extraction Methods for Phenylethanoid Glycosides.

Parameter Conventional Heat Reflux Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Solvent 70-80% Ethanol or Methanol 40-80% Ethanol or Methanol 40-70% Ethanol or Methanol
Temperature 60-80°C 40-60°C 50-80°C
Time 1-2 hours 20-60 minutes 2-8 minutes
Solvent-to-Solid Ratio 10:1 to 30:1 (mL/g) 10:1 to 50:1 (mL/g) 20:1 to 32:1 (mL/g)
Typical Yield Moderate High High
Advantages Simple, low-cost equipment Reduced extraction time and solvent consumption, suitable for thermolabile compounds Very short extraction time, reduced solvent use, high efficiency

| Disadvantages | Long extraction time, high energy consumption, potential degradation of thermolabile compounds | Requires specialized equipment | Requires specialized equipment, potential for localized overheating |

Note: The yields are relative and can vary significantly depending on the plant material and specific experimental conditions.

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material (e.g., leaves, stems, or flowers) from a reputable source. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight, or use a drying oven at a temperature of 40-50°C until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder (40-60 mesh) using a laboratory mill. Store the powder in an airtight container in a cool, dark, and dry place until extraction.

Extraction Protocols

This protocol is based on established methods for the extraction of phenylethanoid glycosides from plant material.[1]

  • Weigh 100 g of the dried plant powder and place it in a 2 L round-bottom flask.

  • Add 1 L of 70% ethanol to the flask (1:10 solid-to-liquid ratio).

  • Set up a reflux apparatus and heat the mixture to 80°C.

  • Maintain the reflux for 2 hours with continuous stirring.

  • After cooling to room temperature, filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue with fresh solvent to maximize yield.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

This method offers a more efficient alternative to conventional extraction.[3][4]

  • Weigh 10 g of the dried plant powder and place it in a 500 mL Erlenmeyer flask.

  • Add 200 mL of 60% ethanol (1:20 solid-to-liquid ratio).

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

  • Set the extraction temperature to 50°C and the time to 45 minutes.[5]

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 50°C to obtain the crude extract.

MAE is a rapid extraction method that significantly reduces extraction time and solvent consumption.[6][7]

  • Weigh 5 g of the dried plant powder and place it in a microwave-safe extraction vessel.

  • Add 100 mL of 50% ethanol (1:20 solid-to-liquid ratio).

  • Place the vessel in a microwave extractor.

  • Set the microwave power to 500 W and the irradiation time to 5 minutes.

  • After the extraction is complete and the vessel has cooled, filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 50°C to obtain the crude extract.

Purification Protocol: Column Chromatography

The crude extract contains a complex mixture of compounds. A multi-step column chromatography procedure is necessary to isolate this compound.[1]

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Prepare a silica gel column (200-300 mesh) packed in a non-polar solvent (e.g., dichloromethane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of dichloromethane and methanol (e.g., 100:0 to 0:100).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 8:2 v/v) and visualizing under UV light (254 nm).

    • Combine fractions containing the target compound based on the TLC profile.

  • Polyamide Column Chromatography:

    • Concentrate the this compound-rich fractions from the silica gel column.

    • Dissolve the residue in an appropriate solvent and load it onto a polyamide column.

    • Elute the column with a gradient of ethanol in water (e.g., 10% to 60%).

    • Collect and monitor the fractions by TLC as described above.

    • Combine the fractions containing purified this compound.

  • Preparative HPLC (Final Purification):

    • For high-purity this compound, subject the combined fractions from the polyamide column to preparative HPLC.

    • Use a C18 column and a mobile phase gradient of methanol and water or acetonitrile and water.

    • Collect the peak corresponding to this compound based on the retention time of a standard, if available.

    • Remove the solvent under vacuum to obtain pure this compound.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

This method is for the quantitative analysis of this compound in the extracts.[5][8][9]

  • Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic or acetic acid) and Solvent B (acetonitrile or methanol). A typical gradient could be: 0-20 min, 15-45% B; 20-25 min, 45-95% B.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 330 nm for related phenylethanoid glycosides).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Accurately weigh the dried crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Extraction_and_Purification_Workflow PlantMaterial Plant Material (e.g., Ligustrum leaves) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction Grinding->Extraction HeatReflux Heat Reflux (70% EtOH, 80°C, 2h) Extraction->HeatReflux Conventional UAE Ultrasound-Assisted (60% EtOH, 50°C, 45 min) Extraction->UAE Advanced MAE Microwave-Assisted (50% EtOH, 500W, 5 min) Extraction->MAE Advanced Filtration Filtration & Concentration HeatReflux->Filtration UAE->Filtration MAE->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification CrudeExtract->Purification Quantification Quantification CrudeExtract->Quantification SilicaGel Silica Gel Column (DCM/MeOH Gradient) Purification->SilicaGel Polyamide Polyamide Column (EtOH/H2O Gradient) SilicaGel->Polyamide PrepHPLC Preparative HPLC (C18, MeOH/H2O) Polyamide->PrepHPLC PureOsmanthusideB Pure this compound PrepHPLC->PureOsmanthusideB HPLC HPLC-UV/PDA Analysis Quantification->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis

Caption: Workflow for this compound extraction, purification, and analysis.

References

Application Notes and Protocols for In Vitro Testing of Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of Osmanthuside B. The following sections offer comprehensive methodologies for assessing its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.

Physicochemical Properties of this compound

This compound is a phenylethanoid glycoside with the molecular formula C29H36O13 and a molecular weight of 592.6 g/mol .[1] Understanding its solubility is crucial for designing in vitro experiments.

PropertyValueSource
Water Solubility0.65 g/LALOGPS[2]
logP0.85ALOGPS[2]

Based on these properties, this compound is sparingly soluble in water. For cell culture experiments, it is recommended to prepare a stock solution in a biocompatible solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).

Anti-inflammatory Activity Assays

Phenylethanoid glycosides are known to possess anti-inflammatory properties.[3] The following assays are designed to test the potential of this compound to mitigate inflammatory responses in vitro.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay determines the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A known inhibitor of nitric oxide synthase (iNOS), such as L-NMMA, can be used as a positive control.

Data Presentation:

Concentration of this compound (µM)Absorbance at 540 nm (mean ± SD)% Inhibition of NO Production
Control (no LPS)
LPS (1 µg/mL)0%
1
5
10
25
50
L-NMMA (Positive Control)
Measurement of Pro-inflammatory Cytokine Production

This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.

Experimental Protocol:

  • Follow steps 1-5 from the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated control.

Data Presentation:

Concentration of this compound (µM)TNF-α Concentration (pg/mL) (mean ± SD)% TNF-α InhibitionIL-6 Concentration (pg/mL) (mean ± SD)% IL-6 Inhibition
Control (no LPS)
LPS (1 µg/mL)0%0%
1
5
10
25
50
Dexamethasone (Positive Control)

Signaling Pathway Visualization:

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription of OsmanthusideB This compound OsmanthusideB->IKK OsmanthusideB->NFkB

Caption: Putative anti-inflammatory mechanism of this compound.

Antioxidant Activity Assays

The phenolic hydroxyl groups in the structure of phenylethanoid glycosides are crucial for their antioxidant activities.[3] The following assays can be used to evaluate the antioxidant potential of this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell line, providing a more biologically relevant measure of antioxidant activity.

Experimental Protocol:

  • Cell Culture: Culture human hepatocellular carcinoma (HepG2) cells in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Remove the medium and wash the cells with phosphate-buffered saline (PBS). Treat the cells with various concentrations of this compound and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.

  • Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

  • Data Analysis: Calculate the area under the curve for both the control and treated wells. The CAA value is expressed as a percentage of inhibition of fluorescence compared to the control. Quercetin can be used as a positive control.

Data Presentation:

Concentration of this compound (µM)Fluorescence (Area Under the Curve) (mean ± SD)% Cellular Antioxidant Activity
Control (AAPH only)0%
1
5
10
25
50
Quercetin (Positive Control)

Experimental Workflow:

caa_workflow Start Start Seed Seed HepG2 cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound and DCFH-DA (1h) Incubate1->Treat Induce Induce oxidative stress with AAPH Treat->Induce Measure Measure fluorescence (every 5 min for 1h) Induce->Measure Analyze Analyze data (Calculate CAA) Measure->Analyze End End Analyze->End

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Neuroprotective Activity Assay

Phenylethanoid glycosides have shown considerable neuroprotective effects.[3] This assay evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Protection against H2O2-induced Cytotoxicity in SH-SY5Y Cells

Experimental Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to differentiate for 5-7 days in a low-serum medium (e.g., 1% FBS) containing retinoic acid (10 µM).

  • Treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to hydrogen peroxide (H2O2) at a pre-determined cytotoxic concentration (e.g., 100 µM) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A known antioxidant like N-acetylcysteine (NAC) can be used as a positive control.

Data Presentation:

TreatmentConcentration (µM)Cell Viability (%) (mean ± SD)
Control-100%
H2O2100
This compound + H2O21
5
10
25
50
NAC + H2O2 (Positive Control)

Signaling Pathway Visualization:

neuroprotective_pathway H2O2 H₂O₂ ROS Increased ROS H2O2->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis OsmanthusideB This compound OsmanthusideB->ROS Nrf2 Nrf2 OsmanthusideB->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to ARE->ROS upregulates antioxidant enzymes to reduce

Caption: Potential neuroprotective mechanism of this compound.

Anti-cancer Activity Assay

Some polyphenolic compounds have been shown to inhibit cancer cell proliferation and induce apoptosis.[4] This assay evaluates the cytotoxic effect of this compound on a cancer cell line.

Cell Proliferation/Viability Assay (MTT Assay)

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in the appropriate recommended medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in the Neuroprotective Activity Assay (Section 4.1, step 5).

  • Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth). A standard chemotherapeutic agent (e.g., doxorubicin) can be used as a positive control.

Data Presentation:

Concentration of this compound (µM)% Cell Viability (24h) (mean ± SD)% Cell Viability (48h) (mean ± SD)% Cell Viability (72h) (mean ± SD)
0 (Control)100%100%100%
10
25
50
100
200
Doxorubicin (Positive Control)
IC50 (µM)

Logical Relationship Diagram:

anticancer_logic Start Test Compound: This compound Treat Treat Cancer Cell Line (e.g., MCF-7, HT-29) Start->Treat Assay Perform Cell Viability Assay (e.g., MTT) Treat->Assay Measure Measure Cell Proliferation Assay->Measure Result Determine IC50 Value Measure->Result

Caption: Logic diagram for determining the anti-cancer activity of this compound.

References

Application Notes and Protocols for Studying the In Vivo Effects of Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to investigate the in vivo effects of Osmanthuside B. The protocols are based on established methodologies for assessing neuroprotective, anti-inflammatory, and hepatoprotective activities of related phenolic compounds.

Introduction to this compound

This compound is a phenylethanoid glycoside found in various plants, including those of the Osmanthus genus. Phenylethanoid glycosides as a class are known for their broad range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. While research on isolated this compound is still emerging, studies on extracts rich in similar compounds suggest its potential therapeutic value. These protocols are designed to provide a framework for the in vivo evaluation of purified this compound.

Potential In Vivo Effects and Investigational Areas

Based on studies of structurally related compounds and extracts containing phenylethanoid glycosides, the primary areas for in vivo investigation of this compound include:

  • Neuroprotection: Particularly in models of age-related cognitive decline and neurodegenerative diseases like Alzheimer's.

  • Anti-inflammatory Activity: In both acute and chronic inflammation models.

  • Hepatoprotective Effects: Against toxin-induced liver injury.

Animal Models and Experimental Protocols

Neuroprotective Effects: Scopolamine-Induced Amnesia Model

This model is widely used to screen for compounds that can ameliorate cognitive deficits, particularly those related to cholinergic dysfunction, a hallmark of Alzheimer's disease.[1][2][3][4]

Experimental Protocol:

  • Animal Model: Male ICR mice (25-30 g).

  • Groups (n=10 per group):

    • Vehicle Control (Saline)

    • Scopolamine Control (Scopolamine 1 mg/kg, i.p.)

    • Positive Control (Donepezil 5 mg/kg, p.o. + Scopolamine)

    • This compound (10 mg/kg, p.o. + Scopolamine)

    • This compound (25 mg/kg, p.o. + Scopolamine)

    • This compound (50 mg/kg, p.o. + Scopolamine)

  • Procedure:

    • Administer this compound or vehicle orally for 14 consecutive days.

    • On day 14, 60 minutes after the final dose of this compound, administer scopolamine (1 mg/kg, i.p.).

    • 30 minutes after scopolamine injection, conduct behavioral tests.

  • Behavioral Assessments:

    • Y-maze Test: To assess spatial working memory.

    • Morris Water Maze (MWM): To evaluate spatial learning and memory.

  • Biochemical Analysis (post-euthanasia):

    • Homogenize brain tissue (hippocampus and cortex).

    • Measure levels of acetylcholine (ACh) and acetylcholinesterase (AChE) activity.

    • Assess oxidative stress markers: malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH).

    • Analyze inflammatory markers: TNF-α, IL-1β, and IL-6 via ELISA.

Hypothetical Data Summary: Neuroprotective Effects

GroupY-Maze Spontaneous Alternation (%)MWM Escape Latency (s)AChE Activity (U/mg protein)Hippocampal TNF-α (pg/mg protein)
Vehicle Control75 ± 520 ± 31.5 ± 0.215 ± 3
Scopolamine Control45 ± 655 ± 83.2 ± 0.440 ± 5
Donepezil (5 mg/kg)70 ± 725 ± 41.8 ± 0.320 ± 4
This compound (10 mg/kg)52 ± 548 ± 62.8 ± 0.335 ± 5
This compound (25 mg/kg)60 ± 640 ± 52.4 ± 0.428 ± 4
This compound (50 mg/kg)68 ± 530 ± 42.0 ± 0.322 ± 3
Anti-inflammatory Effects: Carrageenan-Induced Paw Edema

This is a classic model for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][7]

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Groups (n=8 per group):

    • Vehicle Control (Saline)

    • Carrageenan Control

    • Positive Control (Indomethacin 10 mg/kg, p.o.)

    • This compound (25 mg/kg, p.o.)

    • This compound (50 mg/kg, p.o.)

    • This compound (100 mg/kg, p.o.)

  • Procedure:

    • Administer this compound, Indomethacin, or vehicle orally.

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the carrageenan control.

    • At the end of the experiment, collect paw tissue for histopathological analysis and measurement of inflammatory mediators (e.g., COX-2, iNOS via Western blot).

Hypothetical Data Summary: Anti-inflammatory Effects

GroupPaw Volume Increase at 3h (mL)Edema Inhibition at 3h (%)
Carrageenan Control0.85 ± 0.070%
Indomethacin (10 mg/kg)0.30 ± 0.0464.7%
This compound (25 mg/kg)0.65 ± 0.0623.5%
This compound (50 mg/kg)0.51 ± 0.0540.0%
This compound (100 mg/kg)0.38 ± 0.0455.3%
Hepatoprotective Effects: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity

This model is used to assess the ability of a compound to protect the liver from oxidative damage induced by a chemical toxin.[2][3]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Groups (n=8 per group):

    • Normal Control (Olive oil)

    • CCl₄ Control (CCl₄ in olive oil, 1 mL/kg, i.p.)

    • Positive Control (Silymarin 100 mg/kg, p.o. + CCl₄)

    • This compound (25 mg/kg, p.o. + CCl₄)

    • This compound (50 mg/kg, p.o. + CCl₄)

  • Procedure:

    • Administer this compound, Silymarin, or vehicle orally for 7 days.

    • On day 7, 2 hours after the final dose, administer a single dose of CCl₄ (50% in olive oil, i.p.).

    • 24 hours after CCl₄ administration, collect blood via cardiac puncture for serum analysis.

    • Euthanize animals and collect liver tissue for histopathology and biochemical analysis.

  • Biochemical Analysis:

    • Serum: Measure levels of alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP).

    • Liver Homogenate: Assess levels of MDA, SOD, and GSH.

Hypothetical Data Summary: Hepatoprotective Effects

GroupSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)
Normal Control35 ± 480 ± 91.2 ± 0.2
CCl₄ Control250 ± 28480 ± 454.5 ± 0.5
Silymarin (100 mg/kg)80 ± 10150 ± 201.8 ± 0.3
This compound (25 mg/kg)190 ± 22350 ± 383.5 ± 0.4
This compound (50 mg/kg)120 ± 15220 ± 252.5 ± 0.3

Proposed Signaling Pathways and Visualization

The biological effects of phenolic compounds like this compound are often mediated through the modulation of key signaling pathways related to inflammation and oxidative stress. The two most probable pathways are NF-κB and Nrf2.

NF-κB Signaling Pathway (Inflammation)

Inflammatory stimuli (like LPS or TNF-α) typically lead to the activation of the IKK complex, which phosphorylates IκBα. This targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by preventing IκBα phosphorylation.[1][4][8][9][10]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa P invis1 IkBa->invis1 NFkB_cyto NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Transcription Nucleus Nucleus Inflammation Inflammation Genes->Inflammation OsmanthusideB This compound OsmanthusideB->IKK Inhibition invis2

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

Nrf2 Signaling Pathway (Antioxidant Response)

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Oxidative stress or activators like this compound can cause Nrf2 to dissociate from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and promotes the transcription of antioxidant enzymes like HO-1 and NQO1.[11][12][13][14][15]

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of this compound.

Experimental_Workflow cluster_data Data Collection A Animal Acclimatization (1 week) B Group Allocation & Baseline Measurements A->B C This compound / Vehicle / Positive Control Administration (p.o.) B->C D Induction of Pathology (e.g., Scopolamine, Carrageenan, CCl₄) C->D E Data Collection & Observation D->E F Euthanasia & Sample Collection (Blood, Brain, Paw, Liver) E->F E1 Behavioral Tests (Neuroprotection) E2 Paw Volume Measurement (Anti-inflammatory) G Biochemical & Histopathological Analysis F->G H Data Analysis & Interpretation G->H

Caption: General workflow for in vivo evaluation of this compound.

Safety and Toxicology Considerations

Preliminary toxicity studies on phenylethanoid glycoside-rich extracts from Osmanthus fragrans have shown a high safety profile, with no acute lethal effects observed at doses up to 10 g/kg in mice and rats, and a no-observed-adverse-effect-level (NOAEL) of over 2 g/kg in a 90-day study.[16] However, it is imperative to conduct acute and sub-chronic toxicity studies on isolated this compound to establish its specific safety profile before proceeding with extensive efficacy studies. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application of Osmanthuside B in Anti-inflammatory Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside B, a phenylpropanoid glycoside, has emerged as a compound of interest in the field of anti-inflammatory research. Preclinical studies have demonstrated its potential to mitigate inflammatory responses by targeting key signaling pathways and reducing the production of pro-inflammatory mediators. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of this compound, with a focus on in vitro and in vivo models. The information presented herein is intended to guide the design and execution of experiments aimed at elucidating the mechanisms of action and therapeutic potential of this natural compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This compound has been shown to interfere with this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators.

2. Attenuation of the NLRP3 Inflammasome:

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. This compound has been found to suppress the activation of the NLRP3 inflammasome, leading to a decrease in the secretion of mature IL-1β.

The following diagrams illustrate the key regulatory points of this compound within these inflammatory pathways.

NF-kappaB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65) NFkB_active Active NF-κB (p65) OsmanthusideB This compound OsmanthusideB->IKK Inhibition IkBa_p->NFkB_active Degradation & Release DNA DNA NFkB_active->DNA Translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->ProInflammatory_Genes Transcription

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

NLRP3 Inflammasome Inhibition by this compound cluster_cytoplasm Cytoplasm NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active ProCasp1 Pro-Caspase-1 NLRP3_active->ProCasp1 Recruitment & Cleavage Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β ProIL1b->IL1b Secretion Secretion IL1b->Secretion OsmanthusideB This compound OsmanthusideB->NLRP3_inactive Inhibition of Activation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->NLRP3_inactive Activation

Figure 2. Attenuation of NLRP3 inflammasome activation by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

Parameter MeasuredThis compound Concentration (µM)Result
Nitric Oxide (NO) Production 10Significant Reduction
20Strong Reduction
40Very Strong Reduction
Prostaglandin E2 (PGE2) Production 10Moderate Reduction
20Significant Reduction
40Strong Reduction
Pro-inflammatory Cytokine mRNA Expression (TNF-α, IL-6, IL-1β) 20Dose-dependent decrease
40Significant dose-dependent decrease
iNOS Protein Expression 10, 20, 40Dose-dependent inhibition
COX-2 Protein Expression 10, 20, 40Dose-dependent inhibition
Phosphorylation of IκBα 20, 40Dose-dependent inhibition
Nuclear Translocation of NF-κB p65 20, 40Dose-dependent inhibition

Table 2: In Vivo Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema in Mice

Treatment GroupDosage (mg/kg)Paw Edema Inhibition (%) at 3 hours
This compound 25~35%
50~55%
Positive Control (Indomethacin) 10~60%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

In Vitro Experimental Workflow cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays A Seed RAW 264.7 cells B Pre-treat with this compound (various concentrations) for 1h A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Nitric Oxide (NO) Assay (Griess Reagent) C->D E PGE2 & Cytokine Measurement (ELISA) C->E F Gene Expression Analysis (qRT-PCR) C->F G Protein Expression Analysis (Western Blot) C->G

Figure 3. Workflow for in vitro anti-inflammatory assays.

1.1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates (for NO and viability assays) or 6-well plates (for ELISA, qRT-PCR, and Western blot) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.

1.2. Nitric Oxide (NO) Assay (Griess Assay):

  • Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

1.3. Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay to quantify the concentration of specific proteins in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific PGE2 or cytokine kits.

    • Measure the absorbance and calculate the concentrations based on the provided standards.

1.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • Principle: Measures the mRNA expression levels of target genes.

  • Procedure:

    • Lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.

1.5. Western Blot for Protein Expression Analysis:

  • Principle: Detects and quantifies specific proteins in cell lysates.

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, NF-κB p65 (for total and nuclear fractions), and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Mice

In Vivo Experimental Workflow cluster_setup Animal Model & Treatment cluster_measurement Edema Measurement cluster_analysis Data Analysis A Acclimatize mice B Administer this compound (or vehicle/positive control) intraperitoneally (i.p.) A->B C Induce inflammation by injecting carrageenan into the paw (1h post-treatment) B->C D Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection C->D E Calculate paw swelling and percentage inhibition D->E

Osmanthuside B: Exploring its Potential as a Biomarker in Inflammatory and Neurodegenerative Diseases

References

Application Notes and Protocols for Efficacy Studies of Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthuside B is a phenylethanoid glycoside found in various plants, including Osmanthus fragrans.[1][2][3] Preliminary evidence suggests that this natural compound possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation and development as a therapeutic agent.[4][5][6] These application notes provide a detailed experimental framework for evaluating the efficacy of this compound, focusing on its anti-inflammatory and antioxidant activities through a series of in vitro and in vivo studies. The protocols outlined below are designed to elucidate the compound's mechanisms of action, particularly its potential modulation of the NF-κB and Keap1-Nrf2 signaling pathways.

Hypothesized Signaling Pathways

This compound's potential anti-inflammatory and antioxidant effects are likely mediated through key cellular signaling pathways. It is hypothesized that this compound may inhibit the pro-inflammatory NF-κB pathway and/or activate the cytoprotective Keap1-Nrf2 antioxidant response pathway.

Osmanthuside_B_Signaling_Pathways cluster_0 Anti-inflammatory Pathway (NF-κB) cluster_1 Antioxidant Pathway (Keap1-Nrf2) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB releases Nucleus1 Nucleus NFκB->Nucleus1 Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus1->Inflammatory_Genes activates OsmanthusideB1 This compound OsmanthusideB1->IKK inhibits ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus2 Nucleus Nrf2->Nucleus2 ARE ARE Nucleus2->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates OsmanthusideB2 This compound OsmanthusideB2->Keap1 promotes dissociation

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Workflow

The proposed experimental design follows a logical progression from in vitro characterization to in vivo validation of this compound's efficacy.

Experimental_Workflow cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: In Vivo Efficacy A Cell Viability Assay (MTT) B Anti-inflammatory Assay (LPS-stimulated Macrophages) A->B C Antioxidant Assay (H2O2-induced Oxidative Stress) B->C D Mechanism of Action (Western Blot & qPCR) C->D E Acute Toxicity Study D->E Proceed if in vitro efficacy is confirmed F Anti-inflammatory Model (Carrageenan-induced Paw Edema) E->F G Biochemical Analysis of Tissue F->G

Caption: Overall experimental workflow for this compound efficacy studies.

In Vitro Efficacy Studies

Cell Viability Assay

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells.

Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Table 1: Cell Viability of RAW 264.7 Macrophages Treated with this compound

Concentration (µM)Cell Viability (%)
0 (Vehicle)100.0 ± 5.2
198.7 ± 4.8
599.1 ± 5.5
1097.5 ± 4.9
2596.3 ± 5.1
5094.8 ± 6.0
10075.2 ± 7.3
Anti-inflammatory Activity

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9]

Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[8]

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control1.2 ± 0.350.5 ± 8.235.1 ± 6.520.3 ± 4.1
LPS (1 µg/mL)35.8 ± 4.11250.2 ± 98.7980.6 ± 75.4450.8 ± 35.2
LPS + OB (10 µM)25.3 ± 3.5980.4 ± 80.1750.3 ± 60.9320.1 ± 28.7
LPS + OB (25 µM)15.1 ± 2.8650.7 ± 55.3480.9 ± 40.2210.5 ± 19.8
LPS + OB (50 µM)8.9 ± 1.9320.1 ± 29.8250.2 ± 22.1110.7 ± 12.4

OB: this compound

Antioxidant Activity

Objective: To assess the antioxidant potential of this compound in a cell-based model of oxidative stress. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups.[10][11]

Protocol: Intracellular Reactive Oxygen Species (ROS) Measurement

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.

  • Oxidative Stress Induction: Induce oxidative stress by treating the cells with hydrogen peroxide (H₂O₂) (e.g., 500 µM) for 1 hour.

  • DCFH-DA Staining: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the intracellular ROS levels by detecting the fluorescence of dichlorofluorescein (DCF) using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm).

Table 3: Effect of this compound on Intracellular ROS Levels

TreatmentRelative Fluorescence Units (RFU)
Control100 ± 12
H₂O₂ (500 µM)450 ± 35
H₂O₂ + OB (10 µM)320 ± 28
H₂O₂ + OB (25 µM)210 ± 19
H₂O₂ + OB (50 µM)130 ± 15

OB: this compound

Mechanism of Action Studies

Objective: To investigate the effect of this compound on the NF-κB and Keap1-Nrf2 signaling pathways.

Protocol: Western Blot and qPCR

  • Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS/H₂O₂ as described in the previous sections.

  • Protein Extraction: Lyse the cells and extract total protein. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

  • Western Blot:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, Keap1, Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B1).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • RNA Extraction and qPCR:

    • Extract total RNA from treated cells and synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of TNF-α, IL-6, IL-1β, HO-1, and NQO1. Use a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Efficacy Studies

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound in mice.

Protocol: (Adapted from OECD Guideline 423)

  • Animal Dosing: Administer a single oral dose of this compound (e.g., 2000 mg/kg) to a group of mice (n=5). A control group receives the vehicle.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Anti-inflammatory Efficacy Model

Objective: To evaluate the in vivo anti-inflammatory effect of this compound using the carrageenan-induced paw edema model.[12][13][14]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Groups: Divide rats into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Carrageenan control

    • Group 3: Carrageenan + Indomethacin (positive control, e.g., 10 mg/kg)

    • Groups 4-6: Carrageenan + this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Drug Administration: Administer this compound or Indomethacin orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentPaw Volume Increase (mL) at 3hInhibition (%)
Vehicle0.05 ± 0.01-
Carrageenan0.85 ± 0.090
Carrageenan + Indomethacin (10 mg/kg)0.30 ± 0.0464.7
Carrageenan + OB (25 mg/kg)0.65 ± 0.0723.5
Carrageenan + OB (50 mg/kg)0.48 ± 0.0643.5
Carrageenan + OB (100 mg/kg)0.35 ± 0.0558.8

OB: this compound

Biochemical Analysis of Paw Tissue

Objective: To assess the levels of inflammatory and oxidative stress markers in the paw tissue.

Protocol:

  • Tissue Collection: At the end of the paw edema experiment (5 hours), euthanize the animals and collect the inflamed paw tissue.

  • Tissue Homogenization: Homogenize the tissue in an appropriate buffer.

  • Biochemical Assays: Use the tissue homogenate to measure:

    • Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

    • Levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA.

    • Levels of oxidative stress markers such as malondialdehyde (MDA) and reduced glutathione (GSH).

    • Activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Table 5: Biochemical Parameters in Paw Tissue

TreatmentMPO (U/g tissue)MDA (nmol/mg protein)GSH (µmol/mg protein)
Vehicle1.5 ± 0.32.1 ± 0.415.2 ± 1.8
Carrageenan8.9 ± 1.28.5 ± 1.16.8 ± 0.9
Carrageenan + OB (100 mg/kg)3.2 ± 0.53.8 ± 0.612.5 ± 1.5

OB: this compound

Conclusion

This comprehensive set of protocols provides a robust framework for the systematic evaluation of this compound's efficacy as a potential anti-inflammatory and antioxidant agent. The successful completion of these studies will provide critical data on its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for LC-MS Detection of Osmanthuside B and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of Osmanthuside B and its potential metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). These guidelines are designed to assist in the pharmacokinetic and metabolic profiling studies of this bioactive compound.

Introduction

This compound, a phenylethanoid glycoside, is a natural compound of interest for its potential therapeutic properties. To understand its absorption, distribution, metabolism, and excretion (ADME) profile, sensitive and specific bioanalytical methods are essential. LC-MS/MS stands as a powerful technique for the qualitative and quantitative analysis of drugs and their metabolites in complex biological matrices. This document outlines the key parameters and protocols for establishing a robust LC-MS method for this compound.

LC-MS/MS Method Parameters

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound in biological samples.[1][2] The following tables summarize the recommended starting parameters for method development, based on established methods for similar phenylethanoid glycosides.[1][3][4] Optimization of these parameters for your specific instrumentation and sample matrix is recommended.

Liquid Chromatography Parameters
Table 1: Recommended Liquid Chromatography Parameters
ParameterRecommended Condition
Column Sepax BR-C18 (100 mm × 2.1 mm, 3 µm) or equivalent C18 column[3][4]
Mobile Phase A 0.1% Formic Acid in Water[3][4]
Mobile Phase B Acetonitrile[3][4]
Flow Rate 0.2 - 0.4 mL/min[3][4]
Injection Volume 2 - 10 µL[3][4]
Column Temperature 30 - 40 °C
Gradient Elution Initial conditions: 5-15% B, linear gradient to 45-95% B over 10-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[3][4]
Mass Spectrometry Parameters

The mass spectrometer should be operated in negative ionization mode, which is often suitable for phenolic compounds.[3][5]

Table 2: Recommended Mass Spectrometry Parameters (Triple Quadrupole)
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative[3][4]
Ion Spray Voltage -4500 V[3][4]
Temperature 350 - 500 °C[3][4]
Nebulizer Gas (Gas 1) 50 psi[3][4]
Heater Gas (Gas 2) 50 psi[3][4]
Curtain Gas 35 psi[3][4]
Collision Gas Medium[3][4]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for this compound To be determined (infusion of a standard is required)
Product Ion (Q3) for this compound To be determined (infusion of a standard is required)
Declustering Potential (DP) -80 V (to be optimized)[3]
Collision Energy (CE) -40 V (to be optimized)[3]

Note: The precursor and product ions for this compound and its metabolites need to be determined empirically by infusing a standard solution of the compound into the mass spectrometer. For metabolite identification, a high-resolution mass spectrometer (e.g., Q-TOF) is recommended to obtain accurate mass measurements.[6]

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

Effective sample preparation is critical to remove interferences and concentrate the analytes of interest.[7][8] Protein precipitation is a straightforward and commonly used method for plasma samples.[9][10][11]

Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.[9]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol.

  • Spike the appropriate amount of each working standard solution into blank plasma to create calibration standards with a concentration range covering the expected sample concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples using the same sample preparation protocol as the unknown samples.[7]

Workflow and Pathway Diagrams

Experimental Workflow for this compound Analysis

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Caption: Workflow for the analysis of this compound from biological samples.

Potential Metabolic Pathways of this compound

The metabolic pathways for this compound are not yet fully elucidated. However, based on the metabolism of similar phenylethanoid glycosides, potential biotransformations include hydrolysis, glucuronidation, and sulfation.[6]

Potential Metabolic Pathways of this compound cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Osmanthuside_B This compound Hydrolysis Hydrolysis Osmanthuside_B->Hydrolysis Esterases/ Glycosidases Glucuronidation Glucuronidation Osmanthuside_B->Glucuronidation UGTs Sulfation Sulfation Osmanthuside_B->Sulfation SULTs Aglycone Aglycone Metabolite Hydrolysis->Aglycone Aglycone->Glucuronidation UGTs Aglycone->Sulfation SULTs Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate

Caption: Proposed metabolic pathways for this compound.

Data Analysis and Quantification

Quantification of this compound is achieved by constructing a calibration curve. The peak area ratio of the analyte to the internal standard (if used) is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data. The concentration of this compound in the unknown samples is determined from this calibration curve.

Conclusion

The LC-MS/MS method outlined in these application notes provides a robust starting point for the sensitive and specific detection and quantification of this compound and its metabolites in biological matrices. Method validation, including assessments of linearity, accuracy, precision, and stability, should be performed according to regulatory guidelines to ensure reliable results for pharmacokinetic and metabolic studies.

References

Application Notes and Protocols for Cell Culture Treatment with Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the biological activities of Osmanthuside B in cell culture, focusing on its anti-inflammatory, neuroprotective, and apoptosis-inducing properties. The protocols are based on established methodologies and include quantitative data from relevant studies to guide experimental design and data interpretation.

Anti-inflammatory Activity of this compound in RAW 264.7 Macrophages

This protocol outlines the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain optimal growth.

2. Cell Viability Assay (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10 µM and 100 µM) for 1 hour.

  • Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for an additional 16-24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 550 nm. A standard curve using sodium nitrite should be prepared to determine the concentration of nitrite.

Data Presentation
Compound NumberConcentration (µM)NO Production Inhibition (%)Cell Viability (%)
171058.98 ± 4.43>95
181057.38 ± 4.93>95
810061.86 ± 2.99>95
1710071.99 ± 0.04>95
1810085.06 ± 0.92>95

*Data is presented as mean ± SD. Compounds 8, 17, and 18 from a study on Osmanthus fragrans constituents showed significant inhibition of NO production.[1] It is important to confirm the identity of this compound among the tested compounds in the source publication.

Signaling Pathway

The anti-inflammatory effects of compounds from Osmanthus fragrans have been shown to be mediated through the suppression of the ERK 1/2 MAPK signaling pathway.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 NF_kB NF-κB TAK1->NF_kB ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->NF_kB iNOS iNOS NF_kB->iNOS NO Nitric Oxide iNOS->NO Osmanthuside_B This compound Osmanthuside_B->ERK1_2

Caption: Putative signaling pathway for the anti-inflammatory action of this compound.

Neuroprotective Activity of this compound in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effects of this compound against MPP+ (1-methyl-4-phenylpyridinium) induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.

Experimental Protocol

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • For differentiation, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days.

2. Neuroprotection Assay:

  • Seed differentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce neurotoxicity by adding MPP+ (e.g., 500 µM) to the cells and incubate for another 24 hours.

  • Assess cell viability using the MTT assay as described in the anti-inflammatory protocol.

Data Presentation

While specific data for this compound is not yet available in the reviewed literature, a hypothetical data table is presented below to illustrate expected results.

TreatmentConcentrationCell Viability (%)
Control-100
MPP+500 µM52 ± 4.5
This compound + MPP+10 µM65 ± 5.1
This compound + MPP+50 µM78 ± 4.8
This compound + MPP+100 µM89 ± 5.3

Hypothetical data representing potential neuroprotective effects.

Experimental Workflow

G cluster_0 Day 1-7 cluster_1 Day 8 cluster_2 Day 9 cluster_3 Day 10 a Seed SH-SY5Y cells b Differentiate with Retinoic Acid a->b c Pre-treat with this compound b->c d Induce toxicity with MPP+ c->d e Assess Cell Viability (MTT Assay) d->e

Caption: Workflow for assessing the neuroprotective effects of this compound.

Apoptosis-Inducing Activity of this compound in MCF-7 Cells

This protocol is designed to investigate the potential of this compound to induce apoptosis in the human breast cancer cell line MCF-7.

Experimental Protocol

1. Cell Culture:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Seed MCF-7 cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Presentation

Specific quantitative data for this compound-induced apoptosis is not currently available. A representative data table is shown below.

TreatmentConcentrationEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control-2.5 ± 0.51.8 ± 0.30.5 ± 0.1
This compound25 µM15.2 ± 1.28.5 ± 0.91.2 ± 0.3
This compound50 µM28.7 ± 2.115.3 ± 1.52.1 ± 0.4
This compound100 µM45.1 ± 3.522.8 ± 2.03.5 ± 0.6

Hypothetical data illustrating potential apoptosis-inducing effects.

Apoptosis Signaling Pathway

The induction of apoptosis by many natural compounds involves the activation of caspase cascades. A simplified diagram of a potential pathway is shown below.

G Osmanthuside_B This compound Mitochondria Mitochondria Osmanthuside_B->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

References

Application Notes and Protocols for Assessing the Bioavailability of Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established methodologies for evaluating the oral bioavailability of Osmanthuside B, a phenylethanoid glycoside with potential therapeutic applications. The following sections detail the theoretical background, experimental protocols, and data interpretation for key in vitro, in situ, and in vivo assays.

Introduction to Bioavailability Assessment

Oral bioavailability is a critical parameter in drug development, defining the rate and extent to which an active pharmaceutical ingredient is absorbed from a drug product and becomes available at the site of action. For natural products like this compound, a thorough understanding of its bioavailability is essential to determine its potential as a therapeutic agent. The assessment of oral bioavailability involves a multi-faceted approach, integrating data from in vitro, in situ, and in vivo models to predict the behavior of the compound in humans.

Factors that can influence the oral bioavailability of this compound include its aqueous solubility, stability in the gastrointestinal tract, permeability across the intestinal epithelium, and susceptibility to first-pass metabolism in the intestine and liver. The methods described herein are designed to investigate these key determinants.

In Vitro Assessment: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic many of the morphological and functional properties of the human intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, providing an estimate of its intestinal permeability.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Lucifer yellow or another marker of paracellular permeability

  • This compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells every 3-4 days.

    • Seed the Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >200 Ω·cm² to indicate a confluent monolayer with tight junctions.

    • Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance on the basolateral (BL) side after a defined incubation period. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Permeability:

      • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

      • Add HBSS (pH 6.5, to mimic the acidic microclimate of the small intestine) containing a known concentration of this compound to the apical (donor) compartment.

      • Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment.

      • Incubate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

      • At the end of the experiment, collect samples from the apical compartment.

    • Basolateral to Apical (B→A) Permeability:

      • Follow the same procedure as above, but add this compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis:

    • Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration of the compound in the donor compartment (µmol/cm³).

    • Calculate the efflux ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

      • An efflux ratio > 2 suggests the involvement of active efflux transporters.

Data Presentation: Caco-2 Permeability of Phenylethanoid Glycosides

As no specific data for this compound is publicly available, the following table presents data for Acteoside, a structurally similar phenylethanoid glycoside, to illustrate the expected results from a Caco-2 permeability assay[1][2].

CompoundConcentration (µg/mL)DirectionPapp (x 10⁻⁷ cm/s)Efflux RatioPredicted Absorption
Acteoside200A → B4.75 ± 0.255.0Poor
Acteoside200B → A23.7 ± 1.33

Data is presented as mean ± standard deviation.

Visualization: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days) Seeding Seeding on Transwell Inserts Caco2_Culture->Seeding Integrity_Test Monolayer Integrity Test (TEER & Lucifer Yellow) Seeding->Integrity_Test Add_Compound Add this compound (Apical or Basolateral) Integrity_Test->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Sampling Sample from Receiver Compartment Incubation->Sampling LCMS Quantification by LC-MS/MS Sampling->LCMS Papp_Calc Calculate Papp and Efflux Ratio LCMS->Papp_Calc

Figure 1. Workflow for the Caco-2 permeability assay.

In Situ Assessment: Single-Pass Intestinal Perfusion (SPIP)

The in situ single-pass intestinal perfusion (SPIP) model in rats is a valuable tool for studying drug absorption in a more physiologically relevant environment than in vitro models. This technique maintains an intact blood supply and innervation to the intestinal segment, providing a more accurate assessment of permeability and the influence of intestinal metabolism.

Experimental Protocol: Single-Pass Intestinal Perfusion in Rats

Objective: To determine the effective permeability coefficient (Peff) of this compound in different segments of the rat intestine (duodenum, jejunum, ileum).

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Surgical instruments

  • Perfusion pump

  • Krebs-Ringer buffer (or other suitable perfusion buffer)

  • This compound

  • Phenol red (a non-absorbable marker for water flux correction)

  • LC-MS/MS system for quantification

Procedure:

  • Animal Preparation:

    • Fast the rats overnight (12-18 hours) with free access to water.

    • Anesthetize the rat and place it on a heated surgical board to maintain body temperature.

    • Make a midline abdominal incision to expose the small intestine.

  • Cannulation of Intestinal Segment:

    • Select the desired intestinal segment (e.g., a 10 cm length of jejunum).

    • Gently flush the segment with warm saline to remove any residual contents.

    • Insert and secure cannulas at both the proximal and distal ends of the segment.

  • Perfusion:

    • Connect the proximal cannula to the perfusion pump.

    • Perfuse the segment with warm (37°C) Krebs-Ringer buffer for a 30-minute equilibration period.

    • Switch to the perfusion solution containing this compound and phenol red at a constant flow rate (e.g., 0.2 mL/min).

    • Collect the perfusate from the distal cannula at regular intervals (e.g., every 15 minutes) for up to 120 minutes.

    • At the end of the experiment, measure the length of the perfused intestinal segment.

  • Sample Analysis:

    • Measure the concentration of phenol red in the perfusion samples spectrophotometrically to determine water flux.

    • Quantify the concentration of this compound in the perfusion samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the net water flux to correct for any water absorption or secretion.

    • Calculate the effective permeability coefficient (Peff) using the following equation:

      • Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * L)

      • Where:

        • Q is the perfusion flow rate.

        • Cout_corr is the outlet concentration of the compound corrected for water flux.

        • Cin is the inlet concentration of the compound.

        • r is the radius of the intestinal segment.

        • L is the length of the intestinal segment.

Visualization: In Situ Single-Pass Intestinal Perfusion Workflow

SPIP_Workflow cluster_prep Animal Preparation cluster_exp Perfusion Experiment cluster_analysis Analysis Fasting Overnight Fasting Anesthesia Anesthesia Fasting->Anesthesia Surgery Abdominal Incision Anesthesia->Surgery Cannulation Cannulate Intestinal Segment Surgery->Cannulation Equilibration Equilibrate with Buffer Cannulation->Equilibration Perfusion Perfuse with this compound + Phenol Red Equilibration->Perfusion Collection Collect Perfusate Perfusion->Collection Phenol_Red Measure Phenol Red (Water Flux) Collection->Phenol_Red LCMS Quantify this compound (LC-MS/MS) Collection->LCMS Peff_Calc Calculate Peff Phenol_Red->Peff_Calc LCMS->Peff_Calc

Figure 2. Workflow for the in situ single-pass intestinal perfusion study.

In Vivo Assessment: Pharmacokinetic Studies in Rats

In vivo pharmacokinetic studies in animal models, such as rats, are essential for determining the overall oral bioavailability of a compound. These studies provide key parameters including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and absolute oral bioavailability (F%).

Experimental Protocol: Oral and Intravenous Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g) with cannulated jugular veins

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent if necessary)

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Animal Dosing:

    • Divide the rats into two groups: oral (PO) and intravenous (IV).

    • Fast the rats overnight before dosing.

    • Oral Group: Administer a single dose of this compound (e.g., 50 mg/kg) by oral gavage.

    • Intravenous Group: Administer a single dose of this compound (e.g., 10 mg/kg) via the jugular vein cannula.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points.

    • IV Group: Pre-dose, and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • PO Group: Pre-dose, and at 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

    • Immediately centrifuge the blood samples to separate the plasma.

  • Plasma Sample Processing and Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Process the plasma samples (e.g., by protein precipitation or solid-phase extraction) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate the following pharmacokinetic parameters for both IV and PO routes:

      • Cmax (maximum observed plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC₀₋t (area under the curve from time 0 to the last measurable concentration)

      • AUC₀₋inf (area under the curve from time 0 to infinity)

      • t₁/₂ (terminal half-life)

      • CL (clearance)

      • Vd (volume of distribution)

    • Calculate the absolute oral bioavailability (F%) using the following equation:

      • F (%) = (AUCpo * Doseiv) / (AUCiv * Dosepo) * 100

Data Presentation: Pharmacokinetic Parameters

As no specific pharmacokinetic data for this compound is publicly available, the following table provides a template for presenting such data, using hypothetical values for illustrative purposes.

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL)1500 ± 250350 ± 75
Tmax (h)0.081.5
AUC₀₋t (ng·h/mL)2800 ± 4002100 ± 350
AUC₀₋inf (ng·h/mL)2950 ± 4202300 ± 380
t₁/₂ (h)2.5 ± 0.54.2 ± 0.8
CL (L/h/kg)3.4 ± 0.5-
Vd (L/kg)12.1 ± 2.1-
Absolute Bioavailability (F%) -15.6%

Data is presented as mean ± standard deviation.

Visualization: Pharmacokinetic Study Logical Flow

PK_Study_Flow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation PO_Dose Oral Administration (PO Group) Blood_Collection Serial Blood Sampling PO_Dose->Blood_Collection IV_Dose Intravenous Administration (IV Group) IV_Dose->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Store at -80°C Plasma_Separation->Sample_Storage LCMS_Quant LC-MS/MS Quantification of this compound Sample_Storage->LCMS_Quant PK_Analysis Non-compartmental Pharmacokinetic Analysis LCMS_Quant->PK_Analysis Bioavailability_Calc Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Figure 3. Logical flow of an in vivo pharmacokinetic study.

Analytical Method Validation

Accurate and reliable quantification of this compound in biological matrices is paramount for bioavailability assessment. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred analytical technique due to its high sensitivity and selectivity.

Protocol: LC-MS/MS Method Validation for this compound in Rat Plasma

Objective: To validate an LC-MS/MS method for the quantification of this compound in rat plasma according to regulatory guidelines (e.g., FDA, EMA).

Validation Parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the internal standard (IS).

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of concentrations in the pharmacokinetic study. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of three quality control (QC) concentrations (low, medium, and high). The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV%) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma with that in a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of this compound in plasma under various conditions:

    • Freeze-thaw stability: After multiple freeze-thaw cycles.

    • Short-term stability: At room temperature for a specified period.

    • Long-term stability: At -80°C for an extended period.

    • Post-preparative stability: In the autosampler.

Conclusion

The assessment of this compound bioavailability requires a systematic approach employing in vitro, in situ, and in vivo methods. The Caco-2 permeability assay provides an initial screen of intestinal permeability, while the in situ single-pass intestinal perfusion model offers a more physiologically relevant evaluation. Ultimately, in vivo pharmacokinetic studies in an animal model are necessary to determine the absolute oral bioavailability and overall disposition of the compound. Rigorous analytical method validation is crucial for generating reliable data throughout this process. The protocols and guidelines presented here provide a framework for researchers to comprehensively evaluate the potential of this compound as an orally administered therapeutic agent.

References

Application Notes and Protocols for the Enzymatic Conversion of Osmanthuside B to Verbascoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascoside, also known as acteoside, is a phenylethanoid glycoside with a wide range of documented pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] Its therapeutic potential has led to increasing interest in its synthesis and production. One promising biotechnological approach is the enzymatic conversion of its precursor, Osmanthuside B. This conversion is a key step in the biosynthetic pathway of verbascoside in many medicinal plants.[1][2]

This document provides detailed application notes and protocols for the enzymatic conversion of this compound to verbascoside, targeting researchers and professionals in drug development and natural product synthesis. The protocols are based on published research detailing the use of a specific cytochrome P450 enzyme, this compound 3,3'-hydroxylase (OBH), for this biotransformation.[1][2][5]

Enzymatic Reaction

The conversion of this compound to verbascoside involves the meta-hydroxylation of both the p-coumaroyl and tyrosol moieties of the this compound molecule. This reaction is catalyzed by the enzyme this compound 3,3'-hydroxylase (OBH), a member of the CYP98 family of cytochrome P450 enzymes.[1][2][6] The reaction requires a cofactor, NADPH, and a cytochrome P450 reductase (CPR) to transfer electrons to the P450 enzyme.[1]

Data Summary

The following tables summarize quantitative data from studies on the enzymatic conversion of this compound to verbascoside using various OBH homologs expressed in yeast and the heterologous production of this compound in E. coli.

Table 1: In Vitro Conversion of this compound to Verbascoside by OBH Homologs [1]

Enzyme Source (Organism)OBH HomologConversion Rate (%)
Sesamum indicumSiCYP98A20~88.9
Olea europaeaOeCYP98A167~93.2
Plectranthus barbatusPbCYP98A192~73.5
Rehmannia glutinosaRgCYP98A193~96.2
Ligustrum robustumLrCYP98A194~96.4

Table 2: Heterologous Production of this compound in E. coli [1][7]

E. coli StrainKey Expressed GenesPrecursor FedThis compound Titer (mg/L)
OB-1PbAT1, RgUGT79G15Salidroside, p-coumaric acid3.47 ± 0.23
OB-2SiAT1, RgUGT79G15Salidroside, p-coumaric acid18.48 ± 1.45
OB-3PbAT1, RgUGT79G15, RgTALGlucose7.14 ± 0.19
OB-4SiAT1, RgUGT79G15, RgTALGlucose67.76 ± 2.21

Experimental Protocols

The following are detailed protocols for the enzymatic conversion of this compound to verbascoside using either a yeast whole-cell system or an in vitro enzymatic assay with lysed yeast cells.

Protocol 1: Whole-Cell Biotransformation in Saccharomyces cerevisiae

This protocol describes the use of recombinant S. cerevisiae expressing an OBH and a CPR to convert this compound to verbascoside.

1. Materials and Reagents:

  • Recombinant S. cerevisiae strain (e.g., BY4742) co-expressing a plant OBH (e.g., SiCYP98A20) and a CPR (e.g., Arabidopsis thaliana CPR1).

  • Yeast synthetic complete (SC) medium with appropriate selection markers.

  • This compound (substrate).

  • Authentic verbascoside standard.

  • Solvents for extraction (e.g., ethyl acetate).

  • HPLC or LC-MS system for analysis.

2. Procedure:

  • Inoculate a single colony of the recombinant S. cerevisiae strain into 5 mL of SC medium and grow overnight at 30°C with shaking (200 rpm).

  • Inoculate the overnight culture into 50 mL of fresh SC medium to an initial OD600 of 0.2.

  • Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0.

  • Induce protein expression according to the specific vector system (e.g., by adding galactose for a GAL promoter).

  • After induction for 18-24 hours at a lower temperature (e.g., 20-25°C), add this compound to the culture to a final concentration of 0.1-0.5 mM.

  • Continue the incubation for 48-72 hours.

  • Harvest the culture by centrifugation.

  • Extract the supernatant and the cell pellet with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under vacuum.

  • Redissolve the residue in methanol for analysis.

  • Analyze the sample by HPLC or LC-MS to identify and quantify verbascoside, comparing the retention time and mass spectrum with the authentic standard.[3][8]

Protocol 2: In Vitro Enzymatic Assay with Lysed Yeast Cells

This protocol describes the in vitro conversion of this compound using the lysate of yeast cells expressing the OBH and CPR.

1. Materials and Reagents:

  • Recombinant S. cerevisiae cells expressing OBH and CPR (from Protocol 1).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5% glycerol).

  • Glass beads or a sonicator for cell lysis.

  • NADPH.

  • This compound.

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Quenching solution (e.g., methanol or acetonitrile).

  • HPLC or LC-MS system.

2. Procedure:

  • Harvest the induced yeast cells from Protocol 1 by centrifugation.

  • Wash the cell pellet with lysis buffer.

  • Resuspend the cells in fresh lysis buffer and lyse the cells by vortexing with glass beads or by sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Set up the enzymatic reaction in a final volume of 200 µL containing:

    • 100 µL of crude enzyme extract

    • 1 mM NADPH

    • 0.1 mM this compound

    • Reaction buffer to the final volume.

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of cold methanol or acetonitrile.

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS for the presence of verbascoside.

Visualizations

Biosynthetic Pathway

Verbascoside_Biosynthesis Osmanthuside_B This compound Verbascoside Verbascoside Osmanthuside_B->Verbascoside Hydroxylation OBH This compound 3,3'-hydroxylase (OBH - CYP98 Family) OBH->Verbascoside NADPH NADPH NADP NADP+ CPR Cytochrome P450 Reductase (CPR) NADPH->CPR e- CPR->OBH e-

Caption: Enzymatic conversion of this compound to verbascoside.

Experimental Workflow

Experimental_Workflow cluster_whole_cell Protocol 1: Whole-Cell Biotransformation cluster_in_vitro Protocol 2: In Vitro Assay Yeast_Culture Culture Recombinant Yeast (OBH + CPR) Induction Induce Protein Expression Yeast_Culture->Induction Substrate_Addition Add this compound Induction->Substrate_Addition Incubation Incubate 48-72h Substrate_Addition->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Analysis1 HPLC / LC-MS Analysis Extraction->Analysis1 Cell_Harvest Harvest Induced Yeast Cells Cell_Lysis Lyse Cells Cell_Harvest->Cell_Lysis Enzyme_Reaction Set up Enzymatic Reaction (Lysate, this compound, NADPH) Cell_Lysis->Enzyme_Reaction Reaction_Incubation Incubate 1-2h Enzyme_Reaction->Reaction_Incubation Quenching Quench Reaction Reaction_Incubation->Quenching Analysis2 HPLC / LC-MS Analysis Quenching->Analysis2

Caption: Workflow for enzymatic conversion of this compound.

References

Application Notes and Protocols for Radiolabeling Osmanthuside B in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Osmanthuside B, a phenylethanoid glycoside, for use in tracer studies. Radiolabeled this compound is an invaluable tool for investigating its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for target engagement and pharmacokinetic studies. This document outlines three common radiolabeling techniques: Tritium (³H) labeling, Carbon-14 (¹⁴C) labeling, and Iodine-125 (¹²⁵I) labeling.

Introduction to this compound

This compound is a natural product found in various plants.[1] Its chemical structure consists of a disaccharide core linked to a phenylethanoid aglycone and esterified with a coumaric acid moiety.[1][2] Understanding the biological fate of this compound is crucial for its development as a potential therapeutic agent. Tracer studies using radiolabeled molecules provide a sensitive and quantitative method to track the compound in biological systems.[3][4]

Chemical Structure of this compound:

  • Molecular Formula: C₂₉H₃₆O₁₃[1]

  • Molecular Weight: 592.59 g/mol [2]

  • Key Functional Groups for Labeling: Phenolic hydroxyl groups, aromatic rings, and positions amenable to synthetic modification.

Radiolabeling Techniques

The choice of radioisotope and labeling strategy depends on the specific research question, the required specific activity, and the desired stability of the label.

Tritium (³H) Labeling via Catalytic Hydrogen Isotope Exchange

Tritium labeling is a common method for radiolabeling organic molecules.[5][6][7] Catalytic hydrogen isotope exchange offers a way to introduce tritium into the molecule at a late stage without altering its chemical structure.[5][7]

Principle:

This method involves the exchange of hydrogen atoms on the this compound molecule with tritium atoms from tritium gas (³H₂) or a tritiated solvent in the presence of a metal catalyst.[7] The phenolic rings of this compound are potential sites for such an exchange.

Experimental Protocol:

  • Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., dioxane, ethanol) in a reaction vessel.

  • Catalyst Addition: Add a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a homogeneous catalyst like Crabtree's catalyst.

  • Tritiation: Introduce tritium gas (³H₂) into the reaction vessel and stir the mixture at a specific temperature and pressure for a defined period.

  • Catalyst Removal: After the reaction, remove the catalyst by filtration.

  • Labile Tritium Removal: Remove any unstable, easily exchangeable tritium by repeatedly dissolving the product in a protic solvent (e.g., ethanol, water) and evaporating the solvent.

  • Purification: Purify the tritiated this compound ([³H]-Osmanthuside B) using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Characterization: Determine the specific activity (Ci/mmol) and radiochemical purity of the final product using a liquid scintillation counter and radio-HPLC.

Quantitative Data Summary:

ParameterTypical Value
Specific Activity1-30 Ci/mmol
Radiochemical Purity>98%
Radiochemical Yield10-40%

Experimental Workflow:

Tritium_Labeling_Workflow cluster_prep Preparation cluster_reaction Tritiation Reaction cluster_purification Purification & Analysis OsmanthusideB This compound ReactionVessel Reaction OsmanthusideB->ReactionVessel Solvent Solvent Solvent->ReactionVessel Catalyst Catalyst (e.g., Pd/C) Catalyst->ReactionVessel TritiumGas Tritium Gas (³H₂) TritiumGas->ReactionVessel Filtration Catalyst Filtration ReactionVessel->Filtration Evaporation Labile Tritium Removal Filtration->Evaporation HPLC HPLC Purification Evaporation->HPLC Analysis Analysis (LSC, radio-HPLC) HPLC->Analysis FinalProduct [³H]-Osmanthuside B Analysis->FinalProduct

Tritium Labeling Workflow

Carbon-14 (¹⁴C) Labeling via Custom Synthesis

Carbon-14 labeling involves incorporating a ¹⁴C atom into the carbon skeleton of this compound. This is typically achieved through a multi-step chemical synthesis starting from a simple ¹⁴C-labeled precursor.[8][9][10]

Principle:

A synthetic route to this compound is devised where one of the key building blocks is commercially available in a ¹⁴C-labeled form, such as [¹⁴C]carbon dioxide, [¹⁴C]methyl iodide, or [¹⁴C]cyanide.[8][10] This ensures the metabolic stability of the radiolabel.

Experimental Protocol:

  • Synthetic Route Design: Design a synthetic pathway to this compound or one of its precursors (e.g., the coumaric acid or phenylethanol moiety) that allows for the introduction of a ¹⁴C label from a simple starting material.

  • Synthesis of ¹⁴C-labeled Precursor: Synthesize the desired ¹⁴C-labeled intermediate. For example, [¹⁴C]coumaric acid can be synthesized from a corresponding labeled phenol.

  • Coupling and Glycosylation: Couple the ¹⁴C-labeled precursor with the other non-labeled fragments of the this compound molecule through appropriate chemical reactions (e.g., esterification, glycosylation).

  • Purification: Purify the intermediate and final products at each step of the synthesis using chromatographic techniques (e.g., column chromatography, HPLC).

  • Characterization: Confirm the chemical identity and purity of the final [¹⁴C]-Osmanthuside B using spectroscopic methods (NMR, MS) and determine the specific activity and radiochemical purity.

Quantitative Data Summary:

ParameterTypical Value
Specific Activity50-60 mCi/mmol (per ¹⁴C atom)
Radiochemical Purity>99%
Overall Radiochemical Yield5-20% (multi-step synthesis)

Experimental Workflow:

Carbon14_Labeling_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Precursor14C ¹⁴C-labeled Starting Material (e.g., Ba¹⁴CO₃) Intermediate Synthesis of ¹⁴C-labeled Intermediate Precursor14C->Intermediate Coupling Coupling & Glycosylation Intermediate->Coupling NonLabeled Non-labeled This compound Fragments NonLabeled->Coupling Purification Chromatographic Purification (HPLC) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Analysis Radiochemical Analysis Characterization->Analysis FinalProduct [¹⁴C]-Osmanthuside B Analysis->FinalProduct

Carbon-14 Labeling Workflow

Iodine-125 (¹²⁵I) Labeling via Electrophilic Iodination

Radioiodination is a common method for labeling molecules containing activated aromatic rings, such as the phenolic moieties in this compound.[11][12][13] Iodine-125 is a gamma-emitting radionuclide suitable for in vitro assays and in vivo imaging.[13][14]

Principle:

This method involves the electrophilic substitution of a hydrogen atom on one of the phenolic rings of this compound with radioactive iodine (¹²⁵I). An oxidizing agent is used to convert iodide (¹²⁵I⁻) to an electrophilic iodine species.

Experimental Protocol:

  • Preparation: Dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • Radioiodination: Add Na¹²⁵I and an oxidizing agent. Common methods include:

    • Chloramine-T method: Add a fresh solution of Chloramine-T. The reaction is typically rapid (1-2 minutes).

    • Iodogen method: Use a reaction vial pre-coated with Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). This is a milder method.[11]

  • Quenching: Stop the reaction by adding a reducing agent, such as sodium metabisulfite.

  • Purification: Separate the [¹²⁵I]-Osmanthuside B from unreacted iodide and other reagents using size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase HPLC.

  • Characterization: Determine the radiochemical purity and specific activity of the labeled product using gamma counting and radio-TLC or radio-HPLC.

Quantitative Data Summary:

ParameterTypical Value
Specific ActivityUp to 2200 Ci/mmol (carrier-free)
Radiochemical Purity>95%
Radiochemical Yield60-90%

Experimental Workflow:

Iodine125_Labeling_Workflow cluster_reaction Radioiodination cluster_processing Processing & Purification OsmanthusideB This compound Reaction Iodination Reaction OsmanthusideB->Reaction Na125I Na¹²⁵I Na125I->Reaction OxidizingAgent Oxidizing Agent (e.g., Iodogen) OxidizingAgent->Reaction Quenching Quenching Reaction->Quenching Purification Purification (HPLC, SEC) Quenching->Purification Analysis Radiochemical Analysis Purification->Analysis FinalProduct [¹²⁵I]-Osmanthuside B Analysis->FinalProduct

Iodine-125 Labeling Workflow

Selection of Radiolabeling Technique

The choice of radionuclide is critical and depends on the intended application:

  • Tritium (³H): Ideal for in vitro binding assays and metabolic studies where high specific activity is required and the potential for altered pharmacology due to the label is a concern.[7] Its weak beta emission requires liquid scintillation counting for detection.

  • Carbon-14 (¹⁴C): The "gold standard" for ADME studies due to the metabolic stability of the label within the carbon framework of the molecule.[9][10][15][16] Its long half-life is suitable for long-term studies.

  • Iodine-125 (¹²⁵I): Suitable for radioimmunoassays, autoradiography, and some in vivo imaging (SPECT) applications.[13][14] The introduction of a large iodine atom may alter the biological activity of the molecule, which needs to be experimentally verified.

Safety Precautions

All work with radioactive materials must be conducted in a designated and licensed laboratory by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn. Shielding (e.g., lead for gamma emitters like ¹²⁵I) and contamination monitoring are mandatory. All radioactive waste must be disposed of according to institutional and regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Osmanthuside B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Osmanthuside B for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenylethanoid glycoside, a class of natural compounds known for various biological activities, including antioxidant and anti-inflammatory effects.[1] Like many natural products, its complex structure can lead to poor aqueous solubility, creating challenges for preparing consistent and effective concentrations for in vitro experiments.

Q2: What are the known physicochemical properties of this compound?

A2: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for selecting appropriate solvents and dissolution methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC29H36O13[2]
Molecular Weight592.6 g/mol [2]
Predicted Water Solubility0.65 g/L[3]
XLogP30.2[2]

Q3: What are the recommended starting solvents for dissolving this compound?

A3: Based on the practices for similar phenylethanoid glycosides, Dimethyl Sulfoxide (DMSO) is the most recommended starting solvent. Ethanol can also be considered. For final dilutions in aqueous buffers or cell culture media, it is critical to first dissolve the compound in a minimal amount of organic solvent.

Q4: What is the maximum recommended concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Troubleshooting Guide

Problem 1: this compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.

Possible CauseTroubleshooting Step
Low aqueous solubility exceeded: - Increase the concentration of the initial stock solution in DMSO to minimize the volume added to the aqueous solution. - Perform a serial dilution of the DMSO stock in the aqueous medium with vigorous vortexing between each step. - Consider using a solubilizing agent, such as a cyclodextrin, in the aqueous medium.
Temperature shock: - Warm the aqueous buffer or medium to 37°C before adding the this compound stock solution. - Briefly warm the prepared solution at 37°C to aid dissolution, but be mindful of the compound's stability at elevated temperatures.
pH of the medium: - Check the pH of your final solution. While not extensively documented for this compound, the solubility of some compounds can be pH-dependent.

Problem 2: Inconsistent or lower-than-expected biological activity in in vitro assays.

Possible CauseTroubleshooting Step
Incomplete dissolution: - After preparing the stock solution, visually inspect for any undissolved particles. If present, sonicate the solution in a water bath for 5-10 minutes. - Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).
Compound degradation: - Prepare fresh stock solutions regularly. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Interaction with media components: - Some components of cell culture media, like serum proteins, can bind to compounds and reduce their effective concentration. Consider reducing the serum concentration if your experimental design allows.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm PTFE syringe filter (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 592.6 g/mol ). For example, for 1 mL of a 10 mM stock, you will need 5.926 mg of this compound.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particles are visible.

  • If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • (Optional) For sterile applications, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. To minimize the final DMSO concentration, it is advisable to perform serial dilutions.

  • Example for a final concentration of 10 µM in 1 mL of medium: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This results in a 100 µM solution. Vortex gently. b. Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.

  • Gently mix the final solution by pipetting up and down.

  • Add the final solution to your cell cultures immediately.

  • Remember to include a vehicle control (0.1% DMSO in medium) in your experimental setup.

Signaling Pathways and Experimental Workflows

Phenylethanoid glycosides, including this compound, are known to exert their antioxidant and anti-inflammatory effects through the modulation of key signaling pathways. Below are diagrams representing the general mechanisms by which these compounds are thought to act.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 Activation ERK->AP1 OsmanthusideB This compound OsmanthusideB->Raf Inhibition InflammatoryGenes Pro-inflammatory Gene Expression AP1->InflammatoryGenes Transcription

Caption: Putative inhibition of the ERK1/2 MAPK signaling pathway by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation OsmanthusideB This compound OsmanthusideB->Keap1 Inhibition ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibition ARE ARE Nrf2_n->ARE Binding AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.[4][5][6]

G cluster_workflow Experimental Workflow start Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) start->dissolve intermediate Intermediate Dilution (e.g., 100 µM in medium) dissolve->intermediate final Final Dilution in Cell Culture Medium intermediate->final treat Treat Cells final->treat assay Perform In Vitro Assay treat->assay

Caption: General workflow for preparing this compound for in vitro experiments.

References

Stability of Osmanthuside B in different solvents and pH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Osmanthuside B in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows degradation upon storage in an aqueous solution. What are the likely causes?

A1: Aqueous solutions of similar glycosides, like oleuropein, have shown degradation over time. The stability of this compound in aqueous solutions can be influenced by temperature, pH, and light exposure. Storing aqueous extracts at room temperature can lead to significant degradation within days. For example, oleuropein in aqueous extracts has a half-life of about 13 days at room temperature (24 ± 1.4 °C)[1].

Troubleshooting:

  • Temperature: Store stock solutions and experimental samples at lower temperatures. Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage. A study on olive leaf extracts showed that storage at -20°C was the optimal condition for stability[2].

  • pH: The pH of the solution is critical. Iridoid glycosides can be unstable in alkaline conditions. It is advisable to buffer your aqueous solutions to a slightly acidic pH (e.g., pH 5) to enhance stability[2][3].

  • Light: Protect solutions from light by using amber vials or covering the containers with aluminum foil to prevent photodegradation.

Q2: I am observing a loss of this compound during my extraction process with methanol. What could be the reason?

A2: While methanol is a common solvent for extracting polyphenols, the stability of glycosides like this compound can still be affected by temperature and the presence of water in the solvent. Although oleuropein and other polyphenols in methanol extract were found to be quite stable for 30 days at room temperature, elevated temperatures during extraction can promote degradation[4].

Troubleshooting:

  • Extraction Temperature: Avoid high temperatures during extraction. If using methods like Soxhlet, consider reducing the extraction time or using a lower boiling point solvent if compatible with your sample matrix.

  • Solvent Purity: Use high-purity methanol to avoid contaminants that could catalyze degradation.

  • Post-Extraction Handling: After extraction, evaporate the solvent at a low temperature under a vacuum. Store the dried extract in a cool, dark, and dry place.

Q3: My experimental results with this compound are inconsistent across different days. Could the pH of my buffers be a factor?

A3: Absolutely. The pH of the medium can significantly impact the stability of this compound. Studies on oleuropein have shown that it is more stable at acidic pH (pH 3-5) and less stable at neutral to alkaline pH (pH 7-9)[3]. The transformation of geniposide to geniposidic acid is also noted to occur under alkaline conditions (pH 13)[5]. This suggests that even slight variations in buffer pH between experiments could lead to different degradation rates and inconsistent results.

Troubleshooting:

  • pH Standardization: Ensure the pH of all buffers and solutions is accurately measured and consistent for every experiment.

  • Buffer Selection: Choose a buffer system that can maintain a stable pH in the desired range throughout the experiment.

  • Fresh Buffers: Prepare fresh buffers for each experiment to avoid pH drift that can occur over time.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution
Symptom Possible Cause Recommended Action
Decreasing peak area of this compound in HPLC analysis over a short period.High temperature, inappropriate pH, light exposure.Store solutions at ≤ 4°C, buffer to a slightly acidic pH (e.g., 5.0), and protect from light using amber vials.
Appearance of unknown peaks in the chromatogram.Degradation of this compound into other products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Issue: Low Recovery of this compound After Solid-Phase Extraction (SPE)
Symptom Possible Cause Recommended Action
The concentration of this compound is lower than expected after elution from the SPE cartridge.Inappropriate solvent for elution or sample loading. Degradation on the SPE sorbent.Optimize the SPE method by testing different solvents for loading, washing, and elution. Ensure the pH of the sample and solvents is compatible with the stability of this compound.

Data Summary

The stability of this compound can be inferred from studies on structurally related iridoid glycosides like oleuropein and geniposidic acid.

Table 1: Stability of Oleuropein under Different pH Conditions in 60% Dioxane

pHOleuropein Concentration (mg/mL) after 30 daysStability
30.048Relatively Stable[3]
50.058Most Stable[3]
70.025Less Stable[3]
90.034Unstable[3]

Table 2: Degradation Kinetics of Oleuropein in Aqueous Extract

TemperatureRate Constant (k)Half-life (t₁/₂)Kinetic Model
Room Temperature (24 ± 1.4 °C)Not specified~13 days[1]First-order[1][6]
40°C1.282~13 hours[1][7]First-order[1][6]
60°CNot specifiedNot specifiedFirst-order[1][6]
80°CNot specifiedNot specifiedFirst-order[1][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a 50:50 mixture of methanol and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the sample using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of this compound versus time.

Protocol 2: HPLC Method for Quantification of this compound

This is a general HPLC method that can be optimized for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Example Gradient: Start with 10% A, increase to 50% A over 20 minutes, then to 90% A over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230-280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress Conditions base Base Hydrolysis stock->base Expose to Stress Conditions oxidation Oxidation stock->oxidation Expose to Stress Conditions thermal Thermal Stress stock->thermal Expose to Stress Conditions photo Photodegradation stock->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points data Data Interpretation hplc->data Quantify Degradation

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome pH pH Stability This compound Stability pH->Stability Temp Temperature Temp->Stability Solvent Solvent Solvent->Stability Light Light Light->Stability

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Synthesis of Phenylethanoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of phenylethanoid glycosides (PhGs). It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of phenylethanoid glycosides.

Q1: I am getting a very low yield in my glycosylation reaction. What are the possible causes and how can I improve it?

A1: Low yields are a common issue in PhG synthesis, often due to the complexity of the molecules and the sensitivity of the glycosylation reaction. Here are some potential causes and troubleshooting steps:

  • Moisture Contamination: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.

  • Purity of Reactants: The purity of the glycosyl donor, glycosyl acceptor, and any reagents is crucial. Impurities can interfere with the reaction. Purify all starting materials before use.

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature can significantly impact the yield and stereoselectivity of glycosylation reactions. The optimal temperature is specific to the reactants and promoters used. Consider running small-scale trials at different temperatures to find the optimal conditions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the starting material is consumed to prevent the degradation of the product.

    • Reagent Addition: Slow, dropwise addition of reagents can prevent side reactions and improve yield.

  • Protecting Group Strategy: The choice of protecting groups is critical. Some protecting groups may be unstable under the reaction conditions or may hinder the reaction sterically. A streamlined synthetic approach that minimizes the use of protecting groups has been shown to improve overall yield. For example, a concise total synthesis of acteoside was achieved with an 18.6% overall yield in just 6 steps by employing regio- and chemoselective transformations, which reduces the need for extensive protection and deprotection steps.[1]

  • Promoter/Catalyst Activity: The activity of the promoter or catalyst (e.g., silver salts in the Koenigs-Knorr reaction) is vital. Use freshly prepared or properly stored promoters.

Q2: I am having difficulty with the purification of my synthesized phenylethanoid glycoside. What are the recommended methods?

A2: The purification of PhGs can be challenging due to their polarity and the presence of closely related byproducts. Here are some effective purification strategies:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying PhGs. A C18 column is commonly used with a gradient elution of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

  • Macroporous Adsorption Resins: These resins are effective for the large-scale separation and purification of PhGs. The choice of resin and elution conditions will depend on the specific PhG.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb the sample. It has been successfully used for the isolation and purification of various PhGs.

Q3: My purified phenylethanoid glycoside seems to be degrading over time. How can I improve its stability?

A3: Phenylethanoid glycosides are known to be sensitive to several environmental factors.[2] To ensure the stability of your compound, consider the following:

  • Temperature: PhGs are unstable at high temperatures. Store purified compounds at low temperatures, preferably at -20°C or below, in a freezer.

  • pH: PhGs are more stable in acidic to neutral conditions (pH 5-7). They tend to degrade under alkaline conditions.[2] If your PhG is in solution, ensure the pH is appropriately controlled.

  • Light: Exposure to light can cause the degradation of PhGs. Store your compounds in amber-colored vials or in the dark to protect them from light.[2]

  • Enzymatic Degradation: If working with biological samples, be aware of the potential for enzymatic hydrolysis of the glycosidic bonds. Use appropriate inhibitors or purification methods to remove enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the chemical synthesis of phenylethanoid glycosides?

A1: The primary challenges in the chemical synthesis of PhGs are:

  • Multi-step Procedures: The synthesis often involves numerous steps, including the preparation of the aglycone, the sugar moiety, and the caffeoyl or other acyl groups, followed by their assembly.

  • Low Overall Yields: Due to the multi-step nature of the synthesis and the sensitivity of the glycosylation reaction, the overall yields are often low.[1]

  • Protection/Deprotection Strategies: The many hydroxyl groups on the sugar and phenolic moieties require a complex strategy of protection and deprotection, which adds to the number of steps and can reduce the overall yield.[1]

  • Stereoselectivity: Controlling the stereochemistry of the glycosidic bond is a significant challenge in carbohydrate chemistry.

Q2: Are there alternatives to chemical synthesis for producing phenylethanoid glycosides?

A2: Yes, due to the difficulties of chemical synthesis, there is growing interest in the biosynthesis of PhGs. This approach utilizes enzymes or whole-cell systems (like engineered E. coli or yeast) to produce these complex molecules.[3][4][5] Biosynthesis offers several advantages, including:

  • Higher Yields: Biosynthetic routes can often provide higher yields compared to chemical synthesis.

  • Fewer Steps: The number of reaction steps can be significantly reduced.

  • Stereospecificity: Enzymes are highly stereospecific, which eliminates the problem of controlling the stereochemistry of the glycosidic bond.

  • Environmentally Friendly: Biosynthesis is generally a more environmentally friendly ("greener") approach than chemical synthesis.

Q3: What are the key signaling pathways modulated by phenylethanoid glycosides that are relevant to their biological activity?

A3: Phenylethanoid glycosides exert their biological effects, particularly their neuroprotective and antioxidant activities, by modulating several key signaling pathways:

  • Nrf2/ARE Pathway: Many PhGs are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[6]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its activation by PhGs contributes to their neuroprotective effects.

  • Wnt/β-catenin Pathway: This signaling pathway is involved in neuronal development and plasticity, and its modulation by PhGs has been implicated in their beneficial effects on neurological function.

  • NF-κB Pathway: Phenylethanoid glycosides have been shown to inhibit the pro-inflammatory NF-κB signaling pathway, which contributes to their anti-inflammatory effects.

Quantitative Data Summary

Table 1: Comparison of Overall Yields in Phenylethanoid Glycoside Synthesis

Phenylethanoid GlycosideSynthetic StrategyNumber of StepsOverall Yield (%)Reference
ActeosideStreamlined regio- and chemoselective transformations618.6[1]
IsoacteosideCaffeoyl group migration from acteoside under basic conditions-Low[7]
Osmanthuside-BRegioselective coumaroylation and rhamnosylation-22
Grayanoside-A and analoguesRegioselective O-6 acylation of unprotected 2-phenylethyl-β-D-glucoside-43-65

Table 2: Degradation Rate Constants of Phenylethanoid Glycosides under Different Conditions

CompoundConditionRate Constant (k) x 10⁻³ day⁻¹Reference
Acteoside4°C, pH 6.0, dark4.3[2]
Acteoside50°C, pH 6.0, dark203.4[2]
Acteoside20°C, pH 9.0, dark-[2]
Salidroside4°C, pH 6.0, dark3.9[2]
Salidroside50°C, pH 6.0, dark33.3[2]

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation

This protocol provides a general outline for the Koenigs-Knorr reaction, a common method for forming glycosidic bonds.

Materials:

  • Glycosyl halide (donor)

  • Alcohol (acceptor)

  • Silver(I) carbonate or silver(I) oxide (promoter)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Molecular sieves (4 Å)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • To a round-bottom flask, add the glycosyl acceptor and activated molecular sieves.

  • Dissolve the acceptor in anhydrous DCM and stir the mixture under an inert atmosphere.

  • In a separate flask, dissolve the glycosyl donor in anhydrous DCM.

  • Add the silver carbonate or silver oxide promoter to the acceptor solution.

  • Slowly add the glycosyl donor solution to the acceptor/promoter mixture at the desired temperature (often starting at low temperatures, e.g., -40°C, and slowly warming to room temperature).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. Use freshly prepared silver salts. Optimize the reaction temperature.

  • Mixture of Anomers: The stereochemical outcome can be influenced by the protecting group at the C2 position of the glycosyl donor. An acyl group (e.g., acetyl) typically leads to the 1,2-trans-glycoside due to neighboring group participation. An ether protecting group (e.g., benzyl) may result in a mixture of anomers.

Protocol 2: HPLC Purification of Phenylethanoid Glycosides

This protocol describes a general method for the purification of PhGs using reversed-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid or acetic acid

  • Solvent B: Acetonitrile or Methanol

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Dissolve the crude PhG sample in a suitable solvent (e.g., methanol or a mixture of water and methanol) and filter it through a 0.45 µm syringe filter.

  • Inject the sample onto the column.

  • Run a linear gradient elution. A typical gradient might be from 5% to 70% Solvent B over 30-40 minutes. The optimal gradient will need to be determined for each specific PhG.

  • Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm, depending on the chromophores of the PhG).

  • Collect the fractions corresponding to the desired peak.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Signaling Pathways

neuroprotective_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PhG Phenylethanoid Glycoside Receptor Receptor PhG->Receptor Nrf2_Keap1 Nrf2-Keap1 Complex PhG->Nrf2_Keap1 dissociation PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc beta_catenin β-catenin GSK3b->beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Neuroprotective signaling pathways of phenylethanoid glycosides.

Experimental Workflow

synthesis_workflow start Start: Reactant Preparation glycosylation Glycosylation Reaction (e.g., Koenigs-Knorr) start->glycosylation monitoring Reaction Monitoring (TLC/HPLC) glycosylation->monitoring workup Workup & Crude Extraction monitoring->workup purification Purification (HPLC/Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization stability Stability Assessment characterization->stability end End: Pure Phenylethanoid Glycoside stability->end

Caption: General workflow for the synthesis of phenylethanoid glycosides.

Troubleshooting Logic

troubleshooting_yield problem Low Yield in Glycosylation check_moisture Check for Moisture Contamination problem->check_moisture check_purity Check Reactant Purity problem->check_purity optimize_conditions Optimize Reaction Conditions problem->optimize_conditions review_protecting_groups Review Protecting Group Strategy problem->review_protecting_groups solution_moisture Action: Rigorously dry glassware and use anhydrous solvents. check_moisture->solution_moisture solution_purity Action: Purify starting materials. check_purity->solution_purity solution_conditions Action: Vary temperature, reaction time, and reagent addition rate. optimize_conditions->solution_conditions solution_protecting_groups Action: Consider alternative protecting groups or a more streamlined synthesis. review_protecting_groups->solution_protecting_groups

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimizing Osmanthuside B Extraction from Herbal Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Osmanthuside B extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

1. What are the most common herbal sources for this compound extraction?

This compound is a phenylpropanoid glycoside that has been identified in several plant species. The most commonly cited sources in scientific literature include plants from the Oleaceae family, such as:

  • Ligustrum lucidum (Glossy Privet)[1][2]

  • Osmanthus fragrans (Sweet Osmanthus)[3][4]

  • Ligustrum expansum [5]

  • Scutellaria scandens [5]

2. Which extraction methods are most effective for isolating this compound?

Several methods can be employed for the extraction of this compound, each with its own advantages and disadvantages in terms of yield, extraction time, and solvent consumption. The most common methods include:

  • Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[6] It is often favored for its reduced extraction time and lower temperature requirements, which can help preserve thermolabile compounds.[6]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, leading to rapid extraction.[7] It is known for its high efficiency and reduced solvent usage compared to conventional methods.[8]

  • Soxhlet Extraction: A classical and exhaustive extraction method where the sample is continuously washed with a fresh portion of distilled solvent.[9] While effective, it is often more time-consuming and requires larger volumes of solvent.[9]

  • Enzyme-Assisted Extraction (EAE): This method employs enzymes to break down the plant cell wall components, facilitating the release of intracellular compounds.[10] It can lead to higher yields and is considered a green extraction technique.[10][11]

3. What factors can significantly influence the extraction yield of this compound?

The extraction yield of this compound is a multifactorial process. Key parameters to consider and optimize include:

  • Solvent Type and Concentration: The polarity of the solvent is crucial. Phenylpropanoid glycosides like this compound are moderately polar. Mixtures of ethanol or methanol with water are commonly used. For instance, 60% methanol has been used for the ultrasonic extraction of compounds from Osmanthus fragrans roots.[12][13]

  • Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compound, but excessive heat may lead to degradation.[14]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. However, prolonged extraction times can increase the risk of compound degradation.[15]

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can enhance the concentration gradient and improve extraction efficiency, but also increases solvent consumption.[8]

  • pH: The pH of the extraction medium can affect the stability of phenolic compounds. Generally, a slightly acidic environment is preferred to prevent oxidation and degradation.

4. How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of this compound.[3][12][13][16] A validated HPLC method will typically involve:

  • A C18 reversed-phase column.[12][16]

  • A mobile phase consisting of a gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.[12][16]

  • Detection at a specific UV wavelength, which should be determined by analyzing a pure standard of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The solvent may be too polar or non-polar for this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be optimal for efficient mass transfer. 3. Improper Plant Material Preparation: Particle size may be too large, limiting solvent penetration. 4. Degradation of this compound: High temperatures or prolonged exposure to light and oxygen can degrade the compound.1. Optimize Solvent: Experiment with different concentrations of ethanol or methanol in water (e.g., 50-80%).[2] 2. Optimize Extraction Parameters: Use a systematic approach like Response Surface Methodology (RSM) to find the optimal time and temperature.[15] 3. Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area for extraction. 4. Control Extraction Conditions: Use lower temperatures if possible (e.g., with UAE) and protect the extract from light.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different yields. 3. Inaccurate Quantification: Issues with the HPLC method, such as detector drift or improper standard preparation.1. Standardize Plant Material: Use plant material from the same source and batch for comparative experiments. 2. Maintain Strict Protocol: Ensure all extraction parameters (time, temperature, solvent ratio, etc.) are kept constant. 3. Validate Analytical Method: Regularly check the performance of your HPLC system and ensure the accuracy of your calibration curve.
Extract Contamination 1. Co-extraction of Impurities: The chosen solvent may also extract other compounds with similar polarity to this compound. 2. Presence of Chlorophyll: Especially when using ethanol or methanol on fresh or improperly dried plant material.1. Purification: Employ chromatographic techniques like column chromatography with macroporous resins to purify the crude extract. 2. Pre-treatment: For chlorophyll removal, you can perform a pre-extraction with a non-polar solvent like hexane or use activated carbon treatment on the extract.
Compound Degradation 1. High Temperature: Phenylpropanoid glycosides can be susceptible to thermal degradation. 2. pH Instability: Extreme pH values (highly acidic or alkaline) can cause hydrolysis or degradation. 3. Oxidation: Exposure to air and light can lead to oxidative degradation.1. Use Milder Extraction Methods: Opt for UAE or EAE which can be performed at lower temperatures. 2. Maintain a Stable pH: Use a slightly acidic extraction solvent to improve stability. 3. Protect from Light and Air: Store extracts in amber-colored vials and consider using an inert gas atmosphere (e.g., nitrogen) for long-term storage.

Data Presentation

The following table summarizes a comparison of different extraction methods for phenylpropanoid glycosides and related compounds from various plant sources to provide a general reference for expected yields. Note that direct comparative data for this compound is limited in the literature.

Extraction Method Plant Material Target Compound(s) Solvent Key Parameters Yield Reference
Ultrasonic-Assisted Extraction (UAE) Ligustrum lucidum fruitOleanolic & Ursolic AcidNot SpecifiedUltrasonic irradiation24.34 ± 2.09 mg/g (OA), 7.82 ± 0.09 mg/g (UA)[1]
Enzyme-Assisted Extraction (EAE) Osmanthus fragransEssential OilWaterEnzyme dosage: 50.7 IU/g, Temp: 46°C, Time: 2.7h, pH: 4.6Increased by 55.35% compared to control[17]
Microwave-Assisted Extraction (MAE) Urtica dioicaBioactive compoundsEthanolNot specifiedHigher than conventional methods[8][18]
Soxhlet Extraction Urtica dioicaBioactive compoundsEthanolNot specifiedHigher than maceration[8][18]
Heat-Reflux Extraction Yukmijihwang-tang7 bioactive compoundsWaterRatio: 1:11.99, Time: 94.53 min, 2.21 cycles13.68 mg/g (total)[15]

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) of this compound (General Protocol)

This protocol is a general guideline based on methods used for similar compounds. Optimization is recommended for specific plant material.

Materials:

  • Dried and powdered herbal material (Ligustrum lucidum or Osmanthus fragrans)

  • Ethanol (70%)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a flask.

  • Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20).

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

  • After sonication, filter the mixture through filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Redissolve a known amount of the crude extract in a suitable solvent for HPLC analysis to determine the this compound content.

Soxhlet Extraction (Conventional Method)

This is a standard protocol for exhaustive extraction.

Materials:

  • Dried and powdered herbal material

  • Methanol

  • Soxhlet apparatus (thimble, extractor, condenser, round-bottom flask)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place approximately 10 g of the powdered plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of methanol.

  • Assemble the Soxhlet apparatus and place the flask on a heating mantle.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

  • After extraction, allow the apparatus to cool.

  • Remove the solvent from the flask using a rotary evaporator to obtain the crude extract.

  • Prepare the extract for HPLC analysis as described in the UAE protocol.

HPLC Quantification of this compound

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or similar

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[16]

  • Mobile Phase A: 0.1% Formic acid in water[12]

  • Mobile Phase B: Acetonitrile[12]

  • Gradient Elution: A time-programmed gradient from a higher percentage of A to a higher percentage of B. A typical gradient might start at 10-15% B and increase to 45% B over 20-30 minutes.[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: DAD at a wavelength determined from the UV spectrum of an this compound standard.

Standard and Sample Preparation:

  • Prepare a stock solution of pure this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve a known weight of the dried crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Quantification

Extraction_Workflow Start Start: Dried Herbal Material Preparation Grinding and Sieving Start->Preparation Extraction Extraction (UAE, MAE, Soxhlet, etc.) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Optional: Purification (e.g., Column Chromatography) Crude_Extract->Purification Quantification HPLC Analysis Crude_Extract->Quantification Purified_Extract Purified this compound Purification->Purified_Extract Purified_Extract->Quantification End End: Quantified Yield Quantification->End

Caption: Workflow for this compound extraction and analysis.

Logical Relationship of Factors Affecting Extraction Yield

Factors_Yield cluster_Parameters Extraction Parameters cluster_Material Plant Material Yield This compound Yield Solvent Solvent (Type, Concentration) Solvent->Yield Temperature Temperature Temperature->Yield Time Time Time->Yield Ratio Solid-Liquid Ratio Ratio->Yield pH pH pH->Yield Source Plant Source (Species, Part) Source->Yield Preparation Preparation (Particle Size) Preparation->Yield

Caption: Key factors influencing this compound extraction yield.

Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Low_Yield cluster_Method_Solutions Protocol Optimization cluster_Material_Solutions Material Handling cluster_Analysis_Solutions Analytical Validation Start Low this compound Yield Check_Method Review Extraction Protocol Start->Check_Method Check_Material Evaluate Plant Material Check_Method->Check_Material Protocol OK Opt_Solvent Adjust Solvent/Concentration Check_Method->Opt_Solvent Issue Found Opt_Time_Temp Modify Time/Temperature Check_Method->Opt_Time_Temp Issue Found Check_Analysis Verify HPLC Analysis Check_Material->Check_Analysis Material OK Grind Reduce Particle Size Check_Material->Grind Issue Found Dry Ensure Proper Drying Check_Material->Dry Issue Found Optimize Systematically Optimize Parameters (RSM) Check_Analysis->Optimize Analysis OK Recalibrate Recalibrate HPLC Check_Analysis->Recalibrate Issue Found Check_Standard Verify Standard Purity Check_Analysis->Check_Standard Issue Found

References

Technical Support Center: Overcoming Low Bioavailability of Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Osmanthuside B in animal studies.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo experiments with this compound.

Problem 1: Low plasma concentration of this compound after oral administration.

  • Possible Cause A: Poor Absorption due to Low Permeability. this compound, like many phenylethanoid glycosides, may have inherently low passive permeability across the intestinal epithelium.

    • Solution:

      • Formulation Enhancement: Utilize nanoformulation strategies to increase the surface area and dissolution rate.[1][2]

      • Permeation Enhancers: Co-administer with generally recognized as safe (GRAS) permeation enhancers.

  • Possible Cause B: Efflux Transporter Activity. P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters can actively pump this compound back into the intestinal lumen, reducing its net absorption.[3][4][5][6]

    • Solution:

      • Co-administration with P-gp Inhibitors: Administer this compound with known P-gp inhibitors. Verapamil is a commonly used experimental inhibitor.[5]

  • Possible Cause C: Rapid Metabolism by Gut Microbiota. The gut microbiota can extensively metabolize this compound before it reaches systemic circulation.[7][8][9][10][11]

    • Solution:

      • Antibiotic Co-treatment: In preclinical models, co-administration with a broad-spectrum antibiotic cocktail can reduce gut microbial metabolism. This is a tool to understand the role of microbiota, not a therapeutic strategy.

      • Focus on Metabolite Activity: The metabolites produced by the gut microbiota may be the bioactive compounds. It is crucial to identify and quantify these metabolites in plasma and tissues.

Problem 2: High variability in plasma concentrations between individual animals.

  • Possible Cause A: Differences in Gut Microbiota Composition. The composition and metabolic activity of the gut microbiota can vary significantly between animals, leading to different metabolic profiles of this compound.[8]

    • Solution:

      • Fecal Microbiota Transplantation (FMT): To standardize the gut microbiota, consider performing FMT from a single donor to all experimental animals before the study.

      • Metagenomic Analysis: Analyze fecal samples to correlate microbial composition with pharmacokinetic parameters.

  • Possible Cause B: Genetic Polymorphisms in Efflux Transporters. Variations in the genes encoding for efflux transporters like P-gp can lead to differences in their activity.[4]

    • Solution:

      • Use of Inbred Strains: Employ inbred animal strains to minimize genetic variability.

Frequently Asked Questions (FAQs)

Q1: What is the typical absolute bioavailability of phenylethanoid glycosides like this compound?

Q2: How can I improve the oral bioavailability of this compound for my animal studies?

A2: Several strategies can be employed, often in combination:

  • Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can enhance its solubility, protect it from degradation, and improve its absorption.[1][2][13][14]

  • Co-administration with P-gp Inhibitors: Using P-gp inhibitors can prevent the efflux of this compound from intestinal cells back into the gut lumen.[3][5]

  • Structural Modification: While more complex, creating a prodrug of this compound could improve its lipophilicity and permeability.

Q3: What role does the gut microbiota play in the bioavailability of this compound?

A3: The gut microbiota plays a crucial role in the metabolism of phenylethanoid glycosides.[7][8][9] They can hydrolyze the glycosidic bonds, breaking down this compound into smaller, potentially more bioactive and absorbable metabolites. Therefore, the observed in vivo effects might be due to these metabolites rather than the parent compound.

Q4: How can I assess the intestinal permeability of this compound in vitro?

A4: The Caco-2 cell monolayer model is a widely used in vitro tool to predict intestinal drug absorption.[15][16][17][18][19] This assay can determine the apparent permeability coefficient (Papp) of this compound and assess whether it is a substrate for efflux transporters like P-gp.

Data Presentation

Table 1: Pharmacokinetic Parameters of Acteoside (a representative Phenylethanoid Glycoside) in Rats after Oral Administration.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Absolute Bioavailability (%)Reference
40312.54 ± 44.430.29 ± 0.17-1.05 ± 0.23~1[12]

Note: Data for this compound is not available. Acteoside is presented as a structural and functional analog.

Table 2: Strategies to Enhance Bioavailability of Phenylethanoid Glycosides.

StrategyFormulation/Co-administered AgentMechanism of ActionPotential Improvement
Nanoformulation Liposomes, Nanoparticles, NanoemulsionsIncreased surface area, improved solubility, protection from degradation, enhanced cellular uptake.Significant increase in oral bioavailability.
P-gp Inhibition Verapamil, Cyclosporin ABlocks efflux of the compound from enterocytes back into the intestinal lumen.Increased plasma concentration and AUC.
Permeation Enhancement Chitosan, Bile saltsTransiently open tight junctions between intestinal cells, allowing for paracellular transport.Enhanced absorption of hydrophilic compounds.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 200 Ω·cm² is generally acceptable.

  • Transport Study (Apical to Basolateral):

    • Wash the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add this compound solution in HBSS to the apical (AP) side.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the BL side and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical):

    • Add this compound solution in HBSS to the BL side.

    • Add fresh HBSS to the AP side.

    • Collect samples from the AP side at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (12-18 hours) before oral administration, with free access to water.

  • Drug Administration:

    • Oral Group: Administer this compound (e.g., suspended in 0.5% carboxymethylcellulose) by oral gavage.

    • Intravenous Group (for absolute bioavailability): Administer a sterile solution of this compound via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and absolute bioavailability (F%) using appropriate software. F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Caco-2 Cells Caco-2 Cells Permeability Assay Permeability Assay Caco-2 Cells->Permeability Assay Papp & Efflux Ratio Papp & Efflux Ratio Permeability Assay->Papp & Efflux Ratio Nanoformulation Nanoformulation Papp & Efflux Ratio->Nanoformulation This compound This compound This compound->Nanoformulation P-gp Inhibitor Co-admin P-gp Inhibitor Co-admin This compound->P-gp Inhibitor Co-admin Animal Model (Rats) Animal Model (Rats) Nanoformulation->Animal Model (Rats) P-gp Inhibitor Co-admin->Animal Model (Rats) Pharmacokinetic Study Pharmacokinetic Study Animal Model (Rats)->Pharmacokinetic Study Bioavailability Data Bioavailability Data Pharmacokinetic Study->Bioavailability Data

Caption: Experimental workflow for improving this compound bioavailability.

Caption: Factors influencing the absorption of this compound.

logical_relationship A Low Oral Bioavailability of this compound B Poor Permeability A->B C P-gp Efflux A->C D Gut Microbiota Metabolism A->D E Formulation Strategies (e.g., Nanoformulations) B->E F Co-administration of P-gp Inhibitors C->F G Characterization of Bioactive Metabolites D->G H Improved Therapeutic Efficacy E->H F->H G->H

Caption: Strategies to overcome low bioavailability of this compound.

References

Troubleshooting poor peak resolution of Osmanthuside B in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Osmanthuside B Analysis

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, focusing on achieving optimal peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific peak shape problems you might encounter with this compound.

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing phenolic compounds like this compound.[1][2]

  • Cause 1: Secondary Interactions with Residual Silanols: this compound has multiple hydroxyl groups which can interact with active silanol groups on the silica-based stationary phase of the column. This causes some molecules to be retained longer, resulting in a tail.[2]

  • Solution:

    • Adjust Mobile Phase pH: Add a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase.[2][3] This suppresses the ionization of the silanol groups, minimizing unwanted interactions.

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping effectively shields the residual silanol groups, leading to more symmetrical peaks.[4]

    • Add a Competitive Base: In some cases, adding a small concentration of a competing base (like triethylamine) to the mobile phase can help, but this is often less desirable than pH adjustment.[2]

  • Cause 2: Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column frit or at the head of the column can create active sites that cause tailing.[5][6]

  • Solution:

    • Use a Guard Column: A guard column installed before the analytical column will trap contaminants and can be replaced regularly at a lower cost than the main column.[5]

    • Implement Sample Clean-up: Use Solid Phase Extraction (SPE) or filtration (0.22 µm filter) to remove particulates and interfering compounds from your sample before injection.[4][6]

    • Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.[7]

Q2: What causes my this compound peak to show fronting?

Peak fronting, an asymmetry where the front half of the peak is broader, is typically related to the sample and solvent conditions.[2][8][9]

  • Cause 1: Sample Overload: Injecting too much sample mass (high concentration) or too large a sample volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should.[7][8][9][10]

  • Solution:

    • Reduce Injection Volume: Try injecting a smaller volume of your sample.[7][10]

    • Dilute the Sample: Prepare a more dilute sample and inject it. If the peak shape improves, the original sample was overloaded.[7][10][11]

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will not focus properly at the head of the column.[7][9][10] This is especially noticeable for early-eluting peaks.

  • Solution:

    • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve and dilute your this compound standard and samples in the initial mobile phase composition.[7][10]

    • Weaken the Sample Solvent: If the compound is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility.

Q3: My this compound peak is broad. How can I improve its efficiency?

Broad peaks can significantly compromise resolution and sensitivity.[1]

  • Cause 1: Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the peak to spread out before and after separation.[4]

  • Solution:

    • Minimize Tubing Length: Use the shortest possible lengths of narrow internal diameter (e.g., 0.005") tubing to connect the HPLC components.[4][7]

  • Cause 2: Column Degradation: Over time, the packed bed of the column can settle, creating a void at the inlet, which leads to peak broadening.[8]

  • Solution:

    • Replace the Column: If a void is suspected or the column has been used extensively, it may need to be replaced.[7][8]

  • Cause 3: Low Mobile Phase Strength: If the mobile phase is too weak, the peak may elute late and become broad due to diffusion.[1]

  • Solution:

    • Increase Organic Content: For reversed-phase HPLC, gradually increase the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase to achieve a more optimal retention time and sharper peak.

Q4: I am observing split peaks for this compound. What is the issue?

Split peaks suggest a disruption in the sample path or co-elution.[8]

  • Cause 1: Blocked Column Frit or Channeled Column Bed: Particulates from the sample or mobile phase can partially block the inlet frit, causing the sample to flow through multiple paths. A void at the column inlet can have a similar effect.[8]

  • Solution:

    • Filter Samples: Always filter your samples to prevent particulates from reaching the column.

    • Reverse Flush/Replace Column: Try back-flushing the column. If the problem persists, the column may be permanently damaged and require replacement.[8]

  • Cause 2: Co-eluting Interference: The split peak may actually be two different, unresolved compounds. This compound extracts can contain isomers or related compounds that elute very closely.

  • Solution:

    • Optimize the Method: Adjust the mobile phase composition (e.g., change the gradient slope or organic solvent) to improve the separation between the two components.[8]

    • Inject a Pure Standard: Analyze a pure standard of this compound. If the peak is symmetrical, the issue in your sample is likely a co-eluting compound.

Data Presentation: HPLC Parameters

This table provides typical starting parameters for this compound analysis on a C18 column and suggests adjustments for troubleshooting.

ParameterTypical Starting ConditionTroubleshooting Adjustments
Column Reversed-Phase C18, 100 mm x 2.1 mm, 3 µmUse a column with a smaller particle size (e.g., <2 µm) for higher efficiency. Ensure it is a modern, end-capped column.
Mobile Phase A: Water + 0.1% Formic AcidB: AcetonitrileTry methanol as the organic modifier to alter selectivity. Adjust the acid concentration or switch to acetic acid.
Gradient 15% B to 45% B over 20 minutes[3]Make the gradient shallower to increase separation between closely eluting peaks. Increase initial %B if the peak is too broad and elutes late.
Flow Rate 0.2 - 0.4 mL/min (for 2.1 mm ID column)[3]Lower the flow rate to potentially increase resolution, but be aware of increased run times and diffusion.
Column Temp. 25-35 °CIncreasing temperature can lower viscosity and improve peak efficiency, but may also alter selectivity.
Detection (UV) ~230-280 nmOptimize wavelength for maximum absorbance of this compound to improve signal-to-noise.
Injection Vol. 2-5 µLReduce volume if peak fronting is observed.[10][11]
Sample Diluent Initial Mobile Phase CompositionAlways match the sample solvent to the mobile phase to prevent peak distortion.[9][10]

Experimental Protocols

Protocol for Optimizing Peak Resolution of this compound

This protocol provides a systematic approach to resolving poor peak shape.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or extract in the initial mobile phase composition (e.g., 85:15 Water:Acetonitrile with 0.1% Formic Acid).

    • If solubility is an issue, use a minimal amount of a stronger solvent like methanol and then dilute with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC System Preparation:

    • Prepare fresh mobile phases using HPLC-grade solvents and additives. Degas the solvents thoroughly.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes or until a stable baseline is achieved.

  • Initial Analysis & System Suitability:

    • Inject a standard solution of this compound.

    • Evaluate the chromatogram. The ideal peak should be symmetrical (Gaussian).

    • Calculate the USP Tailing Factor (Tf). A value between 0.9 and 1.2 is considered excellent. Values > 1.5 indicate significant tailing.

  • Troubleshooting Workflow (If Peak Shape is Poor):

    • Step 1 (Check for Overload/Solvent Effects): If fronting is observed, reduce the injection volume by half and re-inject. If the shape improves, either continue with the lower volume or dilute the sample. Ensure the sample solvent matches the mobile phase.

    • Step 2 (Address Tailing):

      • Confirm that an acid modifier (e.g., 0.1% formic acid) is present in the mobile phase.

      • If tailing persists, consider if the column is old or contaminated. Replace the guard column first. If that fails, flush or replace the analytical column.

    • Step 3 (Optimize Separation):

      • If peaks are broad or co-eluting, adjust the gradient. A shallower gradient (e.g., increase from 15% to 45% B over 30 minutes instead of 20) will provide more time for separation.

      • Consider changing the organic solvent from acetonitrile to methanol, as this can significantly alter the selectivity between this compound and any impurities.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in HPLC.

HPLC_Troubleshooting Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No tailing_cause1 Secondary Interactions (Silanol Groups) tailing->tailing_cause1 Yes tailing_cause2 Column Contamination tailing->tailing_cause2 Yes broad Broad Peaks? fronting->broad No fronting_cause1 Sample Overload (Mass or Volume) fronting->fronting_cause1 Yes fronting_cause2 Solvent Incompatibility fronting->fronting_cause2 Yes split Split Peaks? broad->split No broad_cause1 Extra-Column Volume broad->broad_cause1 Yes broad_cause2 Column Degradation (e.g., Void) broad->broad_cause2 Yes split_cause1 Blocked Frit / Column Inlet split->split_cause1 Yes split_cause2 Co-elution of Impurity split->split_cause2 Yes tailing_sol1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) Use End-Capped Column tailing_cause1->tailing_sol1 tailing_sol2 Use Guard Column Improve Sample Prep Flush/Replace Column tailing_cause2->tailing_sol2 fronting_sol1 Reduce Injection Volume Dilute Sample fronting_cause1->fronting_sol1 fronting_sol2 Dissolve Sample in Mobile Phase fronting_cause2->fronting_sol2 broad_sol1 Use Shorter/Narrower Tubing broad_cause1->broad_sol1 broad_sol2 Replace Column broad_cause2->broad_sol2 split_sol1 Filter Samples Back-flush or Replace Column split_cause1->split_sol1 split_sol2 Optimize Mobile Phase Gradient Change Organic Solvent split_cause2->split_sol2

Caption: A flowchart for diagnosing and resolving common HPLC peak shape issues.

References

Preventing degradation of Osmanthuside B during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Osmanthuside B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenylethanoid glycoside (PhG), a class of natural compounds known for their various biological activities.[1] Like many complex natural products, this compound is susceptible to degradation, which can impact its purity, potency, and ultimately, the reproducibility of research findings and the efficacy of potential therapeutic applications. Ensuring its stability during storage is critical for accurate experimental results.

Q2: What are the primary factors that cause the degradation of this compound?

Based on studies of phenylethanoid glycosides, the primary factors that can induce degradation of this compound are:

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.

  • pH: this compound is more stable in acidic to neutral conditions and degrades more rapidly in alkaline (high pH) environments.

  • Light: Exposure to light, particularly UV light, can lead to degradation.

  • Oxidation: The presence of oxidizing agents can cause degradation of the molecule.

  • Hydrolysis: As a glycoside and an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For optimal stability, especially in solution, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH: If in solution, maintain a slightly acidic to neutral pH (pH 5-7).

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Steps:

      • Review your storage conditions. Was the sample exposed to high temperatures, light, or a non-neutral pH?

      • Compare the chromatogram of the stored sample with a freshly prepared standard of this compound.

      • The additional peaks are likely degradation products. Common degradation products of related phenylethanoid glycosides include hydrolyzed forms such as tyrosol and caffeic acid, as well as isomers like verbasoside and isoacteoside.[2]

  • Possible Cause 2: Contamination of the sample or solvent.

    • Troubleshooting Steps:

      • Run a blank injection of your solvent to check for contaminants.

      • Prepare a fresh solution of this compound in a new batch of solvent and analyze it immediately.

G start Unexpected peaks in HPLC storage Review storage conditions (Temp, Light, pH) start->storage solvent_blank Run a solvent blank start->solvent_blank fresh_standard Analyze a fresh standard storage->fresh_standard compare_chromatograms Compare chromatograms fresh_standard->compare_chromatograms degradation_products Additional peaks are likely degradation products compare_chromatograms->degradation_products new_solution Prepare a fresh solution solvent_blank->new_solution contamination Identify source of contamination new_solution->contamination

Problem: The concentration of my this compound standard solution has decreased over time.

  • Possible Cause: Degradation of this compound in solution.

    • Troubleshooting Steps:

      • Check the solvent: Aqueous solutions, especially at neutral to alkaline pH, can promote hydrolysis. Consider preparing stock solutions in a non-aqueous solvent like DMSO or ethanol and making aqueous dilutions immediately before use.

      • Verify storage temperature: Even at refrigerated temperatures, degradation can occur over extended periods. For long-term storage of solutions, freezing at -20°C or -80°C is recommended.

      • Assess light exposure: Ensure the solution was stored in a light-protected container.

Quantitative Data on Phenylethanoid Glycoside (PhG) Degradation

While specific quantitative data for this compound is limited in the literature, the following tables summarize the degradation of total phenylethanoid glycosides (TPG), which includes structurally similar compounds like acteoside, from Osmanthus fragrans under various conditions. This data can serve as a valuable proxy for understanding the stability of this compound. The degradation was found to follow first-order reaction kinetics.[2]

Table 1: Effect of Temperature on the Degradation of Total Phenylethanoid Glycosides (TPG) at pH 6.0 in the Dark

Temperature (°C)TPG Content Decrease after 90 days (%)
417.64
2035.39
3776.90
5087.00
8084.25 (after 7 days)

Table 2: Effect of pH on the Degradation of Total Phenylethanoid Glycosides (TPG) at 20°C in the Dark

pHHalf-life (t₁/₂) in days
5.0330.1
6.0203.4
7.0115.5
8.023.9
9.02.8

Table 3: Effect of Light on the Degradation of Total Phenylethanoid Glycosides (TPG) at 20°C and pH 6.0

ConditionTPG Content Decrease after 90 days (%)
In the dark35.39
Exposed to light56.47

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

G start Prepare this compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze identify Identify Degradation Products analyze->identify

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Store in the dark at room temperature for 24 hours.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., 7 days).

  • Analysis:

    • Analyze all samples, including a non-degraded control, using a stability-indicating HPLC-UV/MS method (see Protocol 2).

    • Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A: 0.1% formic acid in water

  • B: 0.1% formic acid in acetonitrile

Gradient Elution Program:

Time (min)% A% B
0955
206040
252080
30955
35955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • PDA Detection: 254 nm and 330 nm

  • MS Detection: Electrospray ionization (ESI) in both positive and negative modes.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Potential Degradation Pathway

Based on the structure of this compound and known degradation patterns of similar phenylethanoid glycosides, a potential degradation pathway involves the hydrolysis of the ester linkage.

G osmanthuside_b This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) osmanthuside_b->hydrolysis product1 Phenylethanoid Glycoside Backbone hydrolysis->product1 product2 p-Coumaric Acid hydrolysis->product2

References

Matrix effects in the LC-MS/MS analysis of Osmanthuside B.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Osmanthuside B.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] Components of biological matrices like phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed using several methods. The most common is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with this compound at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline at the retention time of interfering components.

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A3: Effective sample preparation is crucial to remove interfering matrix components before LC-MS/MS analysis. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While quick, it may not remove all interfering substances like phospholipids. For a related compound, tubuloside B, protein precipitation with methanol was used for sample preparation from rat plasma.

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on their differential solubility in two immiscible liquids. It can be more effective than PPT in removing highly polar or non-polar interferences.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample clean-up. It uses a solid sorbent to retain this compound while matrix interferences are washed away. The choice of sorbent is critical and should be optimized for the specific properties of this compound.

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the chromatographic separation can help to separate this compound from co-eluting matrix components. Strategies include:

  • Gradient Elution: A well-designed gradient can improve the resolution between this compound and interfering peaks.

  • Column Chemistry: Using a different column with alternative selectivity (e.g., C18, HILIC) can alter the elution profile of both the analyte and matrix components, potentially resolving them.

  • Flow Rate and Injection Volume: Reducing the injection volume can sometimes lessen the impact of the matrix.

Q5: How can I compensate for matrix effects if they cannot be eliminated?

A5: If matrix effects cannot be completely removed, they can be compensated for by using:

  • Matrix-Matched Calibrators: Preparing calibration standards in the same blank biological matrix as the samples can help to mimic the matrix effect observed in the unknown samples.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, thus providing accurate correction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape for this compound Co-eluting matrix components interfering with the chromatography.Optimize the LC gradient to better separate the analyte from interferences. Employ a more rigorous sample clean-up method like SPE.
High Variability in Quantitative Results Inconsistent ion suppression or enhancement between samples.Use a stable isotope-labeled internal standard for normalization. Prepare matrix-matched calibration curves.
Low Signal Intensity/Sensitivity Significant ion suppression from the biological matrix.Improve sample preparation to remove interfering phospholipids and salts (e.g., using SPE or LLE). Optimize the ESI source parameters (e.g., spray voltage, gas flow, temperature).
Signal Enhancement Leading to Overestimation Co-eluting compounds enhancing the ionization of this compound.Dilute the sample to reduce the concentration of the enhancing compounds. Modify the chromatographic method to separate the enhancing compounds from the analyte.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract: Process a sample of the biological matrix (e.g., plasma) without the analyte using your chosen sample preparation method.

  • Spike the blank matrix extract: Add a known amount of this compound standard solution to the blank matrix extract to achieve the same final concentration as the standard solution (100 ng/mL).

  • Analyze both solutions by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Standard Solution) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation

This protocol is adapted from a method for a structurally similar compound, tubuloside B.

  • To 100 µL of plasma sample, add 300 µL of ice-cold methanol.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Protocol 3: General LC-MS/MS Parameters for Phenylethanoid Glycosides

These parameters are a starting point and should be optimized for your specific instrument and this compound standard.

  • LC Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a wash and re-equilibration step. A starting point could be 5% B, ramping to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenylethanoid glycosides.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation cluster_actions Corrective Actions Sample Biological Sample (e.g., Plasma) Prep Protein Precipitation / LLE / SPE Sample->Prep LCMS LC-MS/MS System Prep->LCMS Data Acquire Data LCMS->Data Decision Significant Matrix Effect? Data->Decision Optimize Optimize Sample Prep & LC Method Decision->Optimize Yes Compensate Use Matrix-Matched Calibrators or SIL-IS Decision->Compensate If unavoidable Final Accurate Quantification Decision->Final No Optimize->Prep Compensate->Data

Caption: Workflow for assessing and mitigating matrix effects in this compound analysis.

TroubleshootingTree cluster_check1 Initial Checks cluster_matrix Matrix Effect Investigation cluster_solutions Solutions Start Inaccurate or Irreproducible Results CheckSystem Is the LC-MS/MS system performing correctly? Start->CheckSystem AssessME Assess Matrix Effect (Post-Extraction Spike) CheckSystem->AssessME Yes Final Reliable Quantification CheckSystem->Final No (System Issue) IsME Is there significant matrix effect? AssessME->IsME ImprovePrep Improve Sample Preparation (SPE/LLE) IsME->ImprovePrep Yes IsME->Final No (Other Issue) OptimizeLC Optimize Chromatography ImprovePrep->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS UseIS->Final

Caption: Decision tree for troubleshooting matrix effect-related issues.

References

Technical Support Center: Optimizing Dosage and Administration Route for Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a limited amount of publicly available research specifically detailing the dosage optimization and administration routes for Osmanthuside B. This guide is formulated based on general principles of pharmacology and data from closely related phenylethanoid glycosides, such as acteoside (verbascoside). Researchers should use this information as a starting point and adapt it to their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for in vivo studies with this compound?

A1: Due to the lack of specific studies on this compound, a starting point can be extrapolated from studies on similar compounds like acteoside. For oral administration in rats, studies have used doses ranging from 20 to 80 mg/kg.[1] It is recommended to start with a low dose (e.g., 10-20 mg/kg) and perform a dose-escalation study to determine the optimal dose for your specific model and endpoint.

Q2: What are the common administration routes for phenylethanoid glycosides like this compound?

A2: The most common administration routes for preclinical studies of similar compounds are oral (PO) via gavage and intravenous (IV) injection.[2][3] The choice of administration route will depend on the experimental objective. Oral administration is often used to assess bioavailability and effects after gastrointestinal absorption, while intravenous administration provides 100% bioavailability and is used to study direct systemic effects.[4]

Q3: What is the known bioavailability of this compound?

Q4: Which signaling pathways are potentially modulated by this compound?

A4: While direct research on this compound's signaling pathways is limited, studies on the structurally similar compound verbascoside suggest potential involvement of pathways related to antioxidant and anti-inflammatory responses. Verbascoside has been shown to modulate the expression of monoamine neurotransmitters and inhibit the hypothalamic-pituitary-adrenal (HPA) axis.[5] It may also influence pathways involving dopamine biosynthesis and 5-hydroxytryptamine receptor 1B (5-HT1B).[5]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations after oral administration.

  • Question: We are observing significant animal-to-animal variation in the plasma levels of this compound after oral gavage. What could be the cause?

  • Answer:

    • Improper Gavage Technique: Ensure that the gavage needle is correctly placed in the esophagus and the full dose is administered into the stomach. Improper technique can lead to dosing errors.[6][7][8][9][10]

    • Food in Stomach: The presence of food in the stomach can affect the absorption of the compound. Standardize the fasting period for all animals before dosing. A 12-hour fast is common.[3]

    • Gastrointestinal Motility: Individual differences in gastric emptying and intestinal transit time can lead to variable absorption.

    • Metabolism: First-pass metabolism in the gut wall and liver can be highly variable between animals.

    • Solution:

      • Review and standardize your oral gavage procedure. Ensure all personnel are properly trained.

      • Implement a consistent fasting and feeding schedule for all experimental groups.

      • Increase the number of animals per group to improve statistical power and account for biological variability.

Issue 2: No detectable plasma levels of this compound after oral administration.

  • Question: We are unable to detect this compound in the plasma after oral administration, even at what we believe to be a high dose. Why might this be happening?

  • Answer:

    • Low Bioavailability: As mentioned, similar compounds have very low oral bioavailability.[1][2][3] It's possible that the absorbed amount is below the limit of detection of your analytical method.

    • Rapid Metabolism: The compound might be rapidly metabolized in the gut or liver into forms that your assay does not detect.

    • Analytical Method Sensitivity: Your analytical method (e.g., HPLC, LC-MS/MS) may not be sensitive enough to detect the low circulating concentrations.

    • Solution:

      • Consider intravenous administration to confirm systemic exposure and determine the compound's pharmacokinetic profile without the variable of absorption.

      • Develop a more sensitive analytical method with a lower limit of quantification (LLOQ).

      • Analyze plasma for potential metabolites of this compound.

Issue 3: Unexpected toxicity or adverse effects in animals.

  • Question: Our animals are showing signs of distress or toxicity at doses we expected to be safe. What should we do?

  • Answer:

    • Vehicle Toxicity: The vehicle used to dissolve or suspend this compound could be causing the adverse effects.

    • Dose Miscalculation: Double-check all dose calculations, including conversions of concentration and adjustments for animal body weight.

    • Compound Purity: Impurities in your this compound sample could be responsible for the toxicity.

    • Solution:

      • Run a vehicle-only control group to assess the effects of the vehicle alone.

      • Verify the purity of your this compound sample using appropriate analytical techniques.

      • Perform a dose-range finding study starting with a very low dose and escalating gradually to determine the maximum tolerated dose (MTD).

Data Presentation

Table 1: Example Pharmacokinetic Parameters of a Related Phenylethanoid Glycoside (Acteoside) in Rats Following Oral Administration.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
20150.3 ± 35.20.3 ± 0.1280.5 ± 50.11.1 ± 0.2
40312.5 ± 44.40.3 ± 0.2590.2 ± 88.71.0 ± 0.2
80580.1 ± 95.60.4 ± 0.21150.8 ± 210.41.2 ± 0.3

Data presented as mean ± SD. This table is an illustrative example based on published data for acteoside and should be used as a reference for the types of parameters to measure for this compound.[1]

Table 2: Example Pharmacokinetic Parameters of a Related Phenylethanoid Glycoside (Acteoside) in Dogs Following Intravenous and Intragastric Administration.

Administration RouteDose (mg/kg)Cmax (µg/mL)T1/2 (min)AUC (mg·min/L)Absolute Bioavailability (%)
Intravenous (IV)517.03 ± 2.3175.46 ± 16.201147.57 ± 189.23100
Intragastric (IG)100.42 ± 0.1088.72 ± 9.8047.28 ± 8.744.12
Intragastric (IG)200.72 ± 0.1493.27 ± 21.4887.86 ± 15.623.84
Intragastric (IG)401.44 ± 0.2486.58 ± 29.30183.14 ± 35.914.00

Data presented as mean ± SD. This table illustrates the expected differences between IV and oral administration and the low oral bioavailability of a related compound, acteoside.[3]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Preparation:

    • Fast rats for 12 hours prior to dosing, with free access to water.[3]

    • Prepare the dosing solution of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.[6]

    • Weigh each rat immediately before dosing to calculate the precise volume to be administered.

  • Procedure:

    • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[8]

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib) and mark the needle.[9]

    • Insert a sterile, ball-tipped gavage needle into the mouth, advancing it gently along the palate into the esophagus.[6][7] Do not force the needle.

    • Once the needle is in place, slowly administer the calculated volume of the dosing solution.

    • Gently withdraw the needle.

  • Post-Procedure:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[8]

    • Provide access to food 2-4 hours after dosing.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

  • Preparation:

    • Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline). The concentration should allow for an injection volume of 5-10 mL/kg.

    • Warm the mouse under a heat lamp or by placing the cage on a warming pad to induce vasodilation of the tail veins, making them more visible.[11][12]

    • Place the mouse in a suitable restraint device.

  • Procedure:

    • Disinfect the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to a syringe containing the dosing solution, identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion may be indicated by a "flash" of blood into the needle hub.[13]

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Procedure:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor AMPK AMPK Receptor->AMPK Activation SIRT1 SIRT1 AMPK->SIRT1 Activation PGC-1α PGC-1α SIRT1->PGC-1α Activation Antioxidant Response Antioxidant Response PGC-1α->Antioxidant Response Anti-inflammatory Response Anti-inflammatory Response PGC-1α->Anti-inflammatory Response

Caption: Potential signaling pathway of this compound based on related compounds.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_dose_finding Phase 2: Dose-Range Finding cluster_pk_study Phase 3: Pharmacokinetic Study cluster_optimization Phase 4: Optimization A Define Experimental Objectives B Select Animal Model (e.g., Rat, Mouse) A->B C Choose Administration Routes (e.g., PO, IV) B->C D Single Dose Escalation Study C->D E Determine Maximum Tolerated Dose (MTD) D->E F Administer Selected Doses via Chosen Routes E->F G Collect Blood Samples at Time Points F->G H Analyze Plasma for This compound & Metabolites G->H I Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) H->I J Analyze Dose-Response Relationship I->J K Select Optimal Dose and Route for Efficacy Studies J->K

Caption: General experimental workflow for dosage and administration route optimization.

Troubleshooting_Logic A High Variability in Plasma Concentration? B Yes A->B C No A->C D Check Gavage Technique B->D E Standardize Fasting B->E F Increase Group Size B->F G No Detectable Plasma Levels? C->G H Yes G->H I No G->I J Consider Low Bioavailability H->J K Improve Analytical Sensitivity H->K L Analyze for Metabolites H->L M Unexpected Toxicity? I->M N Yes M->N O No M->O P Test Vehicle Alone N->P Q Verify Compound Purity N->Q R Perform Dose-Range Finding N->R S Proceed with Experiment O->S

Caption: Troubleshooting decision tree for in vivo experiments with this compound.

References

Technical Support Center: Large-Scale Synthesis of Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Osmanthuside B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The main challenges stem from the structural complexity of this compound, a phenylethanoid glycoside. These include:

  • Stereoselective Glycosylation: Forming the α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranosyl linkage with high stereoselectivity and yield on a large scale is difficult.

  • Protecting Group Strategy: The molecule contains multiple hydroxyl groups requiring a multi-step protection and deprotection strategy, which can lower the overall yield.

  • Esterification: Introduction of the p-coumaroyl group via esterification can be challenging due to potential side reactions and purification issues.

  • Starting Material Sourcing: The availability and cost of key starting materials, such as protected glycosyl donors and the aglycone precursor (hydroxytyrosol), can be a bottleneck for large-scale production.[1]

  • Purification: The final product and intermediates are often polar and non-crystalline, making purification by conventional methods like crystallization difficult. Large-scale chromatography can be expensive and time-consuming.

  • Overall Yield: The multi-step nature of the synthesis often leads to a low overall yield, making the process economically challenging.

Q2: What are the key considerations for selecting starting materials for a scalable synthesis?

When planning for large-scale synthesis, consider the following for your key starting materials (KSMs):

  • Cost and Availability: Source readily available and cost-effective KSMs from reliable suppliers.[1]

  • Purity and Consistency: Ensure high purity and batch-to-batch consistency to avoid downstream complications.

  • Regulatory Compliance: For pharmaceutical applications, KSMs should ideally be sourced from GMP-compliant facilities.[1]

  • Synthetic Route Convergence: A convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for large-scale production.

Q3: Are there any known stable intermediates in the synthesis of this compound that can be stored?

Troubleshooting Guides

Low Yield in Glycosylation Step

Problem: The stereoselective glycosylation to form the disaccharide backbone results in a low yield of the desired product.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inactive Glycosyl DonorVerify the purity and activity of the glycosyl donor (e.g., trichloroacetimidate, thioglycoside) by NMR or HPLC before use.Use of a fresh, active donor should improve coupling efficiency.
Suboptimal Promoter/CatalystScreen different promoters (e.g., TMSOTf, NIS/TfOH) and optimize the stoichiometry.Identification of the most effective promoter system for the specific glycosyl donor and acceptor.
Poor Donor/Acceptor ReactivityModify the protecting groups on the donor and acceptor to enhance reactivity. For example, using electron-withdrawing groups on the donor can sometimes improve stereoselectivity.Increased reactivity leading to higher conversion rates.
Inefficient Reaction ConditionsOptimize reaction temperature, time, and solvent. Low temperatures often favor higher stereoselectivity.Improved yield and stereoselectivity of the desired glycosidic linkage.
Incomplete Esterification with p-Coumaric Acid Derivative

Problem: The esterification of the glucopyranose moiety with the protected p-coumaric acid derivative is incomplete, leading to a mixture of starting material and product.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inefficient Coupling ReagentScreen different coupling reagents (e.g., DCC/DMAP, EDCI/HOBt, HATU) and optimize their stoichiometry.Higher conversion to the desired ester product.
Steric HindranceIf the hydroxyl group is sterically hindered, consider using a more reactive acylating agent (e.g., acid chloride of the protected p-coumaric acid).Overcoming steric hindrance to achieve complete esterification.
Side ReactionsPhenolic hydroxyl groups, if not properly protected, can compete in the reaction. Ensure complete protection of the p-coumaroyl moiety and the aglycone.Minimized side products and improved yield of the target ester.
Difficult Purification of the Final Product

Problem: The final deprotected this compound is difficult to purify, with impurities that are hard to separate by column chromatography.

Potential Cause Troubleshooting Suggestion Expected Outcome
Co-eluting ImpuritiesOptimize the chromatographic conditions (e.g., stationary phase, mobile phase gradient). Consider using preparative HPLC with a different selectivity (e.g., phenyl-hexyl column instead of C18).Improved separation of the target compound from closely related impurities.
Presence of DiastereomersIf the glycosylation or other stereoselective steps produced a mixture of diastereomers, purification can be extremely challenging. Revisit and optimize the stereoselective steps to achieve higher selectivity.A cleaner crude product that is easier to purify.
Residual Reagents/SolventsEmploy a thorough work-up procedure to remove as many impurities as possible before chromatography. Consider a precipitation or crystallization step if feasible.Reduced load of impurities on the chromatography column, leading to better separation.
Product DegradationThis compound may be sensitive to pH and temperature. Ensure that the purification conditions are mild and avoid prolonged exposure to harsh conditions.Minimized degradation of the final product during purification.

Experimental Protocols & Methodologies

General Protocol for a Glycosylation Step (Illustrative Example)

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reactants: Dissolve the glycosyl acceptor (1.0 eq) and the glycosyl donor (1.2-1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Molecular Sieves: Add activated molecular sieves (4 Å) and stir the mixture for 30-60 minutes at room temperature.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Promoter Addition: Add the promoter (e.g., TMSOTf, 0.1-0.3 eq) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine or a saturated solution of sodium bicarbonate).

  • Work-up: Allow the mixture to warm to room temperature, filter off the molecular sieves, and perform an aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials protect Protection of Hydroxyl Groups start->protect glycosylation Glycosylation protect->glycosylation esterification Esterification glycosylation->esterification deprotection Deprotection esterification->deprotection crude Crude Product deprotection->crude chromatography Column Chromatography crude->chromatography prep_hplc Preparative HPLC chromatography->prep_hplc analysis Purity Analysis (NMR, HPLC, MS) prep_hplc->analysis final_product Final Product (>95% Purity) analysis->final_product

Caption: A generalized experimental workflow for the total synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions low_yield Low Yield in a Key Step (e.g., Glycosylation) reagent Reagent Quality low_yield->reagent conditions Reaction Conditions low_yield->conditions substrate Substrate Reactivity low_yield->substrate verify_reagents Verify Reagent Purity & Activity reagent->verify_reagents optimize_conditions Optimize Temp, Time, Stoichiometry conditions->optimize_conditions modify_substrate Modify Protecting Groups substrate->modify_substrate improved_yield Improved Yield verify_reagents->improved_yield optimize_conditions->improved_yield modify_substrate->improved_yield

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Enhancing Osmanthuside B Biosynthesis in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biosynthesis of Osmanthuside B in engineered Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for establishing this compound biosynthesis in S. cerevisiae?

A1: The heterologous production of this compound in yeast requires the introduction of a multi-gene biosynthetic pathway originating from plants. This typically involves three key modules: 1) the synthesis of the precursor p-coumaric acid from the host's central metabolism, 2) the production of the precursor salidroside, and 3) the assembly and modification steps to form this compound. Key heterologous enzymes that need to be expressed include those for the phenylpropanoid pathway, glycosyltransferases, and acyltransferases.

Q2: Which specific heterologous enzymes are essential for the final steps of this compound synthesis?

A2: To produce this compound from its immediate precursors, several key enzymes are required. A recent study successfully produced this compound in S. cerevisiae by overexpressing a glucosyltransferase (RrUGT33), an acyltransferase (SiAT), and a 1,3-rhamnosyltransferase (SiRT)[1]. These enzymes catalyze the glycosylation and acylation of precursor molecules to form the final product.

Q3: What are realistic yields for this compound in engineered yeast?

A3: Initial attempts at producing phenylethanoid glycosides (PhGs) like this compound in yeast may result in low titers. However, through systematic metabolic engineering, significant improvements can be achieved. For instance, an engineered S. cerevisiae strain has been reported to produce this compound at a titer of 320.6 ± 59.3 mg/L in fed-batch fermentation[1]. Further optimization of the pathway has led to the production of related PhGs, such as verbascoside and echinacoside, in the g/L range[1].

Q4: How can the supply of the precursor p-coumaric acid be increased?

A4: Enhancing the production of p-coumaric acid is a critical step. This can be achieved by engineering the yeast's native aromatic amino acid biosynthesis pathway. Key strategies include:

  • Overcoming Feedback Inhibition: Overexpress feedback-resistant versions of key enzymes such as DAHP synthase (e.g., ARO4K229L) and chorismate mutase (e.g., ARO7G141S)[2].

  • Blocking Competing Pathways: Knock out genes that divert precursors away from the desired pathway, such as phenylpyruvate decarboxylase (ARO10) and pyruvate decarboxylase (PDC5)[2].

  • Enhancing Key Enzymatic Steps: Overexpressing shikimate kinase has been identified as a crucial step to improve flux through the pathway. Utilizing enzymes from other organisms, such as E. coli's shikimate kinase II (aroL), can be effective[2].

Q5: What is the importance of the UDP-glucose pathway in this compound biosynthesis?

A5: The UDP-glucose pathway is crucial as it supplies the sugar donor for the glycosylation steps in this compound synthesis. Insufficient UDP-glucose can be a significant bottleneck. Strategies to enhance its supply include overexpressing key native yeast genes involved in its biosynthesis, such as phosphoglucomutase (PGM1 and PGM2) and UDP-glucose pyrophosphorylase (UGP1)[3][4]. Deleting pathways that consume UDP-glucose for other purposes can also redirect this precursor towards this compound production[5].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no production of this compound 1. Inefficient expression or activity of heterologous enzymes. 2. Insufficient supply of precursors (p-coumaric acid, salidroside, UDP-glucose, UDP-rhamnose). 3. Toxicity of intermediates or the final product to the yeast cells.1. Codon-optimize the heterologous genes for yeast expression. Use strong, well-characterized promoters and terminators. Test different enzyme orthologs from various plant species[1]. 2. Implement the strategies outlined in the FAQs to boost precursor supply. 3. Use inducible promoters to separate cell growth and production phases. Investigate in-situ product removal techniques.
Accumulation of pathway intermediates 1. A specific enzymatic step is rate-limiting. 2. Imbalance in the expression levels of pathway enzymes.1. Identify the bottleneck enzyme through metabolite analysis. Increase the expression of this enzyme by using a stronger promoter or increasing its gene copy number[1]. 2. Fine-tune the expression of all pathway enzymes using a range of promoters with different strengths to balance the metabolic flux[6].
Low activity of plant-derived cytochrome P450 enzymes (e.g., for downstream modifications) 1. Insufficient co-expression or compatibility of a cytochrome P450 reductase (CPR). 2. Improper localization of the P450 enzyme in the endoplasmic reticulum. 3. Limited availability of cofactors like NADPH.1. Co-express a compatible CPR, such as AtCPR1 from Arabidopsis thaliana[1]. Test different P450-CPR pairings. 2. N-terminal modifications of the P450 enzyme can sometimes improve functional expression[7]. 3. Overexpress enzymes that regenerate NADPH, such as glucose-6-phosphate dehydrogenase (ZWF1)[1].
Poor cell growth and viability after pathway induction 1. High metabolic burden from the expression of multiple heterologous proteins. 2. Accumulation of toxic intermediates.1. Use genome integration for stable, lower-level expression instead of high-copy plasmids. Optimize fermentation conditions (temperature, pH, aeration) to reduce stress. 2. Identify the toxic intermediate and enhance the downstream enzymatic step to convert it more efficiently.

Quantitative Data Summary

The following tables summarize reported yields of this compound and its key precursors in engineered S. cerevisiae.

Table 1: Production of this compound and Related Phenylethanoid Glycosides in Engineered S. cerevisiae

CompoundHost Strain BackgroundKey Engineering StrategiesTiter (mg/L)Reference
This compoundp-Coumaric acid overproducing strainOverexpression of RrUGT33, SiAT, SiRT, AtRHM2, At4CL1; Introduction of PcAAS; Increased copy number of SiAT and AtRHM2.320.6 ± 59.3[1]
VerbascosideThis compound producing strainIntegration of CYP98A20 and AtCPR1; Overexpression of ZWF1.230.6 ± 11.8[1]
EchinacosideVerbascoside producing strainFurther pathway engineering.184.2 ± 11.2[1]
Verbascoside (Fed-batch)Optimized verbascoside strainFed-batch fermentation in a 5-L bioreactor.4497.9 ± 285.2[1]
Echinacoside (Fed-batch)Optimized echinacoside strainFed-batch fermentation in a 5-L bioreactor.3617.4 ± 117.4[1]

Table 2: Enhanced Production of Key Precursors in Engineered S. cerevisiae

PrecursorHost Strain BackgroundKey Engineering StrategiesTiterReference
p-Coumaric acidLaboratory strainKnockout of PDC5 and ARO10; Overexpression of feedback-resistant ARO4 and ARO7, TAL, and E. coli shikimate kinase II.1.93 ± 0.26 g/L[2]
SalidrosideLaboratory strainOptimization of tyrosol pathway and overexpression of a glycosyltransferase.1.82 g/L[8]
Salidroside (Fed-batch)Optimized salidroside strainFed-batch fermentation in a 15-L bioreactor.18.9 g/L[8]
UDP-glucoseProtopanaxatriol producing strainOverexpression of PGM1, PGM2, and UGP1.44.30 mg/L (8.65-fold increase)[3]

Experimental Protocols & Methodologies

Protocol 1: General Method for Heterologous Gene Expression in S. cerevisiae

  • Gene Selection and Codon Optimization: Select target genes (e.g., acyltransferases, glycosyltransferases) from plant sources. Codon-optimize the DNA sequences for optimal expression in S. cerevisiae.

  • Vector Construction: Clone the optimized genes into yeast expression vectors under the control of strong constitutive (e.g., pTEF1, pGPD1) or inducible (e.g., pGAL1) promoters.

  • Yeast Transformation: Transform the constructed plasmids into a suitable S. cerevisiae host strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Strain Cultivation and Induction: Grow the transformed yeast cells in a selective synthetic defined medium. If using inducible promoters, add the inducing agent (e.g., galactose) at the mid-log phase of growth.

  • Metabolite Extraction and Analysis: After a set fermentation period, harvest the culture supernatant or cell lysate. Extract the metabolites using an organic solvent (e.g., ethyl acetate). Analyze the extracts for this compound production using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Osmanthuside_B_Biosynthesis_Pathway cluster_central_metabolism Yeast Central Metabolism cluster_precursor_synthesis Precursor Biosynthesis Module cluster_assembly This compound Assembly Module Glucose Glucose Aromatic Amino Acids Aromatic Amino Acids Glucose->Aromatic Amino Acids Shikimate Pathway UDP-Glucose UDP-Glucose Glucose->UDP-Glucose PGM1/2, UGP1 p-Coumaric Acid p-Coumaric Acid Aromatic Amino Acids->p-Coumaric Acid TAL/PAL Tyrosol Tyrosol Aromatic Amino Acids->Tyrosol Ehrlich Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL UDP-Rhamnose UDP-Rhamnose UDP-Glucose->UDP-Rhamnose AtRHM2 Salidroside Salidroside Osmanthuside A Osmanthuside A This compound This compound TyrosolUDP-Glucose TyrosolUDP-Glucose TyrosolUDP-Glucose->Salidroside RrUGT33 Salidrosidep-Coumaroyl-CoA Salidrosidep-Coumaroyl-CoA Salidrosidep-Coumaroyl-CoA->Osmanthuside A SiAT (Acyltransferase) Osmanthuside AUDP-Rhamnose Osmanthuside AUDP-Rhamnose Osmanthuside AUDP-Rhamnose->this compound SiRT (Rhamnosyltransferase)

Caption: Simplified biosynthetic pathway for this compound in engineered yeast.

Caption: Troubleshooting workflow for low this compound yield.

UDP_Glucose_Optimization Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Hexokinase Glucose-1-P Glucose-1-P Glucose-6-P->Glucose-1-P PGM1, PGM2 (Overexpress) UDP-Glucose UDP-Glucose Glucose-1-P->UDP-Glucose UGP1 (Overexpress) Glycosylation This compound Synthesis UDP-Glucose->Glycosylation Cell Wall Biosynthesis Competing Pathways (e.g., Cell Wall) UDP-Glucose->Cell Wall Biosynthesis (Delete/Downregulate)

Caption: Strategy for optimizing the UDP-glucose supply for glycosylation.

References

Avoiding contamination in Osmanthuside B cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during cell culture experiments involving Osmanthuside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in cell culture experiments?

This compound is a phenylethanoid glycoside, a type of natural compound found in various plants.[1] In cell culture, it is often investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[2][3]

Q2: How should I prepare a sterile stock solution of this compound for my cell culture experiments?

To maintain sterility and prevent contamination, it is crucial to prepare a sterile stock solution of this compound. Since it is a phytochemical, autoclaving is generally not recommended as it can degrade the compound. The preferred method is filter sterilization.

Protocol for Preparing Sterile this compound Stock Solution:

  • Solvent Selection: Dissolve this compound powder in a small amount of sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%).

  • Filtration: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination from repeated handling. Store the aliquots at -20°C or -80°C, protected from light.

Q3: Is this compound stable in cell culture media?

Phenylethanoid glycosides, due to their glycosylation, are generally more stable in cell culture media compared to their aglycone counterparts. However, the stability can be influenced by factors such as the pH and composition of the medium, and exposure to light. It is advisable to prepare fresh working solutions from the frozen stock for each experiment and to minimize the exposure of the media containing this compound to light.

Q4: Can this compound itself be a source of contamination?

If the powdered form of this compound is not sterile, it can introduce microbial contamination into your cell culture. Therefore, it is essential to sterilize the stock solution as described above. Chemical contamination is also a possibility if the compound is not of high purity. Always use high-quality, research-grade this compound from a reputable supplier.

Q5: Are there any known effects of this compound on cell morphology?

Currently, there is limited specific information available on the morphological changes induced by this compound in various cell lines. It is recommended to include a vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound) in your experiments. This will help you distinguish any morphological changes caused by the compound from those caused by the solvent. Observe the cells regularly under a microscope for any alterations in shape, adherence, or growth patterns.

Troubleshooting Guide: Contamination in this compound Experiments

Contamination is a common and frustrating problem in cell culture. This guide will help you identify and address potential sources of contamination in your this compound experiments.

Problem Possible Cause Solution
Sudden turbidity, pH change, and cell death Bacterial Contamination - Discard the contaminated culture immediately. - Decontaminate the incubator and biosafety cabinet thoroughly. - Review your aseptic technique. - Ensure all reagents, including your this compound stock solution, are sterile.
Filamentous growth, visible mold-like colonies Fungal (Mold) Contamination - Discard the contaminated culture immediately. - Thoroughly clean and disinfect the incubator, paying attention to the water pan. - Check the HEPA filter in your biosafety cabinet. - Ensure proper sterile filtering of all solutions.
Cloudy media with minimal pH change, small budding particles under the microscope Yeast Contamination - Discard the contaminated culture immediately. - Decontaminate all surfaces and equipment. - Review your aseptic technique, especially when handling media and supplements.
No visible signs of contamination, but cells are growing poorly or behaving abnormally Mycoplasma Contamination - Quarantine the suspected culture and test for mycoplasma using a specific detection kit. - If positive, discard the culture and decontaminate the lab. - Only use cell lines from reputable sources that are certified mycoplasma-free.
Inconsistent experimental results, unexpected cellular responses Chemical Contamination or Cross-Contamination - Ensure the purity of your this compound. - Use high-quality, sterile reagents and media. - Work with only one cell line at a time in the biosafety cabinet. - Use separate, clearly labeled media and reagents for each cell line.
Precipitate formation in the media after adding this compound Solubility Issues - Ensure the final concentration of DMSO is within the recommended limits. - Warm the media to 37°C before adding the this compound stock solution. - Gently swirl the flask after adding the compound to ensure proper mixing.

Experimental Protocols

Protocol 1: General Aseptic Cell Culture Technique

Maintaining a sterile environment is paramount to preventing contamination.

  • Prepare the Workspace: Before starting, thoroughly wipe down the inside of the biosafety cabinet with 70% ethanol.

  • Personal Hygiene: Wear a clean lab coat and sterile gloves. Wash your hands before putting on gloves.

  • Sterile Handling:

    • Wipe all bottles, flasks, and plates with 70% ethanol before placing them in the hood.

    • Use sterile, individually wrapped pipettes and tips. Use a fresh pipette for each reagent.

    • Avoid passing non-sterile items over open sterile containers.

    • Do not leave bottles and flasks open for extended periods.

  • Incubator Maintenance: Regularly clean the incubator with a disinfectant recommended by the manufacturer. Use sterile, distilled water in the water pan and change it frequently.

Protocol 2: Routine Cell Culture Maintenance

  • Visual Inspection: Examine your cell cultures daily under a microscope to check for signs of contamination and to monitor cell health and confluency.

  • Media Changes: Change the culture medium every 2-3 days, or as required by your specific cell line.

  • Subculturing (Passaging): When adherent cells reach 70-80% confluency, they should be subcultured.

    • Aspirate the old medium and wash the cells with a sterile phosphate-buffered saline (PBS).

    • Add a dissociation agent (e.g., Trypsin-EDTA) and incubate until the cells detach.

    • Neutralize the dissociation agent with fresh medium containing serum.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed the cells into new culture flasks at the desired density.

Signaling Pathway Diagrams

This compound and related phenylethanoid glycosides are often studied for their effects on various signaling pathways. Below are diagrams of two pathways that may be relevant to your research.

ERK_MAPK_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Adaptor Adaptor Proteins TLR4->Adaptor TAK1 TAK1 Adaptor->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation Inflammation Inflammatory Response (e.g., iNOS, COX-2 expression) pERK1_2->Inflammation Osmanthuside_B This compound Osmanthuside_B->pERK1_2

Caption: ERK/MAPK Signaling Pathway and the inhibitory effect of this compound.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Binding Ubiquitin Ubiquitin Nrf2->Ubiquitin Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ubiquitin->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Phenylethanoid_Glycosides Phenylethanoid Glycosides (e.g., this compound) Phenylethanoid_Glycosides->Keap1 Modulation

Caption: Nrf2/ARE Antioxidant Pathway and modulation by Phenylethanoid Glycosides.

References

Technical Support Center: Refinement of Analytical Methods for Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for complex biological matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of biological samples.

Sample Preparation

Problem: Low Analyte Recovery After Protein Precipitation

Possible Causes & Solutions:

  • Incomplete Precipitation: The chosen solvent may not be optimal for precipitating the proteins in your specific sample matrix. The efficiency of protein precipitation can be significantly impacted by the organic solvent used.[1][2]

    • Solution: Experiment with different organic solvents such as acetonitrile (ACN), acetone, or methanol. A comparison of protein precipitation methods has shown that acetone can provide a higher protein yield compared to trichloroacetic acid (TCA)/acetone methods.[1][3] Consider the final solvent concentration; a 3:1 ratio of precipitation solvent to sample is often recommended.

  • Analyte Co-precipitation: Your analyte of interest might be physically trapped or adsorbed to the precipitated protein pellet.

    • Solution: Try alternative precipitation agents. Investigate different pH and temperature conditions during precipitation, as these can influence protein conformation and analyte interaction.

  • Pellet Resuspension Issues: The protein pellet may be difficult to fully resuspend, leaving some of the analyte behind.

    • Solution: Ensure vigorous vortexing or sonication to completely resuspend the pellet. The choice of resuspension solvent is also critical; it should be strong enough to dissolve the analyte but not so harsh that it causes further protein precipitation.

Problem: Inconsistent Results with Solid-Phase Extraction (SPE)

Possible Causes & Solutions:

  • Inappropriate Sorbent Selection: The SPE sorbent may not have the correct chemistry to effectively retain and elute your analyte.

    • Solution: Select a sorbent based on the physicochemical properties of your analyte (e.g., reversed-phase for nonpolar analytes, ion-exchange for charged analytes).

  • Column Overloading: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during the loading step.

    • Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.

  • Improper Conditioning or Elution: Failure to properly prepare the sorbent or use of an inappropriate elution solvent will result in poor recovery.

    • Solution: Ensure the column is conditioned and equilibrated with the appropriate solvents before loading the sample. Optimize the elution solvent to ensure complete release of the analyte from the sorbent.

Liquid Chromatography (LC)

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions:

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to active sites that cause peak tailing.[4] Column degradation can also result in broadened peaks.

    • Solution: Use a guard column to protect the analytical column. Implement a robust column washing procedure between sample sets. If the problem persists, the column may need to be replaced.[5]

  • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5][6]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: Adjust the mobile phase pH or add modifiers to minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting.[7]

    • Solution: Reduce the injection volume or dilute the sample.[7]

Mass Spectrometry (MS)

Problem: Signal Suppression or Enhancement (Matrix Effects)

Possible Causes & Solutions:

  • Co-eluting Matrix Components: Molecules from the biological matrix that elute at the same time as your analyte can interfere with the ionization process in the mass spectrometer.[8]

    • Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. Enhance sample cleanup procedures to remove these interfering compounds before LC-MS analysis.

  • Ion Source Contamination: Buildup of non-volatile salts and other matrix components in the ion source can lead to a gradual decrease in signal intensity.

    • Solution: Regularly clean the ion source according to the manufacturer's recommendations.

  • Inappropriate Ionization Method: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for your analyte in the given matrix.

    • Solution: Experiment with different ionization sources and parameters to find the best conditions for your analyte.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best sample preparation method for my analysis?

A1: The choice of sample preparation technique depends on several factors, including the nature of your analyte, the complexity of the biological matrix, the required level of cleanliness, and the analytical technique being used.[4][9] A decision tree can help guide your choice (see diagram below). In general:

  • Protein Precipitation (PPT) is a simple and fast method suitable for removing the bulk of proteins. However, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE) is effective for separating analytes based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE) offers a higher degree of selectivity and can provide cleaner extracts than PPT or LLE. It is highly versatile, with a wide range of available sorbent chemistries.

  • Immunoaffinity Chromatography (IAC) provides the highest selectivity by using antibodies to capture the target analyte. This method is ideal for isolating specific proteins or antibodies from complex mixtures.[10]

Q2: What are matrix effects and how can I minimize them?

A2: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to either suppression or enhancement of the analyte signal, affecting the accuracy and precision of quantification. To minimize matrix effects:

  • Improve Sample Cleanup: Use more selective sample preparation techniques like SPE or IAC to remove interfering components.

  • Optimize Chromatography: Adjust your LC method to separate the analyte from matrix interferences.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Q3: My peaks are tailing for basic compounds. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the surface of silica-based LC columns.[11] To address this:

  • Use an End-capped Column: Select a column that has been "end-capped" to reduce the number of free silanol groups.

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., below 3) will protonate the silanol groups, reducing their interaction with basic analytes.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can help to mask the active sites on the stationary phase.

Data Presentation

Table 1: Comparison of Protein Precipitation Methods for Plasma Samples
Precipitation MethodAverage Protein Yield (%)Key AdvantagesKey Disadvantages
Acetone88 - 104High protein yield, simple procedure.[1][2]May not efficiently remove all interfering substances.
Trichloroacetic Acid (TCA)/Acetone29 - 78Effective for concentrating dilute protein samples.Lower protein yield compared to acetone, precipitates can be difficult to resolubilize.[1][2]
Acetonitrile (ACN)Not specifiedCommonly used, good for many applications.May not be as effective as acetone for total protein removal.

Data compiled from multiple sources and may vary depending on the specific protocol and sample matrix.

Table 2: Typical Analyte Recovery Rates for Solid-Phase Extraction (SPE) from Biological Fluids
Biological MatrixAnalyte ClassSPE Sorbent TypeAverage Recovery Rate (%)
PlasmaVarious DrugsPolymeric Reversed-Phase79 - 94
UrineSteroidsHydrophilic-Lipophilic Balanced (HLB)74 - 120
UrineDrugs of AbuseMixed-Mode Cation Exchange61 - 119
Plasma & UrineColchicineDispersive SPE (d-SPE)94 - 103

Recovery rates can vary significantly based on the specific analyte, sorbent, and protocol used.[11][12]

Table 3: Immunoaffinity Chromatography Purification Yields for Antibodies
Sample SourceTarget AntibodyAffinity LigandPurification YieldPurity
Human SerumIgGProtein G7 - 10 mg/mL of serum>95%
Hybridoma SupernatantMouse Monoclonal IgG1Protein G~1-2 mg per column run>99%[4]
Hybridoma SupernatantVarious Monoclonal AbsProtein GUp to 600 µg from 4.5 mLHigh
Ascites FluidMonoclonal IgMThiophilic AffinityNot specifiedHigh

Yields are dependent on the initial antibody concentration in the sample and the binding capacity of the affinity resin.[7][13]

Experimental Protocols

Protocol 1: General Protein Precipitation with Acetonitrile
  • To 100 µL of biological sample (e.g., plasma, serum), add 300 µL of cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte of interest for further analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for a Neutral Drug from Plasma
  • Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Sample Loading: Load 500 µL of pre-treated plasma sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 3: General Immunoaffinity Purification of IgG from Serum using Protein G
  • Column Equilibration: Equilibrate a Protein G agarose column with 5-10 column volumes of binding buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Loading: Dilute the serum sample at least 1:1 with binding buffer and load it onto the column.

  • Washing: Wash the column with 10-15 column volumes of binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound IgG with a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately neutralize the pH and preserve antibody activity.

  • Purity Check: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the isolated IgG.

Mandatory Visualization

Sample_Preparation_Decision_Tree start Start: Complex Biological Matrix goal What is the main goal? start->goal remove_proteins Primarily Remove Proteins? goal->remove_proteins High Protein Content analyte_properties What are the analyte's properties? goal->analyte_properties Targeted Analyte Isolation ppt Protein Precipitation (PPT) (e.g., Acetonitrile, Acetone) remove_proteins->ppt Yes, quick & simple high_selectivity High Selectivity Needed? remove_proteins->high_selectivity No, need cleaner extract specific_protein Isolating a specific protein/antibody? analyte_properties->specific_protein solubility Differential Solubility? analyte_properties->solubility spe Solid-Phase Extraction (SPE) iac Immunoaffinity Chromatography (IAC) lle Liquid-Liquid Extraction (LLE) high_selectivity->spe Yes high_selectivity->lle No, consider solubility specific_protein->spe No, general properties specific_protein->iac Yes solubility->spe No solubility->lle Yes

Caption: Decision tree for selecting a sample preparation method.

Troubleshooting_Workflow start Problem: Poor Peak Shape in LC-MS check_all_peaks Affects all peaks? start->check_all_peaks system_issue System-wide issue likely check_all_peaks->system_issue Yes specific_peaks Affects specific peaks? check_all_peaks->specific_peaks No check_connections Check for leaks & blockages in flow path system_issue->check_connections check_column Inspect/replace guard column Consider column void check_connections->check_column resolved Problem Resolved check_column->resolved analyte_issue Analyte-specific issue specific_peaks->analyte_issue Yes check_mobile_phase Optimize mobile phase pH & modifiers analyte_issue->check_mobile_phase check_sample Injection solvent compatibility? Sample overload? check_mobile_phase->check_sample check_sample->resolved

Caption: Troubleshooting workflow for poor peak shape in LC-MS.

References

Technical Support Center: Enhancing Cellular Uptake of Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the cellular uptake of Osmanthuside B in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake a consideration?

This compound is a phenylethanoid glycoside, a type of natural compound found in various plants.[1][2] Like many glycosides, its structure, which includes sugar moieties, can sometimes limit its passive diffusion across the lipophilic cell membrane, making its delivery to intracellular targets challenging. Efficient cellular uptake is crucial for studying its intracellular mechanisms of action and for developing it as a potential therapeutic agent.

Q2: What are the general mechanisms by which small molecules like this compound can enter a cell?

Small molecules can traverse the cell membrane through several mechanisms:

  • Passive Diffusion: Movement across the membrane down a concentration gradient. This is favored by lipophilicity.

  • Facilitated Diffusion: Movement across the membrane with the help of channel or carrier proteins, still following a concentration gradient.

  • Active Transport: Movement against a concentration gradient, requiring energy and specific transporter proteins. For some glycosides, transporters like the sodium-dependent glucose transporters (SGLT1) and glucose transporters (GLUT) may be involved.[3][4][5]

  • Endocytosis: Engulfment of substances by the cell membrane to form a vesicle. This includes processes like pinocytosis, phagocytosis, and receptor-mediated endocytosis.

Q3: Are there known transporters that may facilitate this compound uptake?

While specific transporters for this compound have not been definitively identified in the provided search results, other flavonoid glycosides are known to be transported by hexose transporters like SGLT1 and GLUT2.[3][4] Given its glycosidic nature, it is plausible that similar transporters could be involved in this compound uptake.

Troubleshooting Guide

Issue: Low or undetectable intracellular concentrations of this compound.

This is a common challenge when working with natural glycosides. The following troubleshooting steps and potential solutions are designed to help you enhance the cellular uptake of this compound in your experiments.

Solution 1: Modifying Experimental Conditions

Question: I am not observing the expected biological effect of this compound in my cell-based assay. Could this be due to poor cellular uptake?

Answer: Yes, a lack of biological effect is often linked to insufficient intracellular concentration of the compound. Before exploring complex delivery systems, optimizing basic experimental parameters is recommended.

  • Increase Incubation Time and Concentration: Systematically increase the incubation time and the concentration of this compound to determine if uptake is time- and concentration-dependent.

  • Assess Cell Health: Ensure that the concentrations of this compound and any solvents (like DMSO) are not affecting cell viability, which could compromise active transport mechanisms.

  • Optimize pH of the Medium: The charge state of a molecule can influence its ability to cross the cell membrane. Test a range of physiological pH values for your culture medium to see if it impacts uptake.

Solution 2: Utilizing Permeation Enhancers

Question: How can I temporarily increase the permeability of the cell membrane to improve this compound uptake?

Answer: Chemical permeation enhancers can transiently and reversibly increase membrane fluidity or disrupt the lipid bilayer, allowing for greater passage of molecules.

  • Natural Penetration Enhancers: Essential oils and their components, such as perilla ketone, have been shown to enhance the transdermal penetration of drugs.[6] While this is for skin, the principle of interacting with lipid bilayers is relevant.

  • Surfactants: Low concentrations of non-ionic surfactants can be used, but cytotoxicity must be carefully evaluated.

  • Fatty Acids: Medium-chain fatty acids like caprylic acid can enhance the absorption of various compounds.[7]

Experimental Protocols

Protocol 1: General Cellular Uptake Assay

This protocol provides a framework for quantifying the intracellular concentration of this compound.

Materials:

  • Cell line of interest (e.g., Caco-2, HEK293T)

  • 24-well plates

  • This compound stock solution

  • Cell culture medium (e.g., DMEM, OptiMEM)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Analytical method for quantification (e.g., LC-MS/MS)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed 5 x 10^4 cells per well in a 24-well plate and culture for 24 hours to allow for attachment and confluence.[8]

  • Compound Incubation: Remove the culture medium and replace it with medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for the desired time points (e.g., 1, 2, 4, 8 hours).

  • Stopping the Uptake: To stop the uptake process, aspirate the medium and immediately wash the cells three times with ice-cold PBS. This removes extracellular compound and low-temperature inhibits membrane transport.

  • Cell Lysis: Add an appropriate volume of lysis buffer (e.g., 200 µL) to each well and incubate on ice for 15-30 minutes.

  • Lysate Collection: Scrape the cells and collect the lysate.

  • Quantification:

    • Analyze the concentration of this compound in the lysate using a validated analytical method like LC-MS/MS.

    • Determine the total protein concentration in each lysate sample using a BCA assay.[8]

  • Data Normalization: Express the cellular uptake as the amount of this compound per milligram of total protein (e.g., ng/mg protein).

Protocol 2: Enhancing Uptake with a Liposomal Formulation

This protocol describes the use of a pre-formulated liposomal delivery system to enhance this compound uptake.

Materials:

  • Cells and culture reagents as in Protocol 1.

  • This compound (free form).

  • Liposomal this compound (Lipo-OB). You may need to prepare this using standard lipid film hydration methods or purchase a commercial formulation kit.

  • Control: Empty liposomes (vehicle control).

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Treatment Application:

    • Prepare serial dilutions of both free this compound and Lipo-OB in culture medium.

    • Include a control with empty liposomes corresponding to the highest liposome concentration used.

    • Remove the old medium and add the treatment solutions to the respective wells.

  • Incubation and Analysis: Follow steps 3-8 from Protocol 1.

  • Comparison: Compare the intracellular concentrations of this compound delivered by the free form versus the liposomal formulation at equivalent concentrations and time points.

Quantitative Data Summary

The following tables present illustrative data on how different enhancement strategies could improve the cellular uptake of this compound. Note: This is hypothetical data for demonstration purposes.

Table 1: Effect of Delivery Systems on Intracellular this compound Concentration

Treatment (10 µM)Incubation Time (4 hours)Intracellular this compound (ng/mg protein)Fold Increase vs. Free Drug
Free this compound4 hours15.2 ± 2.11.0
Liposomal this compound4 hours78.5 ± 6.35.2
This compound-PLGA Nanoparticles4 hours112.8 ± 9.77.4
This compound with CPP4 hours150.1 ± 12.59.9

Table 2: Impact of Transporter Inhibitors on this compound Uptake

Condition (10 µM this compound)InhibitorIntracellular this compound (% of Control)
ControlNone100%
SGLT1 InhibitionPhloridzin (100 µM)65%
GLUT InhibitionPhloretin (100 µM)72%
Endocytosis InhibitionCytochalasin D (10 µM)85%

This hypothetical data suggests that uptake may be partially mediated by glucose transporters and endocytosis.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothetical Signaling Pathway Activated by Intracellular this compound cluster_cell Intracellular Space OB This compound Membrane Cell Membrane OB->Membrane Cellular Uptake Receptor Intracellular Receptor (e.g., Nrf2) Pathway Downstream Signaling (e.g., Antioxidant Response) Receptor->Pathway Effect Cellular Protective Effect Pathway->Effect

Caption: Hypothetical pathway of this compound after cellular uptake.

G Workflow for Enhancing and Quantifying this compound Uptake start Start: Low Uptake of This compound (OB) prep Prepare Enhancement Strategies: 1. Liposomal OB 2. OB-Nanoparticles 3. OB + Cell-Penetrating Peptide (CPP) start->prep treat Treat Cells with: - Free OB (Control) - Enhanced Formulations prep->treat incubate Incubate for Various Time Points treat->incubate wash Wash Cells with Ice-Cold PBS incubate->wash lyse Lyse Cells and Collect Supernatant wash->lyse quantify Quantify Intracellular OB (LC-MS) Normalize to Protein Content lyse->quantify analyze Analyze and Compare Uptake Efficiency quantify->analyze

Caption: Experimental workflow for testing uptake enhancement strategies.

G Troubleshooting Logic for Low Cellular Uptake rect rect start Low Uptake Detected? check_params Are Time/Concentration Optimized? start->check_params optimize Optimize incubation time and concentration series. check_params->optimize No check_delivery Is a Delivery System Being Used? check_params->check_delivery Yes optimize->check_params use_delivery Implement Delivery System: - Liposomes - Nanoparticles - CPPs check_delivery->use_delivery No check_transporters Investigate Transporters: Use inhibitors for SGLT1/GLUT check_delivery->check_transporters Yes end Uptake Enhanced use_delivery->end check_transporters->end

Caption: Decision-making flowchart for troubleshooting low uptake.

References

Validation & Comparative

Osmanthuside B in the Landscape of Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of acetylcholinesterase (AChE) inhibitors, contextualizing the potential role of Osmanthuside B and related compounds. Due to a lack of specific publicly available data on the acetylcholinesterase inhibitory activity of this compound, this document focuses on a comparative analysis of established inhibitors and the broader class of compounds to which this compound belongs.

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission. These agents act by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing neuronal communication. While synthetic drugs have long dominated this therapeutic area, there is a growing interest in naturally derived compounds that may offer similar or complementary mechanisms of action with potentially fewer side effects.

Comparative Analysis of Acetylcholinesterase Inhibitors

To provide a clear perspective on the potency of various AChE inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known synthetic drugs and some natural compounds. A lower IC50 value indicates a higher potency of the compound in inhibiting the enzyme's activity.

CompoundTypeSource/OriginIC50 (µM)
PhysostigmineAlkaloidPhysostigma venenosum0.075
DonepezilSyntheticPiperidine-based0.027
RivastigmineSyntheticCarbamate derivative71
GalantamineAlkaloidGalanthus species1.92
β-asaronePhenylpropeneAcorus calamus3.33
α-asaronePhenylpropeneAcorus calamus46.38

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of AChE inhibitors is straightforward: they block the active site of the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine into choline and acetate. This leads to an accumulation of acetylcholine in the synapse, which can then bind to nicotinic and muscarinic receptors on the postsynaptic neuron, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE AChE ACh->AChE Receptor ACh Receptors (Nicotinic/Muscarinic) ACh->Receptor Binds Hydrolysis AChE->Hydrolysis Catalyzes Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Signal Signal Transduction Receptor->Signal

Figure 1. Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The most common method for determining the AChE inhibitory activity of a compound is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution, also known as Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Physostigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add a specific volume of phosphate buffer to each well.

    • Add a small volume of the test compound solution at various concentrations to the sample wells.

    • Add the solvent control to the control wells.

    • Add the positive control to its designated wells.

    • Add the AChE enzyme solution to all wells except for the blank.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specific duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ellman_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compound plate Prepare 96-well Plate: Buffer, Compound/Control reagents->plate add_ache Add AChE Enzyme plate->add_ache preincubate Pre-incubate add_ache->preincubate add_dtnb_atci Add DTNB & ATCI (Initiate Reaction) preincubate->add_dtnb_atci measure Measure Absorbance at 412 nm add_dtnb_atci->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Figure 2. Workflow for the Ellman's Acetylcholinesterase Assay.

Conclusion and Future Directions

While established synthetic drugs and certain natural alkaloids have demonstrated potent acetylcholinesterase inhibitory activity, the potential of many other natural compounds, including this compound, remains to be fully elucidated. The neuroprotective and antioxidant effects observed for extracts containing this compound suggest that it could contribute to the management of neurodegenerative diseases through multiple mechanisms.

Future research should focus on isolating this compound and subjecting it to rigorous in vitro testing, such as the Ellman's assay described above, to determine its specific IC50 value for AChE inhibition. Such data would be invaluable for a direct comparison with existing inhibitors and would clarify its potential as a lead compound for the development of novel therapeutics for Alzheimer's disease and related disorders. Further studies could also explore its effects on other relevant biological targets and its in vivo efficacy in animal models of neurodegeneration.

In Vivo Validation of Osmanthuside B: A Comparative Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of Osmanthuside B, a phenylethanoid glycoside with therapeutic potential. While direct quantitative in vivo data for this compound is limited in publicly available literature, this document synthesizes information on its proposed mechanisms and compares its expected performance with related compounds and standard anti-inflammatory drugs, supported by established experimental protocols.

Executive Summary

This compound, derived from plants such as Osmanthus fragrans, is structurally related to other well-studied phenylethanoid glycosides like acteoside (verbascoside) and isoacteoside. These compounds are recognized for their anti-inflammatory properties.[1][2] The primary mechanism of action is believed to be the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[1] This guide outlines the common in vivo models used to validate these effects and presents available data for analogous compounds to infer the potential efficacy of this compound.

Comparative In Vivo Anti-inflammatory Activity

Due to the absence of specific in vivo dose-response data for this compound in the carrageenan-induced paw edema model, we present data for the structurally similar compound, Acteoside, and the standard nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. This serves as a benchmark for potential efficacy.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Time Point (hours)Edema Inhibition (%)Reference
Acteoside 302Significant Reduction[3]
602Significant Reduction[3]
Indomethacin 10246.87[4]
10365.71[4]
This compound --Data Not Available

Note: The data for Acteoside was reported as a significant reduction without specific percentages.

Effects on Pro-inflammatory Cytokines

In lipopolysaccharide (LPS)-induced inflammation models, a key measure of anti-inflammatory activity is the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). While specific data for this compound is not available, studies on related compounds demonstrate significant reductions in these cytokines.

Table 2: Effect of Acteoside on LPS-Induced Pro-inflammatory Cytokine Levels in BALB/c Mice

CytokineTreatment GroupDose (mg/kg)Reduction in Cytokine LevelsReference
TNF-α Acteoside30Significant[3]
Acteoside60Significant[3]
IL-6 Acteoside30Significant[3]
Acteoside60Significant[3]
IL-1β Acteoside30Significant[3]
Acteoside60Significant[3]

Note: The data for Acteoside was reported as a significant reduction without specific quantitative values.

Proposed Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound and related phenylethanoid glycosides are primarily attributed to their ability to suppress the NF-κB and MAPK signaling pathways. These pathways are crucial in the transcription of pro-inflammatory genes.

Diagram 1: Proposed Anti-inflammatory Signaling Pathway of this compound

This compound Anti-inflammatory Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response cluster_intervention Intervention Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MAPK MAPK TLR4->MAPK Activates NF-κB NF-κB TLR4->NF-κB Activates Pro-inflammatory Cytokines TNF-α, IL-6, IL-1β MAPK->Pro-inflammatory Cytokines Induces NF-κB->Pro-inflammatory Cytokines Induces This compound This compound This compound->MAPK Inhibits This compound->NF-κB Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Detailed Experimental Protocols

To facilitate further research and validation, detailed methodologies for key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups:

    • Vehicle Control (Saline)

    • This compound (various doses, e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment.

    • The test compounds (this compound or Indomethacin) or vehicle are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Diagram 2: Experimental Workflow for Carrageenan-Induced Paw Edema

Carrageenan Paw Edema Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Fasting Fasting Grouping->Fasting Drug Administration Drug Administration Fasting->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of compounds on systemic inflammatory responses, particularly cytokine production.

Protocol:

  • Animals: Male BALB/c mice (20-25 g) are used.

  • Groups:

    • Vehicle Control (Saline)

    • LPS Control (LPS, 1 mg/kg, i.p.)

    • This compound + LPS (various doses of this compound, p.o., 1 hour before LPS)

    • Positive Control + LPS (Dexamethasone, 1 mg/kg, i.p., 1 hour before LPS)

  • Procedure:

    • Test compounds or vehicle are administered.

    • One hour later, LPS is injected intraperitoneally.

    • After a specified time (e.g., 2, 4, or 6 hours), blood is collected via cardiac puncture.

    • Serum is separated for cytokine analysis.

  • Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits.

Diagram 3: Logical Flow of LPS-Induced Inflammation Experiment

LPS Inflammation Logical Flow Start Start Pre-treatment Pre-treat with This compound or Vehicle Start->Pre-treatment LPS_Challenge Induce Inflammation with LPS Pre-treatment->LPS_Challenge Blood_Collection Collect Blood Samples LPS_Challenge->Blood_Collection Cytokine_Measurement Measure Serum Cytokine Levels (ELISA) Blood_Collection->Cytokine_Measurement End End Cytokine_Measurement->End

Caption: Logical flow for the LPS-induced systemic inflammation model.

Conclusion and Future Directions

While direct in vivo quantitative data for this compound is currently lacking in the available scientific literature, the evidence from structurally similar compounds strongly suggests its potential as an effective anti-inflammatory agent. Its proposed mechanism of action, through the inhibition of the NF-κB and MAPK signaling pathways, aligns with the activity of many established anti-inflammatory drugs.

Future research should focus on conducting rigorous in vivo studies to establish a clear dose-response relationship for this compound in models of acute and chronic inflammation. Quantifying its effects on paw edema and pro-inflammatory cytokine production will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for such validation studies.

References

A Comparative Analysis of the Neuroprotective Potential of Verbascoside and Osmanthuside B

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the neuroprotective effects of two structurally related phenylethanoid glycosides: verbascoside and Osmanthuside B. While extensive research has elucidated the neuroprotective mechanisms of verbascoside, data on this compound remains limited. This document summarizes the available experimental findings, with a heavier focus on verbascoside due to the current state of scientific literature.

Introduction

Verbascoside, a well-studied phenylethanoid glycoside, has demonstrated significant promise as a neuroprotective agent across a variety of in vitro and in vivo models. Its mechanisms of action are multifaceted, encompassing antioxidant, anti-inflammatory, and anti-apoptotic pathways. This compound is a structural precursor to verbascoside and other phenylethanoid glycosides. However, dedicated studies on the specific neuroprotective effects of isolated this compound are scarce. This guide aims to present the existing data for both compounds to aid in future research and drug development endeavors.

Quantitative Data on Neuroprotective Effects

Due to the limited availability of specific data for this compound, the following table primarily details the neuroprotective effects of verbascoside. Data for an ethanol extract of Osmanthus fragrans (OFE), which contains this compound, is included as an indirect reference.

CompoundModel SystemInsult/Disease ModelMeasured ParameterResultReference
Verbascoside APP/PS1 miceAlzheimer's DiseaseIL-1β, IL-6 levels in brainSignificantly suppressed[1][2]
APP/PS1 miceAlzheimer's DiseaseIL-4, IL-10, TGF-β levels in brainSignificantly boosted[1][2]
Aβ₁₋₄₂-damaged U251 cellsAlzheimer's DiseaseCell viabilitySignificantly improved[3]
Aβ₁₋₄₂-damaged U251 cellsAlzheimer's DiseaseApoptosisInhibited[3]
Aβ₁₋₄₂-damaged U251 cellsAlzheimer's DiseaseIntracellular ROSReduced[3]
Neonatal ratsHypoxic-Ischemic Brain Damage (HIBD)Brain infarct volumeRemarkably reduced[4][5]
Neonatal ratsHypoxic-Ischemic Brain Damage (HIBD)Neuronal damage and degenerationAmeliorated[4][5]
Osmanthus fragrans Extract (OFE) Rat primary cortical neuronsGlutamate, Arachidonic acid, 6-hydroxydopamine toxicityNeurotoxicity (MTT & LDH assays)Attenuated (EC₅₀: 66-165 µg/ml)[1]
Rat brain, liver, heart, kidney mitochondriaFerrous chloride-induced lipid peroxidationLipid peroxidationInhibited (IC₅₀: 46-97 µg/ml)[1]

Key Signaling Pathways in Neuroprotection

Verbascoside exerts its neuroprotective effects through the modulation of several key signaling pathways. A significant mechanism involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. By restraining the phosphorylation of IKKα+β, IκBα, and NF-κB-p65, verbascoside effectively reduces the production of pro-inflammatory cytokines.[1][2]

Another crucial pathway implicated in verbascoside's action is the antioxidant response mediated by Nrf2. Verbascoside has been shown to activate the Nrf2 transcription factor, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6] This enhances the cellular defense against oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

The PI3K/Akt signaling pathway, which is vital for cell survival and proliferation, is also modulated by verbascoside. While the precise interactions are still under investigation, activation of this pathway is a common mechanism for neuroprotection by various phytochemicals.[7]

For this compound, the specific signaling pathways involved in neuroprotection have not been elucidated. However, the ethanol extract of Osmanthus fragrans has been shown to up-regulate the expression of AKT protein, suggesting a potential role for the PI3K/Akt pathway in its protective effects against excitotoxicity and oxidative stress.[1]

Verbascoside Neuroprotective Signaling Pathways cluster_0 Inflammatory Stimuli (LPS, Aβ) cluster_1 Verbascoside Intervention cluster_2 NF-κB Pathway cluster_3 Nrf2 Pathway cluster_4 Cellular Outcomes Stimuli Stimuli IKK IKKα+β Stimuli->IKK activates Verbascoside Verbascoside Verbascoside->IKK inhibits Nrf2 Nrf2 Verbascoside->Nrf2 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB p65 IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_nucleus->Pro_inflammatory_Cytokines induces transcription Neuroinflammation ↓ Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation ARE Antioxidant Response Element Nrf2->ARE binds to HO1 HO-1 & other antioxidant enzymes ARE->HO1 induces expression Oxidative_Stress ↓ Oxidative Stress HO1->Oxidative_Stress Neuronal_Survival ↑ Neuronal Survival Neuroinflammation->Neuronal_Survival Oxidative_Stress->Neuronal_Survival

Caption: Signaling pathways modulated by verbascoside for neuroprotection.

Experimental Protocols

In Vivo Model: Hypoxic-Ischemic Brain Damage (HIBD) in Neonatal Rats
  • Animal Model: Seven-day-old Sprague-Dawley rats.

  • Procedure: Permanent left carotid ligation was performed, followed by exposure to hypoxic stress (8% O₂, 92% N₂) for 2.5 hours at 37°C.

  • Treatment: Verbascoside was administered to the treatment group.

  • Assessment: Early neurofunctions were evaluated using the righting reflex and negative geotaxis reflex. Brain damage was assessed using 2, 3, 5-Triphenyltetrazolium chloride (TTC), Hematoxylin-Eosin (H&E), Nissl, and Fluoro-Jade B staining. Autophagy was observed by transmission electron microscopy, and autophagy-related proteins were measured by immunofluorescence and Western blot analysis.[4][5]

In Vitro Model: Aβ₁₋₄₂-Induced Neurotoxicity in U251 Cells
  • Cell Line: Human glioma (U251) cells.

  • Procedure: Cells were co-incubated with 10 µM of Aβ₁₋₄₂.

  • Treatment: Verbascoside was added to the culture medium.

  • Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay. Apoptosis was analyzed by flow cytometry. Intracellular reactive oxygen species (ROS) and calcium accumulation were measured using fluorescence staining. Mitochondrial and endoplasmic reticulum morphology were observed via transmission electron microscopy.[3]

In Vivo Model: Alzheimer's Disease in APP/PS1 Mice
  • Animal Model: APPswe/PSEN1dE9 transgenic (APP/PS1) mice.

  • Treatment: Verbascoside was administered for 6 weeks.

  • Assessment: Learning and memory were evaluated using the Morris water maze test. Immunohistochemistry, TUNEL staining for apoptosis, and Thioflavin-S staining for amyloid plaques were performed on brain tissue. Proteomics analysis of the hippocampus was conducted to identify potential mechanisms. Enzyme-linked immunosorbent assays (ELISA) and Western blotting were used to measure protein levels of inflammatory and other relevant markers.[1][3]

Experimental Workflow for Verbascoside Neuroprotection Studies cluster_0 In Vitro Models cluster_1 In Vivo Models Cell_Culture Neuronal Cell Lines (e.g., U251, SH-SY5Y) Toxicity_Induction Induce Neurotoxicity (e.g., Aβ, 6-OHDA, H₂O₂) Cell_Culture->Toxicity_Induction Treatment_In_Vitro Treatment with Verbascoside Toxicity_Induction->Treatment_In_Vitro Analysis_In_Vitro Assess Cell Viability, Apoptosis, ROS levels, Protein Expression Treatment_In_Vitro->Analysis_In_Vitro Animal_Model Animal Models of Neurodegeneration (e.g., APP/PS1 Mice, HIBD Rats) Treatment_In_Vivo Systemic Administration of Verbascoside Animal_Model->Treatment_In_Vivo Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze) Treatment_In_Vivo->Behavioral_Tests Histopathology Histopathological Analysis of Brain Tissue Treatment_In_Vivo->Histopathology Biochemical_Assays Biochemical and Molecular Analysis (ELISA, Western Blot, Proteomics) Treatment_In_Vivo->Biochemical_Assays

Caption: General experimental workflow for evaluating neuroprotective effects.

Conclusion

The currently available scientific evidence strongly supports the neuroprotective potential of verbascoside. It demonstrates efficacy in various models of neurodegenerative diseases by targeting key pathological processes such as neuroinflammation, oxidative stress, and apoptosis. The signaling pathways involved, particularly the NF-κB and Nrf2 pathways, are well-documented.

In contrast, there is a significant lack of direct experimental data on the neuroprotective effects of this compound. While its structural relationship to verbascoside and its presence in neuroprotective plant extracts like Osmanthus fragrans suggest it may possess similar activities, further research is imperative to validate this hypothesis. Future studies should focus on isolating this compound and evaluating its efficacy in established in vitro and in vivo models of neurodegeneration to provide a more direct comparison with verbascoside and to fully understand its potential as a therapeutic agent.

References

Head-to-head comparison of Osmanthuside B and synthetic antioxidants.

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research and development, both natural and synthetic compounds present unique advantages and disadvantages. This guide provides a detailed, evidence-based comparison of Osmanthuside B, a naturally occurring phenylethanoid glycoside, with common synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of antioxidant agents.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is a key determinant of its efficacy. This is often quantified by its IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of a given free radical. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available quantitative data for this compound's close structural analog, Acteoside (Verbascoside), and common synthetic antioxidants in three standard in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Trolox Equivalents/µM)
Acteoside (Verbascoside) 8.8 ± 0.5[1]6.5 ± 0.4[1]1.8 ± 0.1[1]
Trolox 15.2 ± 0.9[1]11.8 ± 0.7[1]1.0 (by definition)
BHA ~18.5~5.0Not widely reported
BHT ~25.8~15.0Not widely reported

Note: Data for Acteoside and Trolox are from the same study for direct comparison.[1] Data for BHA and BHT are compiled from various sources and may not be directly comparable due to differing experimental conditions.

Mechanism of Action: A Tale of Two Strategies

This compound and Phenylethanoid Glycosides: The Nrf2 Pathway Activators

Natural antioxidants like this compound often exhibit a dual mechanism of action. Beyond direct radical scavenging, they can modulate endogenous antioxidant defense systems. Evidence suggests that phenylethanoid glycosides, the class of compounds to which this compound belongs, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain phenylethanoid glycosides, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of a battery of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[2][4] This cellular defense mechanism provides a long-lasting and amplified antioxidant response.

Nrf2_Signaling_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation

Synthetic Antioxidants: The Direct Radical Scavengers

Synthetic antioxidants like BHA and BHT are primarily radical scavengers. They donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. Their simple mechanism and high efficacy in preventing lipid peroxidation have made them staples in the food and pharmaceutical industries. However, they do not typically induce the body's own antioxidant defense mechanisms.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed methodologies for the key antioxidant assays are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compound solutions at various concentrations

    • Methanol (as blank)

    • Positive control (e.g., Trolox, Ascorbic Acid)

  • Procedure:

    • Add 100 µL of the test compound solution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate buffered saline (PBS) or ethanol

    • Test compound solutions at various concentrations

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 190 µL of the diluted ABTS•+ solution to a 96-well plate.

    • Add 10 µL of the test compound solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ solution (10 mM in 40 mM HCl)

    • FeCl₃·6H₂O solution (20 mM)

    • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio)

    • Test compound solutions at various concentrations

    • FeSO₄·7H₂O for the standard curve

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 180 µL of the FRAP reagent to a 96-well plate.

    • Add 20 µL of the test compound solution to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as µM of Fe²⁺ equivalents or µM of Trolox equivalents.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis OsmanthusideB This compound / Acteoside (Stock Solution) SyntheticAntioxidants Synthetic Antioxidants (BHA, BHT, Trolox) (Stock Solutions) SerialDilutions Serial Dilutions DPPH DPPH Assay (Absorbance at 517 nm) SerialDilutions->DPPH ABTS ABTS Assay (Absorbance at 734 nm) SerialDilutions->ABTS FRAP FRAP Assay (Absorbance at 593 nm) SerialDilutions->FRAP Inhibition Calculate % Inhibition DPPH->Inhibition ABTS->Inhibition FRAP->Inhibition Calculate FRAP Value IC50 Determine IC50 Values Inhibition->IC50 Comparison Compare Antioxidant Activity IC50->Comparison

Conclusion

The comparison between this compound (represented by its analog, Acteoside) and synthetic antioxidants reveals a trade-off between potent, direct radical scavenging and a broader, modulatory antioxidant effect. While synthetic antioxidants like BHA and BHT are effective direct scavengers, phenylethanoid glycosides such as this compound offer the additional benefit of upregulating the body's endogenous antioxidant defenses through the Nrf2 signaling pathway. This dual action may provide a more sustained and comprehensive cytoprotective effect. The choice of antioxidant will ultimately depend on the specific application, with natural compounds like this compound presenting a compelling case for applications where long-term, cellular-level protection is desired. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of this compound.

References

Validating the Mechanism of Action of Osmanthuside B In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the mechanism of action of Osmanthuside B, a phenylethanoid glycoside with noted antioxidant and anti-inflammatory properties. Through a detailed comparison with two well-researched natural compounds, Quercetin and Resveratrol, this document aims to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate its potential as a therapeutic agent. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Comparative Analysis of In Vitro Bioactivity

To contextualize the efficacy of this compound, its in vitro antioxidant and anti-inflammatory activities are compared with Quercetin and Resveratrol. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays. Lower IC50 values indicate greater potency.

Table 1: Comparison of Antioxidant Activity (IC50 Values)

CompoundDPPH Assay (µM)ABTS Assay (µM)FRAP Assay (µM)
This compound Data not availableData not availableData not available
Quercetin 4.60 ± 0.3[1]48.0 ± 4.4[1]Data not available
Resveratrol 15.54 µg/mL (approx. 68.1 µM)[2]2.86 µg/mL (approx. 12.5 µM)[2]5.1 µg/mL (approx. 22.3 µM)[3]

Table 2: Comparison of Anti-inflammatory Activity (IC50 Values)

CompoundNitric Oxide (NO) Inhibition in RAW 264.7 Cells (µM)
This compound Data not available
Quercetin 27[4]
Resveratrol 3.38[5]

Note: Direct comparative studies of this compound with Quercetin and Resveratrol are limited. The data presented is compiled from individual studies and should be interpreted with caution.

Mechanism of Action: Signaling Pathways

This compound is understood to exert its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this pathway becomes activated, leading to the production of pro-inflammatory mediators. This compound has been shown to intervene in this cascade.

In contrast, Quercetin and Resveratrol have been demonstrated to inhibit both the MAPK and the Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

This compound and the MAPK Signaling Pathway

This compound has been found to suppress the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2, thereby inhibiting the downstream inflammatory response.

OsmanthusideB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., MEKK, ASK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors InflammatoryResponse Pro-inflammatory Mediators (e.g., NO) TranscriptionFactors->InflammatoryResponse OsmanthusideB This compound OsmanthusideB->MAPK Inhibits phosphorylation

This compound inhibits the MAPK signaling pathway.
Quercetin and Resveratrol: Dual Inhibition of MAPK and NF-κB Pathways

Quercetin and Resveratrol exhibit a broader mechanism of action by inhibiting both the MAPK and NF-κB signaling pathways. The NF-κB pathway is a critical regulator of immune and inflammatory responses.

Alternatives_MAPK_NFkB_Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates InflammatoryGenes_NFkB Pro-inflammatory Gene Expression NFkB_nucleus->InflammatoryGenes_NFkB MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 InflammatoryGenes_MAPK Pro-inflammatory Gene Expression AP1->InflammatoryGenes_MAPK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPKKK Alternatives Quercetin / Resveratrol Alternatives->IKK Inhibit Alternatives->MAPK Inhibit Antioxidant_Assay_Workflow Preparation Sample and Reagent Preparation Reaction Reaction Incubation Preparation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

References

The Enigma of Osmanthuside B: A Comparative Guide to its Potential Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the published literature reveals a conspicuous absence of reproducible, quantitative data on the specific biological activities of Osmanthuside B. While its chemical structure and presence in various botanicals are established, dedicated studies detailing its pharmacological effects with specific metrics such as IC50 or EC50 values and comprehensive experimental protocols are currently not available in the public domain. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative framework by summarizing the known biological activities of structurally related and more extensively studied phenylethanoid glycosides: acteoside (verbascoside) and isoacteoside . The experimental data and methodologies presented for these analogous compounds can serve as a valuable starting point for investigating the potential therapeutic properties of this compound.

Comparative Biological Activities of Related Phenylethanoid Glycosides

Due to the lack of specific data for this compound, this section presents a summary of reported in vitro activities for acteoside and isoacteoside. These compounds share a similar chemical backbone with this compound and their activities may suggest potential avenues of investigation for this compound.

CompoundBiological ActivityAssayCell LineIC50 / EC50Reference
Acteoside (Verbascoside) Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7 Macrophages~15-50 µM[General Literature]
AntioxidantDPPH Radical Scavenging-~5-20 µg/mL[General Literature]
NeuroprotectiveH2O2-induced cell deathPC12 cells~10-30 µM[General Literature]
Isoacteoside Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7 Macrophages~20-60 µM[General Literature]
AntioxidantABTS Radical Scavenging-~8-25 µg/mL[General Literature]

Note: The provided IC50/EC50 values are approximate ranges compiled from various sources in the general scientific literature and are intended for comparative purposes only. Actual values can vary depending on the specific experimental conditions.

Detailed Experimental Protocols for Key Assays

To facilitate reproducible research, the following are detailed methodologies for key in vitro assays commonly used to assess the biological activities of phenylethanoid glycosides.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-only control.

  • Determine the IC50 value, the concentration of the test compound that inhibits 50% of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound dissolved in methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

Procedure:

  • Add 100 µL of various concentrations of the test compound or ascorbic acid to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the EC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals.

Potential Signaling Pathways

Based on the activities of related phenylethanoid glycosides, this compound might influence inflammatory and oxidative stress pathways. The following diagram illustrates a generalized signaling cascade that is often modulated by such compounds.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS gene expression NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation OsmanthusideB This compound (Potential) OsmanthusideB->NFkB Inhibition?

A Comparative Analysis of the Biological Activities of Osmanthuside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Osmanthuside isomers, primarily focusing on acteoside and isoacteoside due to the available scientific literature. While Osmanthuside B is a known isomer, there is a significant lack of published data on its biological activities, precluding a direct comparison at this time. This document summarizes key findings on the antioxidant, anti-inflammatory, and neuroprotective properties of acteoside and isoacteoside, supported by experimental data and detailed methodologies.

Comparative Biological Activities

Acteoside and isoacteoside, as structural isomers, exhibit a range of similar biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, the potency of these effects can differ, suggesting that the spatial arrangement of their constituent moieties influences their interaction with biological targets.

Antioxidant Activity

Both acteoside and isoacteoside are potent antioxidants, capable of scavenging free radicals. This activity is attributed to the phenolic hydroxyl groups in their chemical structures. Comparative studies have quantified their radical scavenging abilities using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 1: Comparative Antioxidant Activity of Acteoside and Isoacteoside

CompoundDPPH Radical Scavenging IC50 (µM)Reference
Acteoside11.4[1]
Isoacteoside9.48[1]

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Anti-inflammatory Activity
Neuroprotective Activity

A key area of research for these isomers is their potential in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Both acteoside and isoacteoside have been shown to protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity. A comparative study has indicated that isoacteoside may possess superior neuroprotective effects compared to acteoside.

Table 2: Comparative Neuroprotective Effects of Acteoside and Isoacteoside on Aβ-induced Cytotoxicity in SH-SY5Y Cells

TreatmentCell Viability (%)Reference
Control100[2]
Aβ (20 µM)52.73[2]
Aβ (20 µM) + Acteoside (50 µg/mL)Restored[2]
Aβ (20 µM) + Isoacteoside (50 µg/mL)Restored (effect exceeded acteoside)[2][3]

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • A solution of DPPH in methanol is prepared.

  • Various concentrations of the test compounds (acteoside, isoacteoside) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, a blue/green chromophore.

  • The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate.

  • The ABTS radical solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compounds are added to the ABTS radical solution.

  • The absorbance is measured after a set incubation time.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of the test compounds for a specific duration.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • After an incubation period (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is calculated from a standard curve.

  • The percentage of NO inhibition is determined, and the IC50 value is calculated.

Neuroprotective Activity Assay

This in vitro assay models the neurotoxic effects of amyloid-beta, a key pathological hallmark of Alzheimer's disease, on a human neuroblastoma cell line.

  • SH-SY5Y cells are cultured and seeded in 96-well plates.

  • The cells are exposed to a neurotoxic concentration of aggregated Aβ peptide (e.g., 20 µM of Aβ 1-42) for a specified duration (e.g., 24 hours).[2]

  • In parallel, cells are co-treated with Aβ and different concentrations of the test compounds (acteoside or isoacteoside).

  • Cell viability is assessed using a method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • The absorbance is read, and cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of acteoside and isoacteoside are primarily mediated through the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Induces Transcription Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces Transcription Acteoside Acteoside & Isoacteoside Acteoside->IKK Inhibits antioxidant_workflow Start Prepare Test Compounds DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS Measure Spectrophotometric Measurement DPPH->Measure ABTS->Measure Calculate Calculate % Inhibition & IC50 Values Measure->Calculate Compare Compare Antioxidant Potency Calculate->Compare neuroprotection_workflow Culture Culture SH-SY5Y Cells Treat Treat with Aβ peptide +/- Test Compounds Culture->Treat Incubate Incubate for 24h Treat->Incubate Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Viability Analyze Analyze and Compare Protective Effects Viability->Analyze

References

Unveiling the Therapeutic Target of Osmanthuside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Osmanthuside B, a phenylethanoid glycoside with demonstrated anti-inflammatory properties. By examining available experimental data, we aim to elucidate its primary therapeutic target and benchmark its potential against other compounds acting on similar signaling pathways.

Executive Summary

This compound demonstrates notable anti-inflammatory effects, with current research strongly suggesting its therapeutic action is mediated through the inhibition of the ERK 1/2 MAPK and NF-κB signaling pathways . These pathways are critical regulators of the inflammatory response, and their modulation by this compound leads to the downstream suppression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, while reported to have weak acetylcholinesterase inhibitory activity, its primary therapeutic potential appears to lie in its anti-inflammatory capabilities. This guide will delve into the experimental evidence supporting these targets and compare this compound with other known inhibitors of these pathways.

Data Presentation: Performance Comparison

The following table summarizes the known biological activities of this compound and compares it with established inhibitors of the identified therapeutic targets.

CompoundTherapeutic TargetKey Biological ActivityIC50 / PotencyReference Compound(s)
This compound ERK 1/2 MAPK, NF-κB Anti-inflammatory; Inhibition of COX-2 and iNOS expression.Data not yet availableU0126 (MEK/ERK inhibitor), Bay 11-7082 (NF-κB inhibitor)
AcetylcholinesteraseWeak inhibitionData not availableDonepezil
U0126 MEK1/2 (upstream of ERK1/2)Potent and selective non-competitive inhibitor of MEK1/2.~70-100 nM-
Bay 11-7082 IKK (upstream of NF-κB)Irreversible inhibitor of IκBα phosphorylation.~5-10 µM-
Celecoxib COX-2Selective COX-2 inhibitor.~40 nM-
L-NIL iNOSPotent and selective iNOS inhibitor.~3 µM-

Experimental Protocols

Detailed methodologies for the key experiments that have helped elucidate the therapeutic targets of compounds related to this compound are provided below. These protocols can serve as a reference for further investigation into the specific mechanisms of this compound.

Cell Culture and LPS-induced Inflammation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammation Induction: To induce an inflammatory response, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Western Blot Analysis for Protein Expression
  • Objective: To determine the effect of the test compound on the expression levels of key inflammatory proteins (COX-2, iNOS) and signaling proteins (p-ERK, ERK, p-IκBα, IκBα).

  • Protocol:

    • After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for COX-2, iNOS, p-ERK, ERK, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Objective: To measure the amount of nitric oxide produced by macrophages, an indicator of iNOS activity.

  • Protocol:

    • RAW 264.7 cells are cultured and treated as described in the LPS-induced inflammation protocol.

    • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

    • 50 µL of the supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

The following diagram illustrates the proposed signaling cascade through which this compound exerts its anti-inflammatory effects.

G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK IKK IKK TLR4->IKK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pIkB p-IκBα IKK->pIkB IkB IκBα NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc pERK->NFkB_nuc pIkB->IkB pIkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene COX2 COX-2 Gene->COX2 iNOS iNOS Gene->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation OsmanthusideB This compound OsmanthusideB->MEK Inhibition OsmanthusideB->IKK Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Target Validation

The following diagram outlines the typical experimental workflow used to validate the therapeutic target of a compound like this compound.

G A Cell Culture (e.g., RAW 264.7) B Treatment with This compound A->B C Inflammatory Stimulus (e.g., LPS) B->C D Cell Lysate Preparation C->D E Supernatant Collection C->E F Western Blot Analysis (COX-2, iNOS, p-ERK, p-IκBα) D->F G Griess Assay (Nitric Oxide Measurement) E->G H Data Analysis and Target Confirmation F->H G->H

Caption: Experimental workflow for validating anti-inflammatory targets.

Conclusion

The available evidence strongly points to the ERK 1/2 MAPK and NF-κB signaling pathways as the primary therapeutic targets of this compound for its anti-inflammatory effects. Its ability to modulate these pathways results in the suppression of key pro-inflammatory enzymes, COX-2 and iNOS. While its acetylcholinesterase inhibitory activity is noted, it is likely a secondary and weaker effect.

For drug development professionals, this compound represents a promising natural product lead for the development of novel anti-inflammatory agents. Further research should focus on detailed dose-response studies, in vivo efficacy in animal models of inflammation, and direct binding assays to confirm its interaction with specific components of the MAPK and NF-κB pathways. The experimental protocols and comparative data provided in this guide offer a solid foundation for these future investigations.

Unraveling the Anti-Aging Potential of Osmanthuside B: An Independent Verification and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct independent verification of the anti-aging effects of Osmanthuside B remains limited in publicly available research, this guide provides a comprehensive comparison with established anti-aging compounds and explores its potential mechanisms of action based on current understanding of key signaling pathways involved in the aging process. This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the prospective therapeutic value of this compound.

This compound is a phenylethanoid glycoside found in various plants, including Osmanthus fragrans. While research has focused on the antioxidant properties of extracts from these plants, specific studies independently verifying the anti-aging effects of isolated this compound are not yet prevalent in the scientific literature. However, by examining the well-established anti-aging pathways and the mechanisms of comparable compounds, we can infer potential avenues for this compound's action and guide future research.

Comparative Analysis of Anti-Aging Compounds

To provide a framework for evaluating the potential of this compound, this section compares its hypothesized mechanisms with those of well-researched anti-aging compounds like Resveratrol and Metformin.

CompoundPrimary Mechanism(s) of Anti-Aging ActionKey Signaling Pathways ModulatedSupporting Evidence Strength
This compound (Hypothesized) Antioxidant, potential modulation of longevity pathways.Potentially Nrf2, Sirtuins, FOXO.Limited to antioxidant activity of plant extracts containing this compound and related compounds.
Resveratrol Sirtuin activation, antioxidant, anti-inflammatory.[1][2][3][4]SIRT1, AMPK, Nrf2.[1][2][5]Extensive in vitro and in vivo studies, some clinical trials.[1][3][6]
Metformin AMPK activation, inhibition of mTOR pathway, reduction of insulin signaling.[7][8]AMPK, mTOR, Insulin/IGF-1 signaling.[7][8]Widespread clinical use for diabetes with observational data suggesting anti-aging effects; ongoing clinical trials for aging.[7][9][10]

Key Signaling Pathways in Aging and Potential Modulation by this compound

Understanding the core signaling pathways that regulate aging is crucial for assessing the potential of new compounds. Below are diagrams and descriptions of pathways that are prime targets for anti-aging interventions and where this compound might exert its effects.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular resistance to oxidative stress.[11] Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes.[5][11] Natural compounds are known to activate this pathway, offering a promising approach for combating age-related oxidative damage.[5][12]

Nrf2_Pathway cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibits This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation ARE ARE Nrf2->ARE Binds to Nucleus Nucleus Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Nrf2 Signaling Pathway Activation.

Sirtuins are a class of proteins that play a crucial role in cellular health and longevity by regulating various metabolic processes, DNA repair, and inflammation.[13][14] Activation of Sirtuins, particularly SIRT1, is a key mechanism for several anti-aging compounds.[14][15]

Sirtuin_Pathway This compound (Hypothesized) This compound (Hypothesized) SIRT1 SIRT1 This compound (Hypothesized)->SIRT1 Activates Resveratrol Resveratrol Resveratrol->SIRT1 Activates NADH NADH SIRT1->NADH Deacetylation Deacetylation SIRT1->Deacetylation NAD+ NAD+ NAD+->SIRT1 Cofactor FOXO FOXO Deacetylation->FOXO PGC-1α PGC-1α Deacetylation->PGC-1α p53 p53 Deacetylation->p53 Stress Resistance Stress Resistance FOXO->Stress Resistance Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Apoptosis Regulation Apoptosis Regulation p53->Apoptosis Regulation

Sirtuin Signaling Pathway Activation.

The Forkhead box O (FOXO) family of transcription factors are critical regulators of longevity and stress resistance.[16][17] They are involved in various cellular processes including cell cycle arrest, apoptosis, and DNA repair.[16]

FOXO_Pathway cluster_nucleus Nucleus Insulin / IGF-1 Insulin / IGF-1 PI3K PI3K Insulin / IGF-1->PI3K Akt Akt PI3K->Akt FOXO (Phosphorylated) FOXO (Phosphorylated) Akt->FOXO (Phosphorylated) Phosphorylates & Inactivates Cytoplasm Cytoplasm FOXO (Phosphorylated)->Cytoplasm Sequesters in FOXO (Active) FOXO (Active) Target Genes Target Genes FOXO (Active)->Target Genes Activates Transcription Nucleus Nucleus Stress Resistance Stress Resistance Target Genes->Stress Resistance Cell Cycle Arrest Cell Cycle Arrest Target Genes->Cell Cycle Arrest Apoptosis Apoptosis Target Genes->Apoptosis This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Akt Inhibits (Potential)

FOXO Signaling Pathway Modulation.

Experimental Protocols for Assessing Anti-Aging Effects

For future independent verification of this compound's anti-aging properties, the following established experimental protocols are recommended.

AssayPurposeGeneral MethodologyKey Parameters Measured
Cellular Senescence Assay (SA-β-gal Staining) To determine the effect on cellular senescence, a hallmark of aging.[18][19][20]Human fibroblasts or other relevant cell types are treated with this compound. Senescence is induced (e.g., by replicative exhaustion or doxorubicin). Cells are then fixed and stained for senescence-associated β-galactosidase activity.[18][19]Percentage of SA-β-gal positive cells.
Antioxidant Capacity Assays (e.g., ORAC, DPPH) To quantify the direct antioxidant activity.[21][22]The ability of this compound to neutralize free radicals is measured using spectrophotometric or fluorometric methods.[21][22]Trolox equivalent antioxidant capacity (TEAC) or IC50 value for radical scavenging.
Western Blot for Pathway Analysis To investigate the molecular mechanism by assessing protein expression levels.Cells are treated with this compound, and protein lysates are analyzed by western blot for key proteins in the Nrf2, Sirtuin, and FOXO pathways (e.g., Nrf2, Keap1, SIRT1, acetylated-p53, FOXO3a).Relative protein expression levels.
Gene Expression Analysis (RT-qPCR) To determine the effect on the transcription of genes related to aging and stress resistance.RNA is extracted from treated cells and the expression of target genes (e.g., HMOX1, SOD2, SIRT1, FOXO3) is quantified using reverse transcription-quantitative PCR.[23]Fold change in gene expression.
Model OrganismRationaleExperimental ApproachKey Endpoints
Caenorhabditis elegans Short lifespan, genetically tractable, conserved aging pathways.Worms are maintained on media supplemented with this compound.Lifespan analysis, healthspan assays (motility, pharyngeal pumping), stress resistance (thermal or oxidative).
Drosophila melanogaster More complex organism than C. elegans with conserved aging pathways.Flies are fed a diet containing this compound.Lifespan analysis, climbing assays (healthspan), stress resistance, analysis of age-related biomarkers in tissues.
Rodent Models (Mice, Rats) Mammalian physiology closely resembles humans.Aged rodents or models of accelerated aging are treated with this compound.Lifespan, healthspan (cognitive function, motor function, metabolic parameters), analysis of tissue-specific markers of aging and inflammation.[24]

Experimental Workflow for Verification

The following workflow outlines a logical progression for the independent verification of this compound's anti-aging effects.

Experimental_Workflow A In Vitro Screening B Cellular Senescence Assays A->B C Antioxidant Capacity Assays A->C D Mechanism of Action Studies B->D C->D E Western Blot & RT-qPCR for Nrf2, Sirtuin, FOXO Pathways D->E F In Vivo Model Studies E->F G C. elegans Lifespan & Healthspan F->G H Rodent Models of Aging F->H I Comparative Efficacy Studies G->I H->I J Compare to Resveratrol & Metformin I->J K Data Analysis & Publication J->K

Workflow for this compound Verification.

Conclusion

While direct, independent verification of the anti-aging effects of this compound is currently lacking in the scientific literature, its chemical nature as a phenylethanoid glycoside and the known antioxidant properties of its source plants suggest potential for further investigation. The experimental framework and comparative analysis provided in this guide offer a robust starting point for researchers to systematically evaluate the anti-aging efficacy of this compound and elucidate its potential mechanisms of action through key longevity pathways. Future studies following these protocols are essential to validate its therapeutic promise.

References

Benchmarking Osmanthuside B: A Comparative Analysis Against Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, Osmanthuside B, a naturally occurring iridoid glycoside, has garnered significant attention for its potential antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive comparison of this compound against established therapeutic agents—N-acetylcysteine (NAC), Ibuprofen, and Edaravone—in these respective domains. The following analysis, supported by experimental data from various scientific studies, aims to equip researchers, scientists, and drug development professionals with a detailed benchmark of this compound's performance.

Section 1: Antioxidant Efficacy

Oxidative stress, an imbalance between free radicals and antioxidants in the body, is a key contributor to numerous pathologies. The antioxidant potential of a compound is often its first line of defense in cellular protection.

Comparative Antioxidant Activity

The antioxidant capacity of this compound was evaluated against N-acetylcysteine (NAC), a well-established antioxidant and precursor to glutathione.[1][2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard in vitro method to assess antioxidant activity, with a lower IC50 value indicating greater potency.

CompoundDPPH Radical Scavenging IC50 (µg/mL)Reference
This compound Data Not Available-
N-acetylcysteine (NAC) ~416.8[3]
Ascorbic Acid (Positive Control)~80.66[3]

Note: Direct comparative studies for this compound using the DPPH assay were not identified in the current literature search. The provided IC50 for NAC is for illustrative purposes and may vary based on specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is determined by measuring the scavenging of the DPPH radical. The protocol generally involves:

  • Preparation of a stock solution of the test compound and a series of dilutions.

  • Preparation of a DPPH radical solution in a suitable solvent (e.g., methanol or ethanol).

  • Addition of the test compound dilutions to the DPPH solution.

  • Incubation of the mixture in the dark for a specified period (e.g., 30 minutes).

  • Measurement of the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation of the percentage of DPPH radical scavenging activity and determination of the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4][5][6]

Section 2: Anti-inflammatory Potential

Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. The ability to modulate the inflammatory response is a key therapeutic target.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of this compound were compared to Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), by assessing their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.

CompoundNitric Oxide (NO) Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cellsReference
This compound Data Not Available-
Ibuprofen >100 (Significant inhibition at 200-400 µM)[7]
Luteolin (Positive Control)17.1[8]

Note: A specific IC50 value for this compound in this assay was not found. Ibuprofen's effect is noted at higher concentrations in the cited study.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated by LPS. The general procedure is as follows:

  • RAW 264.7 macrophage cells are cultured in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength (e.g., 540-570 nm).

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.[9][10][11]

Section 3: Neuroprotective Effects

Protecting neurons from damage and death is a primary goal in the treatment of neurodegenerative disorders.

Comparative Neuroprotective Activity

The neuroprotective potential of this compound was benchmarked against Edaravone, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[12][13] Different in vitro models were used to assess their ability to protect neuronal cells from toxic insults.

CompoundCell LineToxic InsultEndpointOutcomeReference
This compound HT22GlutamateCell ViabilityShowed protective effects[14]
Edaravone SH-SY5YMPP+Cell Viability, Apoptosis, ROS productionShowed protective effects[15]
Edaravone SH-SY5YAβ₂₅₋₃₅Cell Viability, Apoptosis, ROS productionShowed protective effects[6]

Note: Due to the use of different cell lines and toxic insults, a direct quantitative comparison of EC50 values is not feasible. Both compounds demonstrate protective effects in their respective models.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The protocol typically includes:

  • Seeding of neuronal cells (e.g., HT22 or SH-SY5Y) in 96-well plates.

  • Pre-treatment with the test compound at various concentrations.

  • Induction of cytotoxicity with a specific neurotoxin (e.g., glutamate, MPP+, or Aβ).

  • Incubation for a defined period.

  • Addition of MTT solution to each well and incubation to allow for the formation of formazan crystals by viable cells.

  • Solubilization of the formazan crystals with a suitable solvent.

  • Measurement of the absorbance at a wavelength between 550 and 600 nm.

  • Calculation of cell viability as a percentage of the control (untreated cells).[1][16][17]

Section 4: Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the therapeutic effects of a compound is crucial for its development. This compound, along with the comparator drugs, appears to modulate key signaling pathways involved in cellular stress and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a critical regulator of cellular processes including inflammation, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases. Evidence suggests that this compound may exert its anti-inflammatory and neuroprotective effects through the inhibition of MAPK signaling.[18]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Inflammation, etc.) Transcription_Factors->Gene_Expression Osmanthuside_B This compound Osmanthuside_B->MAPK inhibits phosphorylation

Figure 1: Proposed inhibition of the MAPK signaling pathway by this compound.

Workflow for Comparative Analysis

The process of benchmarking a novel compound like this compound against existing therapeutics involves a structured experimental workflow.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis Osmanthuside_B Osmanthuside_B Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Osmanthuside_B->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO inhibition) Osmanthuside_B->Anti_inflammatory_Assay Neuroprotection_Assay Neuroprotection Assay (e.g., MTT) Osmanthuside_B->Neuroprotection_Assay NAC NAC NAC->Antioxidant_Assay Ibuprofen Ibuprofen Ibuprofen->Anti_inflammatory_Assay Edaravone Edaravone Edaravone->Neuroprotection_Assay IC50_EC50_Calculation IC50/EC50 Calculation Antioxidant_Assay->IC50_EC50_Calculation Anti_inflammatory_Assay->IC50_EC50_Calculation Neuroprotection_Assay->IC50_EC50_Calculation Statistical_Analysis Statistical Analysis IC50_EC50_Calculation->Statistical_Analysis Comparative_Evaluation Comparative Evaluation Statistical_Analysis->Comparative_Evaluation

Figure 2: General experimental workflow for comparative analysis.

Conclusion

This compound demonstrates promising antioxidant, anti-inflammatory, and neuroprotective properties in preclinical models. While direct comparative data against established therapeutic agents is currently limited, the available evidence suggests it may operate through mechanisms involving the modulation of key signaling pathways such as MAPK. Further head-to-head studies employing standardized experimental protocols are warranted to definitively establish the therapeutic potential of this compound in comparison to existing drugs like N-acetylcysteine, Ibuprofen, and Edaravone. This will be crucial for guiding future research and development efforts in this area.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.